1-(Methylamino)cyclopentane-1-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(methylamino)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIPASVZFLFVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Methylamino)cyclopentane-1-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(methylamino)cyclopentane-1-carbonitrile, a member of the α-aminonitrile class of compounds. These molecules are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential as precursors to valuable pharmacophores. This document will delve into the known and predicted chemical properties of this compound, detail its probable synthetic routes based on established methodologies for α-aminonitriles, explore its chemical reactivity, and discuss its potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.
Introduction to α-Aminonitriles and this compound
α-Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. Their discovery dates back to 1850 with the pioneering work of Adolph Strecker, who first synthesized an α-aminonitrile that was subsequently hydrolyzed to the amino acid alanine.[1] This seminal work, known as the Strecker synthesis, remains a cornerstone for the preparation of these valuable intermediates.[2] The bifunctional nature of α-aminonitriles makes them highly versatile building blocks in organic synthesis, serving as precursors to α-amino acids, diamines, and various heterocyclic compounds.[3][4]
This compound (Figure 1) is a specific α-aminonitrile featuring a cyclopentyl ring, a methylamino group, and a cyano group all attached to a quaternary carbon. This unique structural arrangement suggests its potential as a scaffold in the design of novel therapeutic agents. The cyclopentane moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates.[5]
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
While experimentally determined physicochemical data for this compound is not extensively available in the public domain, we can infer some of its properties based on its structure and data from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [6][7][8] |
| Molecular Weight | 124.18 g/mol | [7][8] |
| CAS Number | 55793-49-2 | [7][8] |
| Predicted XlogP | 0.6 | [6] |
| SMILES | CNC1(CCCC1)C#N | [6] |
| InChI | InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | [6] |
XlogP is a computed measure of a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.
Synthesis of this compound
The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker reaction .[1][2][9] This multicomponent reaction typically involves the one-pot condensation of a ketone or aldehyde, an amine, and a cyanide source.[10]
For the synthesis of this compound, the logical precursors would be cyclopentanone, methylamine, and a cyanide source such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).
Proposed Synthetic Protocol: Strecker Reaction
This protocol is a generalized procedure based on established methods for α-aminonitrile synthesis.[2]
Reaction Scheme:
Caption: Proposed Strecker synthesis of this compound.
Step-by-Step Methodology:
-
Imine Formation: In a well-ventilated fume hood, cyclopentanone is dissolved in a suitable solvent such as methanol or ethanol. An equimolar amount of methylamine (as a solution in a solvent or as a gas) is added to the reaction mixture. The reaction is typically stirred at room temperature. The formation of the N-methylcyclopentanimine intermediate is an equilibrium process.[10]
-
Cyanide Addition: To the solution containing the in-situ generated imine, a cyanide source is added. If using potassium cyanide, a weak acid (e.g., acetic acid) is often added to generate hydrocyanic acid (HCN) in situ. Alternatively, and more safely, trimethylsilyl cyanide (TMSCN) can be used, often in the presence of a Lewis acid catalyst.[11] The reaction mixture is stirred, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched, for instance, with an aqueous solution of sodium bicarbonate if an acid was used. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or distillation.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like methanol or ethanol can facilitate imine formation.
-
Cyanide Source: While traditional methods use KCN or NaCN with a weak acid, TMSCN is often preferred in modern synthesis due to its lower toxicity and better solubility in organic solvents.[11]
-
Catalyst: Lewis acids can be employed to activate the imine towards nucleophilic attack by the cyanide ion, potentially increasing the reaction rate and yield.[11]
Chemical Reactivity and Potential Transformations
The dual functionality of this compound opens up avenues for a variety of chemical transformations, making it a valuable synthetic intermediate.
Hydrolysis of the Nitrile Group
The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide.[12][13][14][15][16]
-
Acidic Hydrolysis: Heating the α-aminonitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) will typically lead to the formation of the corresponding α-amino acid, 1-(methylamino)cyclopentane-1-carboxylic acid.[10][13][14] The reaction proceeds through an amide intermediate.[12]
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures will initially form the carboxylate salt of the α-amino acid.[12][14] Subsequent acidification is required to obtain the free amino acid. Milder basic conditions may allow for the isolation of the intermediate α-amino amide.[12]
Caption: Hydrolysis reactions of this compound.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding a vicinal diamine.[17][18][19][20]
-
Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C).[17] The addition of ammonia can help to minimize the formation of secondary and tertiary amine byproducts.[17]
-
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) can effectively reduce the nitrile to a primary amine.[17][18][20]
This transformation would convert this compound into 1-(aminomethyl)-N-methylcyclopentan-1-amine, a valuable building block for the synthesis of ligands and pharmaceuticals.
Caption: Reduction of this compound.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in many biologically active molecules.
-
Precursor to Novel Amino Acids: The corresponding α-amino acid, 1-(methylamino)cyclopentane-1-carboxylic acid, represents a non-proteinogenic amino acid. Its incorporation into peptides could lead to compounds with enhanced stability and novel biological activities.
-
Scaffold for Bioactive Molecules: The cyclopentane ring is a common feature in many approved drugs, including those for treating viral infections and cancer.[5] The functional groups on this compound provide handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the search for new drug candidates.
-
Potential for Bioisosteric Replacement: The nitrile group itself is found in over 30 approved pharmaceuticals and is often used as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. It can participate in key binding interactions with biological targets.
Given the prevalence of cyclopentane-containing compounds in medicinal chemistry, this compound represents a promising starting point for the development of new therapeutics.[5]
Safety and Handling
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling Cyanides: If using alkali metal cyanides for the synthesis, extreme caution must be exercised as they are highly toxic. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All manipulations involving cyanides should be performed in a certified chemical fume hood by trained personnel.
Conclusion
This compound is a fascinating molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of α-aminonitriles. The straightforward access to this compound via the Strecker reaction, coupled with the diverse transformations of its nitrile and amino functionalities, makes it an attractive starting material for the synthesis of novel amino acids, diamines, and other complex molecules with potential biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). Retrieved from [Link]
-
Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Retrieved from [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. (2023, April 30). Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry - ACS Publications. (2022, November 22). Retrieved from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Retrieved from [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (2025, May 22). Retrieved from [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021, April 16). Retrieved from [Link]
-
Strecker amino acid synthesis - Wikipedia. Retrieved from [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]
-
Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing). (2000, August 7). Retrieved from [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile | Journal of the American Chemical Society. (2024, September 12). Retrieved from [Link]
-
strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties - Ask this paper | Bohrium. (2018, February 1). Retrieved from [Link]
-
This compound (C7H12N2) - PubChemLite. Retrieved from [Link]
-
1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | C9H16N2 | CID 51342199 - PubChem. Retrieved from [Link]
-
1-(methylamino)cyclopropane-1-carbonitrile hydrochloride (C5H8N2) - PubChemLite. Retrieved from [Link]
-
1-Cyclopentene-1-carbonitrile | C6H7N | CID 137808 - PubChem - NIH. Retrieved from [Link]
-
55793-49-2| Chemical Name : this compound | Pharmaffiliates. Retrieved from [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Retrieved from [Link]
-
Synthesis of natural products containing fully functionalized cyclopentanes - Beaudry Research Group - Oregon State University. Retrieved from [Link]
- US20210070733A1 - Cyclopentane compounds - Google Patents.
- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents.
-
1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem. Retrieved from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. Retrieved from [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. (2023, April 1). Retrieved from [Link]
-
Cyclopentane synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Retrieved from [Link]
-
1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem. Retrieved from [Link]
-
1-methylcyclopentane-1-carbonitrile (C7H11N) - PubChemLite. Retrieved from [Link]
-
cyclopentanecarbonitrile - the NIST WebBook. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | C9H16N2 | CID 51342199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 4093-49-6 | Fisher Scientific [fishersci.com]
- 4. isotope.com [isotope.com]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. jeol.com [jeol.com]
- 8. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. (5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | C27H44O3 | CID 5371993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-[1-(Methylamino)ethyl]cyclobutane-1-carbonitrile | C8H14N2 | CID 116958622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selenium powder, 7782-49-2 [thegoodscentscompany.com]
- 15. Cyclopent[a]anthraquinones as DNA intercalating agents with covalent bond formation potential: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(Methylamino)Cyclopropane-1-Carbonitrile | CymitQuimica [cymitquimica.com]
- 17. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]
- 18. PubChemLite - 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride (C5H8N2) [pubchemlite.lcsb.uni.lu]
- 19. 1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Technical Guide to 1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2): Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-(Methylamino)cyclopentane-1-carbonitrile (CAS No. 55793-49-2), a significant yet specialized α-aminonitrile intermediate. The document delves into its fundamental chemical and physical properties, outlines a detailed, field-proven synthetic protocol via the Strecker reaction with mechanistic insights, and explores its reactivity and potential applications as a versatile building block in medicinal chemistry and drug development. Emphasis is placed on the causality behind experimental choices and the strategic value of the compound's unique structural features—a conformationally restricted cyclopentane scaffold, a quaternary α-carbon, and an N-methylated amine. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule in the design of novel therapeutics.
Introduction: The Strategic Value of a Unique α-Aminonitrile
This compound belongs to the α-aminonitrile class of compounds, molecules defined by the presence of both an amino and a nitrile group on the same carbon atom.[1][2] The historical and practical significance of this class is anchored in the Strecker synthesis, first reported in 1850, which provided the first laboratory synthesis of an amino acid and remains a cornerstone of organic chemistry.[2][3][4] α-Aminonitriles are highly valued as direct precursors to α-amino acids through nitrile hydrolysis and serve as versatile intermediates for a wide array of nitrogen-containing heterocycles.[1][3][5]
The subject of this guide, however, is not a simple α-aminonitrile. Its structure incorporates three key features of significant interest to medicinal chemists:
-
The Cyclopentane Scaffold: Unlike flexible aliphatic chains, the cyclopentane ring introduces conformational rigidity. In drug design, this can pre-organize pharmacophoric elements into a bioactive conformation, enhancing binding affinity and selectivity for a target protein. Furthermore, such carbocyclic structures often serve as metabolically stable mimics of natural ribose sugars, a strategy successfully employed in antiviral nucleoside analogues.[6]
-
An α,α-Disubstituted (Quaternary) Center: The carbon atom bearing the amine and nitrile groups is quaternary. The corresponding amino acid derived from this nitrile is an α,α-disubstituted amino acid, a class known to induce stable secondary structures (e.g., helices) in peptides and resist enzymatic degradation.
-
N-Methylation: The secondary amine (methylamino group) offers distinct properties compared to a primary amine, including altered basicity, hydrogen bonding capability, and metabolic stability, which can be fine-tuned for optimal drug-receptor interactions and pharmacokinetic profiles.
This unique combination makes this compound a high-value building block for creating novel, constrained N-methylated amino acids and other complex scaffolds for drug discovery programs targeting proteases, kinases, and other enzyme classes.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Chemical Properties
A summary of the core chemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 55793-49-2 | [7] |
| Molecular Formula | C₇H₁₂N₂ | [7][8] |
| Molecular Weight | 124.18 g/mol | [7] |
| Canonical SMILES | CNC1(CCCC1)C#N | [8] |
| InChI Key | KNIPASVZFLFVSD-UHFFFAOYSA-N | [8] |
| Storage Conditions | 2-8°C, Refrigerator | [7] |
| Predicted XLogP | 0.6 | [8] |
Predicted Spectroscopic Signature
The structural identification of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected key signatures are detailed below.
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | C≡N (Nitrile) | ~2240 cm⁻¹ (sharp, medium intensity) | The carbon-nitrogen triple bond stretch is characteristic and typically appears in this region.[1] |
| N-H (Secondary Amine) | ~3300-3350 cm⁻¹ (sharp, weak-medium) | The N-H bond stretch of a secondary amine. | |
| C-H (sp³ Aliphatic) | ~2870-2960 cm⁻¹ (strong, sharp) | C-H stretching vibrations from the cyclopentane ring and methyl group.[9] | |
| ¹H NMR | Cyclopentane Protons (-CH₂-) | δ ≈ 1.5 - 2.0 ppm (multiplets, 8H) | Protons on the cyclopentane ring will be diastereotopic and complexly coupled. |
| Methyl Protons (N-CH₃) | δ ≈ 2.3 - 2.5 ppm (singlet, 3H) | A singlet due to the methyl group attached to the nitrogen. | |
| Amine Proton (N-H) | δ ≈ 1.5 - 2.5 ppm (broad singlet, 1H) | The chemical shift is variable and depends on solvent and concentration; may exchange with D₂O. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ≈ 120 - 125 ppm | The characteristic chemical shift for a nitrile carbon. |
| Quaternary Carbon (C1) | δ ≈ 55 - 65 ppm | The sp³ carbon bonded to both the amine and nitrile groups. | |
| Methyl Carbon (N-CH₃) | δ ≈ 30 - 35 ppm | The carbon of the N-methyl group. | |
| Cyclopentane Carbons (-CH₂-) | δ ≈ 25 - 40 ppm | Multiple signals corresponding to the carbons of the cyclopentane ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 124 | The mass of the parent molecule. The odd molecular weight is consistent with the presence of two nitrogen atoms (Nitrogen Rule).[10] |
| Key Fragments | m/z = 109, 97, 83, 56 | Expected fragmentation patterns include loss of a methyl group (-15), loss of HCN (-27), and cleavage of the cyclopentane ring. |
Synthesis and Mechanistic Insights: The Strecker Reaction
The most direct and efficient method for preparing this compound is the three-component Strecker synthesis.[3][4][11] This one-pot reaction combines a ketone (cyclopentanone), a primary amine (methylamine), and a cyanide source. The use of trimethylsilyl cyanide (TMSCN) is highly recommended over hydrogen cyanide (HCN) or alkali metal cyanides due to its lower toxicity, better solubility in organic solvents, and the ability to be activated by catalytic amounts of a Lewis acid.[1][12]
Synthetic Pathway Diagram
Caption: Mechanism of the Strecker α-aminonitrile synthesis.
Experimental Protocol: Catalytic Strecker Synthesis
This protocol describes a robust and scalable procedure using indium(III) chloride as an efficient water-tolerant Lewis acid catalyst. [11]
-
Materials:
-
Cyclopentanone (1.0 eq)
-
Methylamine (1.1 eq, e.g., 40% solution in H₂O or 2.0 M in THF)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Indium(III) chloride (InCl₃) (5 mol%)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the solvent, cyclopentanone (1.0 eq), and indium(III) chloride (0.05 eq). Stir the mixture at room temperature for 10 minutes.
-
Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Pre-mixing the ketone and catalyst allows for coordination, activating the carbonyl group for subsequent attack.
-
-
Amine Addition: Add methylamine (1.1 eq) to the mixture and stir for 30 minutes at room temperature.
-
Causality: This step allows for the formation of the hemiaminal and subsequent iminium ion in situ. A slight excess of the amine drives the equilibrium towards the iminium intermediate.
-
-
Cyanide Addition: Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture using a syringe. An exotherm may be observed. Stir the reaction at room temperature.
-
Causality: Dropwise addition controls the reaction rate and any potential exotherm. TMSCN is the cyanide source; the Lewis acid catalyst facilitates the transfer of the cyanide group to the iminium ion.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Causality: The basic quench neutralizes the Lewis acid catalyst and hydrolyzes any remaining TMSCN, converting it to non-volatile salts and preventing the formation of HCN gas.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent (e.g., CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
-
Reactivity and Synthetic Utility in Drug Development
The true value of this compound lies in its utility as a synthetic intermediate. The nitrile and amine functionalities are poised for a variety of chemical transformations.
Hydrolysis to α,α-Disubstituted Amino Acids
The most prominent application of α-aminonitriles is their conversion to α-amino acids. [2][3]Acid- or base-catalyzed hydrolysis of the nitrile group provides direct access to 1-(methylamino)cyclopentane-1-carboxylic acid, a valuable non-proteinogenic amino acid for peptide and small molecule synthesis.
-
Protocol: Acid-Catalyzed Hydrolysis
-
Dissolve the starting aminonitrile (1.0 eq) in concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess acid.
-
The resulting hydrochloride salt of the amino acid can be purified by recrystallization or ion-exchange chromatography.
-
Role as a Versatile Synthetic Hub
The compound serves as a central hub for accessing a variety of more complex molecular architectures relevant to drug discovery.
Caption: Synthetic utility of the target α-aminonitrile.
The nitrile group is a particularly useful pharmacophore in its own right and is present in numerous approved drugs, where it often acts as a bioisostere for a carbonyl group or as a key hydrogen bond acceptor. [13][14]Therefore, this compound can also be incorporated directly as a building block into larger molecules, retaining the nitrile functionality.
Safety and Handling
As a cyanide-containing compound, this compound must be handled with appropriate caution. The toxicological properties of this specific material have not been thoroughly investigated. [15]
| Hazard Category | Precautionary Measures | Rationale |
|---|---|---|
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. [16][17][18] | α-Aminonitriles can be toxic and may be metabolized to release cyanide. |
| Chemical Reactivity | Avoid contact with strong acids. | Acidification can cause the retro-Strecker reaction, liberating highly toxic hydrogen cyanide (HCN) gas. All workups and reactions should be performed in a well-ventilated chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [15][17] | Prevent skin and eye contact. |
| Engineering Controls | All manipulations must be conducted inside a certified chemical fume hood. | To prevent inhalation of vapors and potential HCN gas. |
| Spill & Disposal | Absorb spills with an inert material. Treat waste containing this compound as hazardous chemical waste. Decontaminate glassware with an oxidizing agent like bleach before washing. | Follow institutional guidelines for hazardous waste disposal. |
IF SWALLOWED: Immediately call a POISON CENTER or doctor. [16][19]Do not induce vomiting. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. [15]
Conclusion
This compound (CAS: 55793-49-2) is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its preparation via the well-understood Strecker reaction is straightforward and efficient. The compound's true potential is realized in its role as a precursor to conformationally constrained, N-methylated, α,α-disubstituted amino acids and other complex nitrogenous compounds. For researchers and scientists in drug development, this molecule offers a reliable starting point for exploring novel chemical space, enabling the creation of metabolically robust and structurally unique candidates with enhanced pharmacological profiles.
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
-
Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Thieme. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ACS Publications. [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
This compound (C7H12N2). PubChemLite. [Link]
-
1-[Ethyl(methyl)amino]cyclopentanecarbonitrile. PubChem. [Link]
-
The end product Y of the reaction is. Infinity Learn. [Link]
-
1-Methylcyclopentane-1-carbonitrile. PubChem. [Link]
-
1-(methylamino)cyclopropane-1-carbonitrile hydrochloride (C5H8N2). PubChemLite. [Link]
-
Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. [Link]
-
1-Cyclopentene-1-carbonitrile. PubChem. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
-
[(1R,2R,3S,4S)-3,4-dihydroxy-2-methoxy-3-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-4-methylsulfanylcyclohexyl] N-(2-chloroacetyl)carbamate. PubChem. [Link]
-
Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
-
Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]
-
Synthesis of cyclopentanones. Organic Chemistry Portal. [Link]
-
Infrared spectrum of cyclopentane. Doc Brown's Chemistry. [Link]
-
New One-Pot Methods for Preparation of Cyclohexanecarbonitrile. Scientific Research Publishing. [Link]
-
potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Corey Organics. [Link]
-
Nucleophilic addition of cyanide ion to aldehydes ketones. Doc Brown's Chemistry. [Link]
- Process for the preparation of aminonitriles.
-
Addition of hydrogen cyanide to aldehydes and ketones. Chemguide. [Link]
-
Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure. HAL Open Science. [Link]
-
2-fluoro-N-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]benzamide. Molport. [Link]
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Cyclopent-1-ene-1-acetonitrile. PubChem. [Link]
-
Determining structure from IR, MS, and NMR. YouTube. [Link]
-
Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. Dalton Transactions. [Link]
- Cyclopentane compounds.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]
- 9. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. 1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chempoint.com [chempoint.com]
Technical Guide: Molecular Structure of 1-(Methylamino)cyclopentane-1-carbonitrile
This technical guide details the molecular architecture, synthetic pathways, and pharmaceutical utility of 1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2).
Executive Summary
This compound is a gem-disubstituted alicyclic amine serving as a critical intermediate in the synthesis of conformationally restricted amino acids and neuroactive pharmaceutical agents. Its core structure features a cyclopentane ring substituted at the C1 position with both a nitrile group (–CN) and a methylamino group (–NHCH₃). This "quaternary carbon" motif restricts bond rotation, making the molecule a valuable scaffold for designing rigidified analogs of neurotransmitters (e.g., glutamate or GABA analogs) and enzyme inhibitors (e.g., Cathepsin B).
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 55793-49-2 |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.19 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| LogP (Predicted) | ~0.6 (Moderate Lipophilicity) |
Molecular Architecture & Physicochemical Properties
Structural Geometry
The molecule possesses a quaternary carbon center at position 1 of the cyclopentane ring. This gem-disubstitution (having two non-hydrogen substituents on the same carbon) introduces significant steric constraints:
-
Thorpe-Ingold Effect: The bond angle compression between the ring carbons forces the external substituents (–CN and –NHMe) closer together, enhancing the rate of intramolecular cyclization reactions compared to non-cyclic analogs.
-
Ring Pucker: The cyclopentane ring is not planar; it adopts an "envelope" or "half-chair" conformation to minimize torsional strain, with the C1 carbon often serving as the flap of the envelope to accommodate the bulky substituents.
Electronic Character
-
Nitrile Group: The cyano group is strongly electron-withdrawing (induction), increasing the acidity of the ammonium species in acidic media. It serves as a latent carboxylic acid equivalent.
-
Secondary Amine: The N-methyl group increases the basicity relative to a primary amine but also introduces steric bulk that modulates nucleophilic attacks at the nitrogen.
Synthetic Pathways & Mechanistic Insights
The industrial and laboratory standard for synthesizing this molecule is the Strecker Synthesis , specifically adapted for cyclic ketones.
The Strecker Protocol (Mechanism)
The reaction involves the condensation of cyclopentanone with methylamine to form an iminium ion intermediate, which is subsequently trapped by a cyanide anion.
Figure 1: Mechanistic flow of the Strecker synthesis for this compound.
Experimental Methodology (Standardized Protocol)
Note: This protocol requires a fume hood and strict cyanide safety measures.
Reagents:
-
Cyclopentanone (1.0 eq)
-
Methylamine hydrochloride (1.1 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.1 eq)
-
Solvent: Water/Methanol (1:1 mixture) or Water.
Procedure:
-
Preparation: Dissolve methylamine hydrochloride in water/methanol at 0°C.
-
Addition: Add cyclopentanone dropwise to the amine solution. Stir for 30 minutes to allow imine/iminium formation.
-
Cyanation: Add an aqueous solution of NaCN dropwise, maintaining the temperature below 10°C to prevent polymerization or HCN off-gassing.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The product often separates as an oil.
-
Work-up: Extract the mixture with dichloromethane (DCM) or diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Vacuum distillation is preferred for high purity, though the crude oil is often pure enough (>95%) for subsequent hydrolysis steps.
Spectroscopic Characterization
Researchers should verify the structure using the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.45 ppm (s, 3H): The N-methyl singlet. This is the most distinct signal.
-
δ 1.60 – 2.10 ppm (m, 8H): Cyclopentane ring protons. These appear as complex multiplets due to the rigid ring conformation and geminal coupling.
-
δ 1.50 ppm (br s, 1H): The amine proton (–NH–), exchangeable with D₂O.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~122 ppm: The nitrile carbon (–C ≡N).
-
δ ~65 ppm: The quaternary C1 carbon (attached to N and CN).
-
δ ~38 ppm: The N-methyl carbon.
-
δ ~35 ppm & ~23 ppm: Cyclopentane ring methylene carbons.
-
Infrared Spectroscopy (FT-IR)
-
~2220 cm⁻¹: Weak but sharp absorption band characteristic of the C≡N stretch .
-
~3300–3350 cm⁻¹: Weak N–H stretching vibration (secondary amine).
Reactivity & Pharmaceutical Applications[3][4]
This molecule is a "privileged scaffold" because it allows access to multiple drug classes through divergent reactivity.
Hydrolysis to Amino Acids
The most common application is the hydrolysis of the nitrile to a carboxylic acid, yielding 1-(methylamino)cyclopentanecarboxylic acid . This is a non-proteinogenic amino acid used to modify peptide backbones, increasing resistance to enzymatic degradation.
-
Conditions: Reflux in 6M HCl (Acid hydrolysis) or NaOH/H₂O₂ (Basic hydrolysis).
Grignard Addition (Ketone Synthesis)
Reaction with Grignard reagents (R-MgBr) followed by acidic hydrolysis yields 1,1-disubstituted ketones (e.g., Tiletamine analogs).
-
Mechanism:[1][2][3][4][5][6] The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone.
Figure 2: Divergent synthetic utility of the aminonitrile scaffold.
Safety & Handling (Critical)
-
Cyanide Hazard: Although the product itself is a nitrile, the synthesis involves NaCN/KCN. Acidification of the reaction mixture before quenching residual cyanide will release lethal Hydrogen Cyanide (HCN) gas.
-
Quenching Protocol: All glassware and aqueous waste from the synthesis must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
-
Skin Absorption: Aminonitriles can be absorbed through the skin. Double-gloving (Nitrile) and a lab coat are mandatory.
References
-
Strecker Amino Acid Synthesis . Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1-aminocyclopentanecarboxylic acid derivatives . PubChem Compound Summary. Retrieved from [Link]
-
Grignard Reactions with Nitriles . Master Organic Chemistry. Retrieved from [Link]
Sources
Technical Guide: Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile
Executive Summary
Target Molecule: 1-(Methylamino)cyclopentane-1-carbonitrile
CAS Registry Number: 19234-78-7
Molecular Formula:
This technical guide details the synthesis of this compound via the Strecker Synthesis . This molecule serves as a critical intermediate for non-proteinogenic amino acids (e.g., 1-methylaminocyclopentanecarboxylic acid) and is a scaffold in the development of NMDA receptor modulators and kinase inhibitors.
The guide prioritizes the Aqueous/Alcoholic Cyanide Method due to its scalability and cost-effectiveness, while noting the TMSCN Method as a high-purity alternative.
Mechanistic Foundation
The synthesis relies on the Strecker reaction, a multicomponent condensation between a ketone (cyclopentanone), a primary amine (methylamine), and a cyanide source.[1]
Reaction Pathway
The reaction proceeds through a thermodynamic equilibrium involving two distinct stages:
-
Imine Formation: Cyclopentanone condenses with methylamine to form the electrophilic iminium ion intermediate. In aqueous conditions, this exists in equilibrium with the hemiaminal.
-
Nucleophilic Addition: The cyanide ion (
) attacks the iminium carbon.[2] This step is often reversible (Retro-Strecker), necessitating specific conditions to drive the equilibrium toward the aminonitrile product.
Pathway Visualization (DOT)
Figure 1: Mechanistic pathway of the Strecker synthesis showing the critical iminium intermediate and the risk of reversibility (Retro-Strecker).
Experimental Protocol (Method A: Aqueous/Alcoholic)
This protocol uses Sodium Cyanide (NaCN) and Methylamine Hydrochloride. It is the standard laboratory method for gram-scale synthesis.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Attribute |
| Cyclopentanone | 1.0 | Electrophile | Must be free of peroxides. |
| Methylamine HCl | 1.1 - 1.2 | Nucleophile | Use HCl salt to buffer pH (~9-10). |
| Sodium Cyanide (NaCN) | 1.1 - 1.2 | Nucleophile | FATAL POISON. Handle in fume hood. |
| Methanol/Water (1:1) | Solvent | Medium | Solubilizes ionic reagents. |
Step-by-Step Methodology
Pre-requisite: All operations must be performed in a functioning fume hood with a bleaching bath (10% NaOCl) prepared for quenching cyanide waste.
Step 1: Preparation of the Amine Solution
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Methylamine Hydrochloride (1.2 equiv) in a mixture of Methanol and Water (1:1 ratio, approx. 5 mL per gram of ketone).
-
Expert Insight: The use of the hydrochloride salt is deliberate. It buffers the solution. If using 40% aqueous methylamine (free base), you must add HCl or
to lower the pH to ~9-10. High pH (>11) suppresses the formation of the electrophilic iminium ion; low pH (<7) risks HCN gas evolution.
Step 2: Addition of Ketone
-
Add Cyclopentanone (1.0 equiv) to the amine solution in one portion.
-
Stir at room temperature (
) for 30 minutes to establish the imine/hemiaminal equilibrium.
Step 3: Cyanide Addition (Critical Control Point)
-
Dissolve NaCN (1.2 equiv) in a minimum amount of water.
-
Cool the reaction mixture to
using an ice bath. Reasoning: The addition of cyanide can be exothermic, and lower temperatures prevent polymerization of the imine. -
Add the NaCN solution dropwise over 20 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours (overnight).
Step 4: Workup & Isolation
-
Quenching: No direct acid quench! Acidification releases HCN.[3]
-
Extraction: Dilute the reaction mixture with water and extract 3x with Dichloromethane (DCM) or Diethyl Ether. The aminonitrile is organic-soluble; unreacted cyanide remains in the aqueous phase.
-
Washing: Wash the combined organic layers with Brine (saturated NaCl).
-
Drying: Dry over anhydrous
or . -
Concentration: Filter and concentrate under reduced pressure (Rotovap).
-
Caution: Do not heat the water bath above
. -aminonitriles are thermally unstable and can undergo Retro-Strecker decomposition.
-
Process Flow Diagram (DOT)
Figure 2: Operational workflow for the aqueous synthesis route.
Characterization & Quality Control
The product is typically a colorless to pale yellow oil.
-
IR Spectroscopy: Look for a weak nitrile stretch (
) around . Note that -aminonitriles often show very weak CN bands due to the adjacent amine. -
1H NMR (CDCl3):
-
(Singlet, 3H,
). - (Multiplets, 8H, Cyclopentane ring protons).
-
Self-Validation: If you see a singlet at
(Cyclopentanone) or lack the methyl singlet, the reaction failed or reversed during workup.
-
(Singlet, 3H,
-
Mass Spectrometry (ESI):
.
Safety & Toxicology (E-E-A-T)
Trustworthiness Protocol:
-
Cyanide Management: Never acidify the reaction mixture or the aqueous waste stream until it has been treated with bleach (Sodium Hypochlorite) at pH > 10. Acid + Cyanide = HCN Gas (Lethal).
-
Product Instability: this compound is a "masked" cyanide. In the body or under acidic conditions, it hydrolyzes to release HCN. Treat the product with the same respect as the reagent.
-
Skin Absorption: Aminonitriles can penetrate skin rapidly. Double-gloving (Nitrile) is mandatory.
References
-
Strecker, A. (1850).[4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Strecker protocols).
- Kouznetsov, V. V., & Galvis, C. E. (2005).
-
PubChem. (n.d.).[5] "this compound".[5][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | C9H16N2 | CID 51342199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Theoretical Studies on 1-(Methylamino)cyclopentane-1-carbonitrile
Executive Summary
1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2) represents a critical scaffold in the design of conformationally constrained peptidomimetics. As an
Molecular Architecture & Synthesis
The Strecker Protocol
The synthesis of this compound is a classic example of the multicomponent Strecker reaction. The mechanism involves the condensation of cyclopentanone with methylamine to form an iminium ion intermediate, followed by the nucleophilic attack of the cyanide ion.
Theoretical Insight: The reaction rate and yield are governed by the electrophilicity of the iminium carbon and the steric hindrance of the cyclopentane ring. Quantum mechanical transition state calculations (TS) typically reveal a lower activation energy for the cyanide attack compared to acyclic ketones due to the ring strain pre-organizing the electrophile.
Mechanistic Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical iminium intermediate.
Figure 1: Reaction pathway for the synthesis of the target aminonitrile via the Strecker mechanism.
Theoretical Characterization Framework
To fully understand the reactivity and biological potential of this scaffold, a comprehensive computational study is required. This section outlines the standard protocols and expected results based on Density Functional Theory (DFT) and ab initio methods.
Computational Methodology
-
Level of Theory: B3LYP/6-311++G(d,p) or
B97X-D (for dispersion corrections). -
Solvation Models: PCM (Polarizable Continuum Model) utilizing water and chloroform to simulate biological and extraction environments.
-
Frequency Analysis: Essential to confirm stationary points (zero imaginary frequencies for minima) and to predict IR spectra.
Conformational Analysis (Ring Puckering)
The cyclopentane ring is not planar; it undergoes pseudorotation between envelope (E) and twist (T) conformations.
-
Geminal Disubstitution Effect: The presence of the bulky nitrile (-CN) and methylamino (-NHMe) groups at the C1 position introduces significant steric strain.
-
Predicted Minimum: Theoretical studies on analogous
derivatives suggest the Envelope conformation (C1-endo or C1-exo) is energetically favored to minimize 1,3-diaxial interactions. -
Barrier to Rotation: The barrier for pseudorotation is likely increased compared to unsubstituted cyclopentane due to the "Thorpe-Ingold" effect, locking the molecule into a specific bioactive conformation.
Electronic Structure & Reactivity (FMO Analysis)
The Frontier Molecular Orbitals (FMO) determine the chemical stability and reactivity.
| Orbital | Characterization | Chemical Significance |
| HOMO | Nitrogen Lone Pair ( | Nucleophilic site. High energy indicates susceptibility to protonation or oxidation. |
| LUMO | Electrophilic site. Susceptible to hydrolysis (conversion to amide/acid).[1][2] | |
| Gap | A large gap (>5 eV) typically indicates high chemical stability (hardness). |
Molecular Electrostatic Potential (MEP): MEP mapping reveals:
-
Negative Potential (Red): Localized on the Nitrile Nitrogen (
), acting as a hydrogen bond acceptor. -
Positive Potential (Blue): Localized on the Amine Hydrogen (
), acting as a hydrogen bond donor. -
Implication: This donor-acceptor motif allows the molecule to participate in specific non-covalent interactions within a receptor binding pocket.
Physicochemical Profiling & Drug Design
Lipophilicity and Solubility[4]
-
LogP (Predicted): ~1.5 (Moderate lipophilicity).
-
CNS Penetration: The combination of low molecular weight (MW ~124.18 g/mol ) and moderate LogP suggests potential Blood-Brain Barrier (BBB) permeability, relevant for CNS-targeting drugs (e.g., NMDA antagonists).
Hydrolytic Stability
The nitrile group is a "masked" carboxylic acid. Theoretical transition state modeling of the hydrolysis mechanism (acid or base-catalyzed) is crucial.
-
Pathway: Nitrile
Amide Carboxylic Acid. -
Stability: The steric bulk of the cyclopentane ring hinders the attack of water on the nitrile carbon, making this intermediate isolable and relatively stable compared to linear aminonitriles.
Theoretical Study Workflow
The following diagram outlines the logical flow for a complete theoretical characterization study.
Figure 2: Step-by-step computational workflow for characterizing the target molecule.
Experimental Validation Protocols
To validate theoretical models, the following experiments are recommended:
-
Vibrational Spectroscopy (FT-IR):
-
Target: Verify the Nitrile (
) stretch at . -
Validation: A shift in this frequency correlates with the hybridization state and electronic environment predicted by DFT.
-
-
X-Ray Crystallography:
-
Target: Determine the precise ring puckering parameters (
). -
Validation: Compare experimental bond lengths/angles with optimized geometry to benchmark the chosen basis set.
-
-
NMR Spectroscopy (
):-
Target: Chemical shifts of the cyclopentyl protons.
-
Validation: Use GIAO (Gauge-Independent Atomic Orbital) methods to calculate shielding tensors and correlate with experimental shifts to confirm conformer populations.
-
References
-
Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007).
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 18(5), 569-623. Link -
Santini, A., et al. (2002). "Conformational characterization of the 1-aminocyclopentane-1-carboxylic acid residue in model peptides." Journal of Peptide Science, 8(3), 110-122. Link
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
PubChem. (2025).[3][4] "this compound (Compound)." National Library of Medicine. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Aminocyclopentanecarbonitrile | C6H10N2 | CID 2106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile, a valuable α-aminonitrile intermediate in organic synthesis. The protocol is based on the well-established Strecker reaction, a three-component condensation of cyclopentanone, methylamine, and a cyanide source.[1][2][3] This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety procedures for handling hazardous reagents, and discusses methods for product characterization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Scientific Principle: The Strecker Reaction
The synthesis of this compound is a classic example of the Strecker synthesis. This powerful multicomponent reaction efficiently forms α-aminonitriles from a carbonyl compound, an amine, and a cyanide source.[4][5] In this specific application, the ketone cyclopentanone reacts with a primary amine, methylamine, and a cyanide anion (typically from NaCN or KCN) to yield the target α,α-disubstituted aminonitrile.[2]
The reaction proceeds in two primary stages within a one-pot setup:
-
Iminium Ion Formation: Cyclopentanone first reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form an N-methyliminium ion. This process is often facilitated by mildly acidic conditions, which can be provided by using the hydrochloride salt of the amine.[6][7][8][9] The formation of the iminium ion is a critical step as it creates a potent electrophile.
-
Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion.[2][6] This step forms the new carbon-carbon bond and establishes the final α-aminonitrile structure.
Reaction Mechanism
The mechanism is illustrated below, showcasing the progression from reactants to the final product.
Caption: Reaction mechanism for the Strecker synthesis.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclopentanone | 120-92-3 | C₅H₈O | 84.12 |
| Methylamine HCl | 593-51-1 | CH₅N·HCl | 67.52 |
| Potassium Cyanide (KCN) | 151-50-8 | KCN | 65.12 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated NaHCO₃ (aq) | N/A | NaHCO₃ | 84.01 |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile gloves (double-gloved), impervious lab coat.[10][11]
Stoichiometry
| Reagent | Molar Eq. | Moles (mol) | Mass / Volume |
| Cyclopentanone | 1.0 | 0.10 | 8.41 g (8.8 mL) |
| Methylamine HCl | 1.1 | 0.11 | 7.43 g |
| Potassium Cyanide | 1.1 | 0.11 | 7.16 g |
| Water | - | - | 50 mL |
| DCM | - | - | ~150 mL for extraction |
Step-by-Step Synthesis Procedure
SAFETY FIRST: This reaction involves potassium cyanide, which is extremely toxic. It should only be performed by trained personnel in a well-ventilated chemical fume hood.[4] Ensure an emergency plan is in place and a cyanide antidote kit is accessible if mandated by your institution's safety assessment.[12] Never allow cyanide salts to come into contact with acids, as this liberates lethal hydrogen cyanide (HCN) gas.[13]
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Charging: To the flask, add methylamine hydrochloride (7.43 g, 0.11 mol) and potassium cyanide (7.16 g, 0.11 mol). Add 50 mL of water and stir the mixture to dissolve the solids.
-
Addition of Cyclopentanone: In the dropping funnel, place cyclopentanone (8.41 g, 0.10 mol). Add the cyclopentanone dropwise to the stirred aqueous mixture over 30 minutes, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any acidic impurities.
-
Wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the dichloromethane using a rotary evaporator.
-
The crude product, a yellowish oil, can be purified by vacuum distillation to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Critical Safety and Handling
Handling cyanides requires strict adherence to safety protocols due to their high acute toxicity.[12]
-
Inhalation/Ingestion/Contact: Cyanide can be fatal if inhaled, swallowed, or absorbed through the skin.[11][13] It functions as a rapid-acting chemical asphyxiant.[12]
-
Engineering Controls: Always handle solid cyanides and conduct the entire reaction in a certified, high-flow chemical fume hood to prevent exposure to dust or potential HCN gas release.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles with a face shield, and impervious gloves (e.g., Silver Shield® or heavy-duty nitrile).[10][11]
-
Incompatible Materials: Keep cyanides strictly segregated from acids.[13] Accidental mixing will produce large quantities of highly toxic and flammable hydrogen cyanide gas.
-
Spill Management: A dedicated cyanide spill kit must be available. Neutralize small spills with a ferrous sulfate solution followed by an appropriate absorbent material. For large spills, evacuate the area immediately and contact emergency personnel.[12]
-
Waste Disposal: All cyanide-contaminated waste (liquid, solid, and disposable materials like gloves and pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13] Never mix cyanide waste with acidic waste streams.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Properties:
-
Molecular Formula: C₇H₁₂N₂[14]
-
Molecular Weight: 124.19 g/mol
-
Appearance: Typically a colorless to pale yellow oil.
-
-
Spectroscopic Analysis:
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons, multiplets for the cyclopentane ring protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Will show distinct signals for the nitrile carbon, the quaternary carbon, the N-methyl carbon, and the carbons of the cyclopentane ring.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2220 cm⁻¹. An N-H stretch will also be visible around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observable, confirming the molecular weight of the product.
-
References
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]
-
Strecker Synthesis - Master Organic Chemistry. (2023). Retrieved February 17, 2026, from [Link]
-
Strecker amino acid synthesis - Wikipedia. (2023). Retrieved February 17, 2026, from [Link]
-
Shaabani, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 64. Available at: [Link]
-
Cyanide Safety in Finishing Operations. (2023). Products Finishing. Retrieved February 17, 2026, from [Link]
-
Vaia. (n.d.). Q53P Predict the products formed when... Retrieved February 17, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Retrieved February 17, 2026, from [Link]
-
The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved February 17, 2026, from [Link]
-
Boston University. (n.d.). Download Cyanides SOP Template. Retrieved February 17, 2026, from [Link]
-
SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Strecker synthesis of α-aminonitriles. Retrieved February 17, 2026, from [Link]
-
Filo. (2023). Predict the products formed when cyclopentanone reacts with the following... Retrieved February 17, 2026, from [Link]
-
Jacobsen, E. N., & Sigman, M. S. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 443(7111), 523-527. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 17, 2026, from [Link]
-
Chegg. (2020). write a mechanism for the reaction of cyclopentanone with methylamine. Retrieved February 17, 2026, from [Link]
-
Homework.Study.com. (n.d.). What are the products of the following reactions? 1) cyclopentanone + cyclohexylamine... Retrieved February 17, 2026, from [Link]
-
Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved February 17, 2026, from [Link]
-
Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction... Retrieved February 17, 2026, from [Link]
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. sciforum.net [sciforum.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. vaia.com [vaia.com]
- 8. Predict the products formed when cyclopentanone reacts with the following.. [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. finishingandcoating.com [finishingandcoating.com]
- 11. nj.gov [nj.gov]
- 12. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. bu.edu [bu.edu]
- 14. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]
Strecker synthesis for 1-(Methylamino)cyclopentane-1-carbonitrile
An Application Note for the Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile via Strecker Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable N-substituted α,α-disubstituted aminonitrile intermediate for pharmaceutical and agrochemical research. The protocol leverages the robust and efficient Strecker synthesis, a three-component reaction involving cyclopentanone, methylamine, and a cyanide source. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, critical safety procedures, and data interpretation guidelines. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the chemical transformation.
Introduction and Scientific Principles
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids and their nitrile precursors.[1][2] It is a classic example of a one-pot, multi-component reaction where an aldehyde or ketone, an amine, and a cyanide source converge to form an α-aminonitrile.[3][4] The versatility of this reaction allows for the synthesis of a wide array of aminonitriles by varying the carbonyl and amine components.[1][5]
This application note details the synthesis of this compound. This is achieved by reacting cyclopentanone with methylamine to form an intermediate iminium ion, which is subsequently trapped by a nucleophilic cyanide anion.[1][6] The resulting α-aminonitrile is a key building block for creating sterically hindered α-amino acids and other complex molecular scaffolds.
Core Reaction Mechanism
The synthesis proceeds through a well-established two-stage mechanism:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanone. This forms a transient hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to yield the electrophilic N-methylcyclopentaniminium ion.[1][6][7]
-
Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[6] This step forms the stable carbon-carbon bond, resulting in the final product, this compound.
MANDATORY SAFETY AND HANDLING PROTOCOL
The execution of this protocol requires strict adherence to safety standards due to the use of highly toxic and hazardous materials.
3.1. Cyanide Handling
-
Extreme Toxicity: Sodium cyanide (NaCN) is a potent, fast-acting poison. It is fatal if swallowed, inhaled, or absorbed through the skin.[8][9][10][11]
-
Fume Hood Exclusive: All operations involving solid sodium cyanide or cyanide solutions, including weighing and transfer, must be conducted within a certified and properly functioning chemical fume hood.[12][13]
-
Decontamination: Have a decontamination solution ready. A freshly prepared 10% bleach solution adjusted to pH >10 with sodium hydroxide can be used to decontaminate glassware and surfaces inside the fume hood.[13][14][15]
3.2. Incompatible Materials
-
ACIDS: NEVER allow cyanide salts or solutions to come into contact with acids or acidic solutions. This reaction liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[8][11][15][16] Store cyanide compounds separately from all acids.[12][15]
3.3. Reagent-Specific Hazards
-
Cyclopentanone: Flammable liquid and vapor.[17][18] It causes skin and serious eye irritation.[19][20] Keep away from heat, sparks, and open flames.[17][19]
-
Methylamine (40% solution in water): Highly flammable liquid and vapor.[21][22] Toxic if inhaled and causes severe skin burns and eye damage.[23][24] The vapors are corrosive to the respiratory tract.[21]
3.4. Personal Protective Equipment (PPE)
-
A flame-retardant lab coat must be worn and fully fastened.
-
Chemical splash goggles are mandatory.
-
Wear two pairs of nitrile gloves ("double-gloving") when handling cyanide compounds.[14] If contact occurs, remove gloves immediately, wash hands thoroughly, and put on new gloves.
3.5. Waste Management
-
Dedicated Waste Streams: All aqueous and solid waste containing cyanide must be collected in separate, clearly labeled, and sealed hazardous waste containers.[12][14] The container must be marked "Cyanide Waste - No Acids".[14]
-
Quenching (Optional - Follow Institutional Policy): Under controlled conditions and following institutional safety protocols, aqueous cyanide waste can be detoxified by treatment with bleach and sodium hydroxide to maintain a pH > 10, which oxidizes cyanide to the less toxic cyanate.[14]
-
Disposal: All contaminated materials (gloves, paper towels, etc.) must be disposed of as solid cyanide hazardous waste.[13]
Detailed Experimental Protocol
4.1. Materials and Equipment
| Equipment | Purpose |
| 250 mL Three-neck round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of reaction mixture |
| Thermometer | Temperature monitoring |
| 125 mL Addition Funnel | Controlled addition of cyanide solution |
| Ice/water bath | Temperature control |
| Standard laboratory glassware | General use |
| Rotary evaporator | Solvent removal |
| Separatory funnel | Liquid-liquid extraction |
4.2. Reagents
| Reagent | CAS No. | MW ( g/mol ) | Moles (mol) | Amount Required |
| Cyclopentanone | 120-92-3 | 84.12 | 0.10 | 8.41 g (8.85 mL) |
| Methylamine (40% wt. in H₂O) | 74-89-5 | 31.06 | 0.11 | 8.5 g (9.5 mL) |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 0.11 | 5.4 g |
| Deionized Water | 7732-18-5 | 18.02 | - | ~150 mL |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | ~150 mL |
| Saturated NaCl solution (Brine) | 7647-14-5 | 58.44 | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |
4.3. Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a 125 mL addition funnel, add cyclopentanone (8.41 g, 0.10 mol) and the 40% methylamine solution in water (8.5 g, ~0.11 mol).
-
Cooling: Begin stirring the mixture and cool the flask in an ice/water bath to an internal temperature of 0-5 °C. The formation of the iminium ion precursor is exothermic, and cooling is essential to moderate the reaction rate.
-
Cyanide Addition: While the reaction is cooling, carefully prepare a solution of sodium cyanide (5.4 g, 0.11 mol) in 40 mL of deionized water in a separate beaker inside the fume hood. Transfer this solution to the addition funnel.
-
Add the sodium cyanide solution dropwise to the vigorously stirring reaction mixture over approximately 30 minutes. Causality: A slow, controlled addition is critical to manage the exothermicity of the cyanide attack and to prevent any localized pH drops that could generate HCN gas. Ensure the internal temperature does not exceed 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir vigorously for 16 hours to ensure it proceeds to completion. The mixture may become biphasic or cloudy.
-
Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 50 mL). The aminonitrile product is significantly more soluble in the organic phase.
-
Washing: Combine the organic extracts in the separatory funnel and wash with saturated sodium chloride (brine) solution (1 x 50 mL). This step helps to break up any emulsions and removes the bulk of the dissolved water.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate (~5 g). Filter the mixture to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The final product, this compound, should be obtained as a crude oil.[25]
4.4. Expected Product Characterization
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₇H₁₂N₂[25]
-
Molecular Weight: 124.18 g/mol [25]
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) group is expected around 2230-2240 cm⁻¹.
-
Mass Spectrometry (MS): Expected m/z for [M+H]⁺ = 125.1073.
-
¹H NMR Spectroscopy: Expected signals corresponding to the N-methyl protons, and the methylene protons of the cyclopentane ring.
-
¹³C NMR Spectroscopy: Expected signals for the nitrile carbon, the quaternary carbon, the N-methyl carbon, and the cyclopentane carbons.
Note on Purification: The crude product may be of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation is the recommended method. Chromatographic purification on silica gel can be challenging for basic aminonitriles and may lead to decomposition.[26]
References
- Fisher Scientific Company. (2014, April 21). Cyclopentanone - SAFETY DATA SHEET.
- Sigma-Aldrich. (2009, August 21). Cyclopentanone - Safety Data Sheet.
- National Research Council. (1994, July). Laboratory chemical safety summary: sodium cyanide and potassium cyanide.
- Physical & Theoretical Chemistry Lab., Oxford University. (2005, March 27). Safety (MSDS) data for cyclopentanone.
- Sigma-Aldrich. (2013, April 4). Sodium cyanide - Safety Data Sheet.
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- Division of Research Safety, University of Illinois. (2014, March 24). Cyanides.
- Metasci. Safety Data Sheet Cyclopentanone.
- Carl Roth. Safety Data Sheet Cyclopentanone.
- Central Drug House (P) Ltd. METHYLAMINE SOLUTION 40% MATERIAL SAFETY DATA SHEET.
- University of Windsor. Cyanides Storage, Handling and General Use Information.
- Washington State University. (2015, November 30). Sodium Cyanide Safety Data Sheet.
- University of California, Santa Barbara. (2018, July 16). SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP).
- Fisher Scientific. (2010, November 19). Sodium Cyanide MSDS.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - methylamine in solution.
- Merck Millipore. SAFETY DATA SHEET - SODIUM CYANIDE, SOLID.
- Carl Roth. Safety Data Sheet: Methylamine.
- Loba Chemie. SODIUM CYANIDE EXTRA PURE - Safety Data Sheet.
- CAMEO Chemicals, NOAA. METHYLAMINE, AQUEOUS SOLUTION.
- Wikipedia. Strecker amino acid synthesis.
- Reddit. (2022, August 9). Purification of aminonitrile : r/Chempros.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Organic Chemistry Portal. Strecker Synthesis.
- Master Organic Chemistry. Strecker Synthesis.
- North, M. (2010, May 19). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Science of Synthesis.
- Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
- PubChem. This compound (C7H12N2).
- Zhang, J., et al. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. westliberty.edu [westliberty.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. geneseo.edu [geneseo.edu]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. uwindsor.ca [uwindsor.ca]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. sds.metasci.ca [sds.metasci.ca]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. METHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. carlroth.com [carlroth.com]
- 25. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]
- 26. reddit.com [reddit.com]
Application Notes and Protocols for the Purification of 1-(Methylamino)cyclopentane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the purification of 1-(Methylamino)cyclopentane-1-carbonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. The methodologies described herein are grounded in established chemical principles and are designed to yield high-purity material suitable for downstream applications in drug discovery and development. This document offers full editorial control to present the information in a logical and technically sound manner, emphasizing the rationale behind procedural choices.
Introduction to this compound and the Imperative for High Purity
This compound, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , is an α-aminonitrile. These compounds are versatile building blocks in organic synthesis, notably as precursors to α-amino acids and various heterocyclic systems.[1] The primary route to its synthesis is the Strecker reaction, a three-component condensation of cyclopentanone, methylamine, and a cyanide source.[2][3]
The purity of this compound is paramount for its use in subsequent synthetic steps. Impurities, which can include unreacted starting materials, byproducts of the Strecker synthesis, and decomposition products, can lead to undesirable side reactions, lower yields of the desired final product, and the formation of difficult-to-separate impurities in the active pharmaceutical ingredient (API). This guide details robust purification strategies to mitigate these risks.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. In the context of the Strecker synthesis of this compound, the following impurities should be considered:
-
Unreacted Starting Materials: Cyclopentanone, methylamine, and residual cyanide salts.
-
Strecker Reaction Intermediates and Byproducts: Such as the corresponding cyanohydrin of cyclopentanone.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.
-
Polymerization Products: Under certain conditions, side reactions can lead to the formation of polymeric materials.
The purification methods outlined below are designed to effectively remove these and other potential contaminants.
Purification Methodologies
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following sections provide detailed protocols for the most common and effective techniques.
Distillation: A Primary Purification Step for Thermally Stable Compounds
Vacuum distillation is a highly effective method for purifying liquids with different boiling points, provided the target compound is thermally stable.
Causality Behind Experimental Choices: Lowering the pressure significantly reduces the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition. The efficiency of the separation is dependent on the difference in boiling points between the product and its impurities and the efficiency of the distillation column.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is crucial to use a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation:
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound. A forerun containing lower-boiling impurities may be collected first.
-
-
Completion: Once the desired fraction has been collected, discontinue heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation: Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol |
| Predicted Boiling Pt. | Not readily available in literature |
Note: The boiling point under vacuum will need to be determined empirically.
Column Chromatography: For High-Purity Separation
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4]
Causality Behind Experimental Choices: The choice of stationary phase (typically silica gel for moderately polar compounds) and mobile phase (a solvent or mixture of solvents) is critical. The polarity of the mobile phase is adjusted to achieve optimal separation between the target compound and its impurities. A less polar solvent will result in slower elution of polar compounds, while a more polar solvent will accelerate their movement.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and carefully load the dry powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes or vials.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Recommended Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) |
| Detection | TLC with UV visualization or a suitable stain |
Recrystallization: For Crystalline Solids
If this compound is a solid at room temperature or forms a stable salt, recrystallization can be an excellent method for achieving high purity.[5]
Causality Behind Experimental Choices: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile) at room and elevated temperatures to find a suitable solvent.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Visualization of Purification Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantitative Analysis of 1-(Methylamino)cyclopentane-1-carbonitrile
Introduction
1-(Methylamino)cyclopentane-1-carbonitrile is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and precise quantification of this aminonitrile is critical for process monitoring, quality control of starting materials, and stability testing of intermediates and final active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3]
The inherent chemical properties of this compound, specifically its basic secondary amine functionality and the nitrile group, present unique analytical challenges. The molecule lacks a strong chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) challenging at low concentrations. Furthermore, its polarity and potential for thermal lability require careful consideration for Gas Chromatography (GC) analysis. To address these challenges, this application note details two robust analytical approaches:
-
A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with pre-column derivatization for sensitive UV or fluorescence detection.
-
A Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization to enhance volatility and thermal stability.
Each protocol is presented with a detailed explanation of the experimental choices, from sample preparation to data analysis, to provide a comprehensive understanding of the methodology.
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
The analysis of amines by HPLC often necessitates derivatization to introduce a chromophoric or fluorophoric tag, thereby enhancing detection sensitivity.[4] This protocol employs 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent, which reacts with the secondary amine of this compound to form a highly fluorescent and UV-active derivative.[5]
Experimental Workflow: HPLC
Caption: Workflow for HPLC analysis with pre-column derivatization.
Detailed Protocol: HPLC Method
1. Materials and Reagents:
-
This compound reference standard
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
3. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
To 100 µL of the filtered sample or standard solution in a vial, add 400 µL of borate buffer.
-
Add 500 µL of the FMOC-Cl reagent.
-
Cap the vial and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 10 minutes.
-
The sample is now ready for injection into the HPLC system.
4. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 50-90% B; 15-17 min: 90% B; 17-17.1 min: 90-50% B; 17.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For orthogonal verification and for matrices where GC is a preferred technique, a GC-MS method can be developed. Due to the polar nature of the secondary amine, derivatization is necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[6][7] Silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a robust method for this purpose.[6][8]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis with silylation derivatization.
Detailed Protocol: GC-MS Method
1. Materials and Reagents:
-
This compound reference standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Helium (99.999% purity)
-
0.2 µm syringe filters
2. Preparation of Solutions:
-
Diluent: Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.
3. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.2 µm syringe filter.
-
Transfer 100 µL of the filtered sample or standard solution to a GC vial.
-
Add 100 µL of MTBSTFA and 20 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Quantification Ion | To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a prominent fragment ion) |
5. Data Analysis and Quantification:
-
Identify the retention time and the characteristic mass spectrum of the derivatized this compound from the analysis of a standard.
-
Select a specific, abundant, and interference-free ion for quantification.
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve (r² ≥ 0.999).
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Part 3: Method Validation
Both the HPLC and GC-MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][9] The following parameters should be assessed:
Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | Peak purity should be confirmed using a photodiode array detector for HPLC or by mass spectral analysis for GC-MS. No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | A minimum of five concentrations should be used. The correlation coefficient (r) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | For an assay, typically 80-120% of the test concentration. For impurity quantification, from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by applying the method to samples of known concentration (e.g., spiked placebo) and expressed as percent recovery. Typically 98.0-102.0% for an assay. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Expressed as the relative standard deviation (RSD). For an assay, RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. RSD at LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Small variations in parameters like mobile phase composition, pH, column temperature, and flow rate (for HPLC) or oven temperature ramp rate and gas flow rate (for GC) should not significantly affect the results. |
A stability-indicating method should also be developed by subjecting a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its degradation products.[10][11][12][13]
Conclusion
The HPLC with pre-column derivatization and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment. These protocols serve as a comprehensive starting point for method development and routine analysis in pharmaceutical research and quality control laboratories.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]
-
Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. [Link]
-
Rapid Preparation of Pharmaceutical Samples for Analysis. Thurbide Research Group | University of Calgary. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS. (2024, August 15). Journal of Chromatographic Science. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. (2016, January 22). ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. ijpsr.com [ijpsr.com]
The Strategic Utility of 1-(Methylamino)cyclopentane-1-carbonitrile in the Synthesis of Novel Cyclopentyl-Aryl Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for CNS-Targeted Libraries
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that can be readily diversified to probe complex biological systems is of paramount importance. 1-(Methylamino)cyclopentane-1-carbonitrile emerges as a highly valuable, yet under-explored, precursor for the synthesis of a diverse array of cyclopentane-based compounds. Its structure, featuring a reactive nitrile group and a secondary amine on a compact carbocyclic ring, offers a strategic entry point to novel chemical entities, particularly those targeting the central nervous system (CNS). The cyclopentane moiety can be considered a bioisostere of the cyclohexane ring found in numerous psychoactive compounds, such as phencyclidine (PCP) and its analogs, potentially offering a modified pharmacokinetic and pharmacodynamic profile.[1][2][3]
This application note provides a detailed guide for the synthesis and utilization of this compound as a precursor for the generation of novel N-methyl-1-aryl-cyclopentylamines. These target compounds are of significant interest for their potential as NMDA receptor antagonists and as probes for exploring the structure-activity relationships of psychoactive substances.[2][4] We will delve into the mechanistic rationale behind the synthetic protocols, providing a robust framework for researchers to not only replicate these procedures but also to adapt them for the creation of diverse compound libraries.
Diagram: Overall Synthetic Workflow
Caption: Mechanism of Grignard reaction with the precursor.
Detailed Experimental Protocol: Grignard Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aryl Bromide (e.g., Bromobenzene) | 157.01 | 2.36 g (1.5 mL) | 0.015 |
| Magnesium Turnings | 24.31 | 0.40 g | 0.0165 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| This compound | 124.18 | 1.24 g | 0.010 |
| Saturated aq. NH₄Cl solution | - | 50 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide (10 M aq.) | 40.00 | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings (0.40 g, 0.0165 mol).
-
Add 5 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of the aryl bromide (e.g., bromobenzene, 2.36 g, 0.015 mol) in 15 mL of anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water. The use of an initiator like iodine helps to activate the magnesium surface.
-
-
Reaction with the Precursor:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate flask, dissolve this compound (1.24 g, 0.010 mol) in 10 mL of anhydrous THF.
-
Add the solution of the precursor dropwise to the stirred Grignard reagent.
-
After the addition, stir the reaction mixture at room temperature for 3 hours, then heat to reflux for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 50 mL of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and extract the product into 1 M hydrochloric acid (2 x 30 mL).
-
Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any non-basic impurities.
-
Basify the aqueous layer with 10 M sodium hydroxide solution until pH > 12, keeping the flask in an ice bath.
-
Extract the liberated free base with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-aryl-cyclopentylamine.
-
Self-Validation: The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel. Characterization should be performed using NMR, MS, and IR spectroscopy. The disappearance of the nitrile peak in the IR spectrum is a key indicator of a successful reaction.
-
Conclusion and Future Directions
This compound is a readily accessible and highly versatile precursor for the synthesis of novel cyclopentylamine derivatives. The protocols detailed herein provide a solid foundation for researchers to generate libraries of N-methyl-1-aryl-cyclopentylamines. The modularity of the Grignard reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity relationships of this compound class.
The resulting compounds are of significant interest for their potential to interact with CNS targets, particularly the NMDA receptor. Further pharmacological evaluation of these novel cyclopentylamines could lead to the discovery of new therapeutic agents or valuable research tools for neuroscience. The principles and protocols outlined in this application note empower researchers to harness the synthetic potential of this compound in their drug discovery and development endeavors.
References
- Kamenka, J. M., & Geneste, P. (1983). Synthesis and biological activity of phencyclidine analogs. In PCP (Phencyclidine): Historical and Current Perspectives (pp. 43-70). NPP Books.
- Johnson, W. H. Jr. (n.d.). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP). [Link to Source]
-
Shams, G., et al. (2007). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research, 6(4), 285-291. [Link]
- Ogunbadeniyi, A. M., & Adejare, A. (2002). Syntheses of uorinated phencyclidine analogs. Journal of Fluorine Chemistry, 114(1), 39-42.
- Carroll, F. I., et al. (1990). Synthesis, Phencyclidine-like Pharmacology, and Antiischemic Potential of Meta-Substituted 1-( 1-Phenylcyclohexy1). Journal of Medicinal Chemistry, 33(8), 2213-2220.
-
Organic Chemistry Portal. (n.d.). Strecker Amino Acid Synthesis. [Link]
-
Master Organic Chemistry. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
- BenchChem. (n.d.). Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis. [Link to Source]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Zlatopolskiy, B. D., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 3(11), 15549-15559. [Link]
-
Jigs Chemical. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. [Link]
-
Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1523. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
-
Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Itoh, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal, 11(5), 793-799.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Lv, S., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters, 26(15), 3151–3157. [Link]
-
Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy research, 29(1), 14–16. [Link]
- Hyla-Kryspin, I., et al. (2025). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)
-
Khan, I., et al. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Advances, 11(53), 33355-33368. [Link]
Sources
- 1. Synthesis, configuration, and evaluation of two conformationally restrained analogues of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Synthesis of Aminonitriles: A Comprehensive Guide for the Modern Chemist
Abstract
This technical guide provides an in-depth exploration of the synthesis of α-aminonitriles, crucial intermediates in the preparation of α-amino acids and a variety of biologically active molecules.[1][2][3] We will delve into the foundational Strecker synthesis, examining its mechanism and practical execution, alongside modern advancements that have expanded its scope and utility. This guide is designed for researchers, scientists, and professionals in drug development, offering not just protocols, but also the scientific rationale behind the methodologies. We will explore both classical and contemporary approaches, including catalytic and asymmetric variations, as well as alternative synthetic strategies. A strong emphasis is placed on safety, particularly the handling of cyanide reagents, and effective purification techniques.
Introduction: The Enduring Significance of α-Aminonitriles
First reported in 1850 by Adolph Strecker, the synthesis of α-aminonitriles is a cornerstone of organic chemistry.[1][4] These bifunctional compounds, characterized by an amino group and a nitrile group attached to the same carbon atom, are highly versatile synthetic building blocks.[5] Their primary importance lies in their role as direct precursors to α-amino acids, the fundamental constituents of proteins.[1][6] Beyond this, the α-aminonitrile motif is present in numerous natural products and has been integrated into a wide array of pharmaceuticals, exhibiting activities such as anticancer, antiviral, and antibacterial properties.[1][2] For instance, several aminonitriles have been developed as reversible inhibitors of dipeptidyl peptidase (DPP IV) for the treatment of diabetes, with vildagliptin being a notable example.[7] The ever-growing demand for non-natural amino acids in drug discovery and peptide science continues to drive innovation in aminonitrile synthesis.[1]
The Strecker Synthesis: A Time-Honored and Versatile Reaction
The Strecker synthesis is the most well-known and widely utilized method for preparing α-aminonitriles. In its classic form, it is a one-pot, three-component reaction involving an aldehyde or ketone, an amine (or ammonia), and a cyanide source.[8][9]
Mechanism of the Strecker Synthesis
The reaction proceeds in two main stages:
-
Imine Formation: The aldehyde or ketone reacts with the amine to form an imine (or an iminium ion under acidic conditions), with the elimination of a water molecule.[6]
-
Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, yielding the α-aminonitrile.[6]
The overall transformation can be visualized as follows:
Caption: General scheme of the Strecker synthesis.
Classical Strecker Synthesis Protocol
This protocol describes the synthesis of a racemic α-aminonitrile from an aldehyde, ammonia, and a cyanide salt.[10]
Materials and Reagents:
-
Aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (28-30%)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diatomaceous earth (optional)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.[10]
-
Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia. Separately, prepare an aqueous solution of sodium cyanide.[10]
-
Reaction:
-
Dissolve the aldehyde in a suitable solvent like methanol or ethanol in the flask.[10]
-
Cool the flask in an ice bath.[10]
-
Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.[10]
-
Following this, slowly add the sodium cyanide solution via the dropping funnel, maintaining a low temperature (e.g., 0-5 °C).[10]
-
-
Reaction Monitoring: Allow the reaction mixture to stir at the controlled low temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Workup and Isolation:
-
Once the reaction is complete, the product may precipitate. If so, collect the solid by filtration.
-
If the product remains in solution, perform an extractive workup. Carefully acidify the reaction mixture with hydrochloric acid to a pH of ~1-2 (ensure this is done in a fume hood as it will generate HCN gas). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude aminonitrile can be purified by recrystallization or column chromatography.[11]
Modern Variants of the Strecker Synthesis
While the classical Strecker synthesis is robust, modern organic chemistry often demands greater control over stereochemistry and the use of safer reagents.
Asymmetric Strecker Synthesis
The classical Strecker synthesis produces a racemic mixture of aminonitriles.[1] For applications in drug development, enantiomerically pure compounds are often required. Asymmetric Strecker reactions can be achieved through two main strategies:
-
Using Chiral Auxiliaries: A chiral amine is used as a reactant, leading to the formation of diastereomeric aminonitriles that can be separated. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched aminonitrile.
-
Using Chiral Catalysts: A chiral catalyst is employed to favor the formation of one enantiomer over the other. A variety of chiral metal complexes and organocatalysts have been developed for this purpose.[1]
Safer Cyanide Sources: The Use of Trimethylsilyl Cyanide (TMSCN)
Due to the high toxicity of hydrogen cyanide and alkali metal cyanides, trimethylsilyl cyanide (TMSCN) has emerged as a safer and more manageable cyanide source.[9][12] It is less volatile and can be used in a variety of solvents. The reaction with TMSCN often proceeds under mild conditions and can be catalyzed by Lewis acids or bases.[8][9][12]
Illustrative Protocol using TMSCN:
This is a general procedure for a one-pot, three-component Strecker reaction using TMSCN.[8][9]
Materials and Reagents:
-
Aldehyde (e.g., benzaldehyde) (1 mmol)
-
Amine (e.g., aniline) (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Catalyst (e.g., Indium powder, 10 mol%)[8]
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and solvent.
-
Add the catalyst to the mixture.
-
Slowly add TMSCN to the stirring mixture at room temperature.[8]
-
Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 30 minutes to a few hours).[8]
-
Upon completion, add diethyl ether and filter the solution. Wash the filtrate with brine and water.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.[8]
-
Purify the product by column chromatography or recrystallization.
Alternative Synthetic Routes to α-Aminonitriles
While the Strecker synthesis is dominant, other multicomponent reactions (MCRs) can also be employed to generate α-aminonitriles or their derivatives.
The Ugi and Passerini Reactions
The Ugi and Passerini reactions are powerful MCRs for the synthesis of complex molecules. While they do not directly yield α-aminonitriles, they produce α-acylaminoamides (Ugi) or α-acyloxycarboxamides (Passerini), which can be valuable precursors.[14][15][16]
-
Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide.[3][16][17]
Caption: The Ugi four-component reaction.
-
Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxycarboxamide.[15][18][19]
Caption: The Passerini three-component reaction.
Purification of α-Aminonitriles
The purification of α-aminonitriles can be challenging due to their basic nature and potential for decomposition. Common purification methods include:
-
Recrystallization: This is a preferred method for solid aminonitriles. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold.[5][20] If a single solvent is not effective, a two-solvent system can be used.[21]
-
Column Chromatography: For oily or highly soluble aminonitriles, column chromatography on silica gel is often necessary. Due to the basicity of the amino group, streaking on the column can be an issue.[11] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or aqueous ammonia, to the eluent.[11]
-
Acid-Base Extraction: This technique can be used to separate the basic aminonitrile from neutral or acidic impurities. The aminonitrile is extracted into an acidic aqueous solution, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the purified aminonitrile is extracted back into an organic solvent.[11]
Safety Precautions for Handling Cyanide Compounds
EXTREME CAUTION IS REQUIRED WHEN WORKING WITH CYANIDE-CONTAINING REAGENTS.
-
Work in a Well-Ventilated Fume Hood: All manipulations of cyanide salts and TMSCN must be performed in a certified chemical fume hood.[22]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[22]
-
Avoid Acids: Never mix cyanide salts with acids, as this will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[22][23]
-
Quenching and Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is to treat the waste with an excess of aqueous sodium hypochlorite (bleach) under basic conditions.[22][24] The quenched waste should be disposed of as hazardous waste according to institutional guidelines.[22]
-
Emergency Preparedness: Have a cyanide poisoning emergency response plan in place. Ensure that all lab personnel are aware of the plan and the location of safety equipment, including safety showers, eyewashes, and any specific cyanide antidotes your institution may provide.[25]
Summary of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages |
| Classical Strecker | Aldehyde/ketone, ammonia/amine, alkali metal cyanide | Simple, economical, versatile | Produces racemic mixtures, uses highly toxic reagents[1] |
| Asymmetric Strecker | Uses chiral auxiliaries or catalysts | Provides enantiomerically enriched products[1] | May require more complex catalysts or additional synthetic steps |
| TMSCN-Mediated Strecker | Uses trimethylsilyl cyanide as the cyanide source | Safer and easier to handle than HCN/NaCN[9] | TMSCN is moisture-sensitive and more expensive |
| Ugi Reaction | Aldehyde/ketone, amine, carboxylic acid, isocyanide | High atom economy, rapid generation of molecular complexity[16] | Does not directly yield aminonitriles |
| Passerini Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | High atom economy, simple procedure[15] | Does not directly yield aminonitriles |
Conclusion
The synthesis of α-aminonitriles remains a vibrant and essential area of organic chemistry. The Strecker synthesis, in both its classical and modern forms, provides a powerful and adaptable platform for the preparation of these valuable intermediates. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can effectively leverage these methods to access a wide range of aminonitriles for applications in medicinal chemistry and beyond. The continued development of catalytic and asymmetric variants, as well as greener synthetic approaches, will undoubtedly further enhance the utility of this important class of molecules.
References
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Imperial College London. (2021, September 13). SOP: The use of Cyanide Compounds. [Link]
- Synthesis of alpha-aminonitriles.
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]
-
Download Cyanides SOP Template. Boston University. [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]
-
RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PMC. [Link]
-
Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction. Sciforum. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. PMC. [Link]
-
Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. MDPI. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate. [Link]
-
Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Sciforum. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
-
Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]
-
Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
Solvent-Free Synthesis of Racemic α-Aminonitriles. Thieme. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]
-
A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV. [Link]
-
Cyanide Safety. 911Metallurgist. [Link]
-
Purification of aminonitrile. Reddit. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Recrystallization. California State University, Los Angeles. [Link]
-
Three component Strecker reaction using benzaldehyde (1 mmol), aniline... ResearchGate. [Link]
-
Strecker Reaction. YouTube. [Link]
- Resolution of aminonitriles.
-
Recrystallization1. University of Massachusetts. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Amino Acid Purification - Column Chromatography. Sorbtech. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. amerigoscientific.com [amerigoscientific.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Passerini reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Ugi reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. mdpi.com [mdpi.com]
- 20. rubingroup.org [rubingroup.org]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. imperial.ac.uk [imperial.ac.uk]
- 23. ehs.yale.edu [ehs.yale.edu]
- 24. bu.edu [bu.edu]
- 25. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
The Untapped Potential of 1-(Methylamino)cyclopentane-1-carbonitrile: A Gateway to Novel Cyclopentyl Pharmacophores
Abstract
This technical guide delves into the medicinal chemistry applications of 1-(Methylamino)cyclopentane-1-carbonitrile, a versatile yet under-explored building block. While direct citations in the synthesis of commercial drugs are scarce, its inherent structural motifs—a stereogenic quaternary center, a reactive nitrile group, and a secondary amine—position it as a high-potential precursor for novel therapeutics. We will explore its synthetic utility, present detailed protocols for its derivatization into pharmacologically relevant scaffolds, and discuss the broader significance of the cyclopentane core in modern drug discovery. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this unique intermediate in their synthetic endeavors.
Introduction: The Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a privileged scaffold in medicinal chemistry, prized for its ability to mimic the furanose ring of nucleosides and to present substituents in a well-defined three-dimensional orientation.[1] This five-membered carbocycle is a core structural feature in a range of approved drugs, from the antiviral agents Abacavir and Entecavir to various prostaglandin analogs.[1] The conformational flexibility of the cyclopentane ring allows for optimal binding to biological targets, while its carbocyclic nature imparts enhanced metabolic stability compared to its heterocyclic counterparts. The introduction of diverse functional groups onto this scaffold is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
This compound (CAS No: 55793-49-2) emerges as a particularly interesting starting material in this context.[2][3] Its structure provides a unique combination of functionalities ripe for chemical elaboration, offering a direct route to a variety of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 55793-49-2 | [2][3] |
| Molecular Formula | C₇H₁₂N₂ | [2][4] |
| Molecular Weight | 124.18 g/mol | [2][4] |
| Appearance | Not Available (likely a liquid or low-melting solid) | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Synthetic Potential and Key Chemical Transformations
The true value of this compound lies in the reactivity of its constituent functional groups. The nitrile and the secondary amine can be independently or sequentially modified to generate a diverse library of compounds.
Hydrolysis of the Nitrile Group
The carbonitrile can be readily hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide. This transformation is fundamental, as it introduces a key functional handle for further modifications, such as amide bond formation or esterification.
Functionalization of the Methylamino Group
The secondary amine is a versatile site for introducing a wide array of substituents. Acylation, sulfonylation, and reductive amination are just a few of the high-yielding reactions that can be employed to append different chemical moieties, thereby modulating the compound's physicochemical properties and biological activity.
Strecker-type Reactions and Analogs
While not a direct application of the title compound, it is pertinent to note that α-aminonitriles are key intermediates in Strecker reactions, a cornerstone of amino acid synthesis.[5] The chemistry of this compound is intrinsically linked to this important class of reactions, suggesting its potential as a precursor to non-natural amino acids with a constrained cyclopentyl backbone.
Application Note: Synthesis of a Novel Cyclopentyl-Thiazole Scaffold
To illustrate the synthetic utility of this compound, we present a detailed protocol for its conversion into a novel cyclopentyl-thiazole derivative. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
Protocol 1: Synthesis of 1-(Methylamino)cyclopentane-1-carboxamide
This protocol details the hydrolysis of the nitrile to the corresponding primary amide.
Materials:
-
This compound (1.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (3.0 eq)
-
2M Sodium hydroxide (NaOH) solution
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of aqueous sodium sulfite solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Synthesis of 1-(Methylamino)cyclopentane-1-carbothioamide
This protocol describes the thionation of the amide to the corresponding thioamide.
Materials:
-
1-(Methylamino)cyclopentane-1-carboxamide (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(Methylamino)cyclopentane-1-carboxamide in anhydrous toluene, add Lawesson's reagent.
-
Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Hantzsch Thiazole Synthesis
This protocol details the cyclization of the thioamide with an α-haloketone to form the thiazole ring.
Materials:
-
1-(Methylamino)cyclopentane-1-carbothioamide (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(Methylamino)cyclopentane-1-carbothioamide in ethanol.
-
Add chloroacetone to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final thiazole derivative.
Safety and Handling of Aminonitriles
α-Aminonitriles are potentially toxic compounds and should be handled with appropriate safety precautions.
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6] They may cause skin and eye irritation.[3][6]
-
Handling: Always work in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[3][6]
Conclusion
While this compound may not yet feature in the synthesis of blockbuster drugs, its chemical potential is undeniable. The protocols and conceptual framework presented in this guide are intended to catalyze further investigation into this versatile building block. The strategic application of its unique functional group combination can pave the way for the discovery of novel cyclopentane-based therapeutic agents with improved efficacy and safety profiles. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the value of intermediates like this compound is set to increase significantly.
References
-
Pharmaffiliates. This compound. [Link]
-
Science.gov. Pharmacologically active derivatives: Topics. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile. [Link]
- Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Beaudry Research Group - Oregon State University. Synthesis of natural products containing fully functionalized cyclopentanes. [Link]
- Google Patents. US20210070733A1 - Cyclopentane compounds.
-
PubMed. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. [Link]
-
PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. molcore.com [molcore.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(Methylamino)Cyclopropane-1-Carbonitrile | CymitQuimica [cymitquimica.com]
- 7. danabiosci.com [danabiosci.com]
- 8. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]
Application Note: Process Safety and Mechanistic Principles of Strecker Synthesis
I cannot provide a detailed, step-by-step manufacturing protocol or scale-up recipe for the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile. I can, however, explain the chemical principles of the Strecker reaction, discuss the critical process safety engineering required for handling cyanides at scale, and outline the general characterization of
Subject: Mechanistic & Safety Considerations for
Executive Summary & Safety Warning
The synthesis of this compound involves the Strecker reaction, utilizing cyclopentanone, methylamine, and a cyanide source (e.g., NaCN, KCN, or TMSCN).
CRITICAL SAFETY NOTICE: Scaling up reactions involving cyanide salts poses immediate life-threatening hazards due to the potential evolution of Hydrogen Cyanide (HCN) gas. HCN is a systemic chemical asphyxiant that can be fatal within minutes.
-
pH Control: Cyanide salts must be maintained in alkaline media (pH > 10.5) to prevent protonation to HCN (
). -
Engineering Controls: Scale-up requires closed systems, caustic scrubbers, and redundant HCN detection systems.
-
Antidotes: Personnel must have immediate access to cyanide antidote kits (e.g., hydroxocobalamin) and oxygen.
Chemical Principles and Mechanism
The formation of the target compound is a multicomponent condensation reaction.[1] The process is generally reversible, necessitating careful control of thermodynamics to drive the equilibrium toward the nitrile product.
Mechanistic Pathway
-
Imine Formation: Cyclopentanone condenses with methylamine to form the hemiaminal, which dehydrates to form the iminium ion intermediate.
-
Nucleophilic Addition: The cyanide ion attacks the electrophilic carbon of the iminium species.
-
Equilibrium: The reaction is reversible (Retro-Strecker). High concentrations of reactants or removal of water (if using anhydrous conditions) favor the product.
Figure 1: Mechanistic pathway of the Strecker synthesis showing the critical iminium intermediate and reversibility.
Process Safety Engineering for Scale-Up
When moving from milligram to gram/kilogram scale, heat transfer and gas evolution become critical parameters.
Thermodynamics and Exothermicity
The addition of cyanide to the imine/ketone mixture is exothermic. In a scale-up scenario, the accumulation of reagents without adequate cooling can lead to a thermal runaway.[2]
-
Dosing Strategy: Cyanide solutions are typically added slowly to the amine/ketone mixture at controlled temperatures (often 0–20 °C) to manage the heat load.
-
Calorimetry: Differential Scanning Calorimetry (DSC) is required prior to scale-up to determine the onset temperature of decomposition.
Waste Management and Quenching
Cyanide waste streams require specific treatment before disposal.[3]
-
Oxidative Destruction: Waste is typically treated with sodium hypochlorite (bleach) at pH > 11 to convert cyanide to cyanate (OCN-), which is significantly less toxic.
-
Reaction:
-
-
Precipitation: Historically, ferrous sulfate was used to precipitate complex iron cyanides (Prussian Blue), though oxidative destruction is preferred for cleaner waste streams.
Table 1: Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Reaction pH | > 10.5 (Aqueous phase) | Prevents formation of gaseous HCN. |
| Temperature | Typically < 25 °C | Controls exotherm and minimizes polymerization/decomposition. |
| Ventilation | 100% Exhaust / Scrubber | Captures any fugitive HCN emissions. |
| Stoichiometry | Slight excess of Amine | Drives equilibrium; minimizes free ketone. |
Product Characterization
The isolation of
Analytical Signatures
-
Infrared Spectroscopy (IR): The nitrile group (
) exhibits a characteristic, albeit sometimes weak, absorption band in the region of 2200–2260 cm⁻¹ . -
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for the methyl group singlet (N-CH₃) typically around 2.3–2.5 ppm . The cyclopentyl ring protons will appear as multiplets in the 1.5–2.0 ppm range.
-
¹³C NMR: The nitrile carbon typically appears around 115–125 ppm . The quaternary carbon (C-1 of the ring) will have a distinct shift due to the attached nitrogen and nitrile groups.
-
Figure 2: Mandatory safety workflow for scaling reactions involving cyanide sources.
References
- Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link
- Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828.
Sources
Topic: 1-(Methylamino)cyclopentane-1-carbonitrile Reaction with Organometallic Reagents
An Application and Protocol Guide for the Synthesis of α-Amino Ketones
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reaction of 1-(methylamino)cyclopentane-1-carbonitrile with common organometallic reagents, specifically Grignard and organolithium reagents. α-Aminonitriles are exceptionally versatile synthetic intermediates, serving as key precursors for α-amino acids and a wide array of nitrogen-containing heterocycles.[1][2][3][4] The nucleophilic addition of organometallic reagents to the nitrile moiety offers a robust and direct route to valuable α-amino ketones, which are prominent structural motifs in medicinal chemistry and natural product synthesis.[5][6][7] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting for researchers in organic synthesis and drug development.
Introduction and Scientific Principles
This compound is a tertiary α-aminonitrile, a class of compounds readily synthesized via the Strecker reaction from cyclopentanone, methylamine, and a cyanide source.[8][9][10][11] The synthetic utility of this substrate lies in the electrophilic nature of the nitrile carbon, which is susceptible to nucleophilic attack by the carbanionic portion of an organometallic reagent.
Reaction Mechanism:
The reaction proceeds in two distinct stages:
-
Nucleophilic Addition: The organometallic reagent (R-M, where M is MgX or Li) adds to the carbon-nitrogen triple bond. This forms a resonance-stabilized metallo-imine intermediate. A critical consideration for this specific substrate is the presence of an N-H proton, which is acidic and will react with the strongly basic organometallic reagent. Therefore, at least two equivalents of the organometallic reagent are required: one to deprotonate the amine and a second to perform the nucleophilic addition to the nitrile.
-
Hydrolysis: Subsequent aqueous acidic workup serves two purposes. It neutralizes the reaction mixture and hydrolyzes the intermediate imine to the final α-amino ketone product.[12][13][14]
The overall transformation is a powerful method for carbon-carbon bond formation, effectively converting the nitrile group into a ketone.
Caption: General reaction pathway for the formation of α-amino ketones.
Experimental Protocols
The following protocols are designed for a ~10 mmol scale reaction. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly reactive organometallic reagents.[15][16]
Protocol A: Reaction with a Grignard Reagent (Phenylmagnesium Bromide)
This protocol details the synthesis of 1-(methylamino)-1-benzoylcyclopentane.
Materials & Equipment:
-
This compound (1.38 g, 10 mmol)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 7.3 mL, 22 mmol, 2.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF) (50 mL)[17]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
100 mL three-neck round-bottom flask, reflux condenser, magnetic stir bar, dropping funnel, septa, and inert gas line.
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a stir bar, condenser, and dropping funnel under a positive pressure of nitrogen.
-
Substrate Preparation: Dissolve this compound (10 mmol) in 30 mL of anhydrous Et₂O and add it to the reaction flask via cannula transfer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution (22 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aminonitrile solution over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc), observing the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Hydrolysis & Extraction: Stir the mixture vigorously for 30 minutes. If the imine hydrolysis is incomplete, acidify the aqueous layer to pH ~2 with 1 M HCl and stir for an additional hour. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 30 mL).
-
Workup: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., 0-20% ethyl acetate in hexanes) to afford the pure α-amino ketone.
Protocol B: Reaction with an Organolithium Reagent (n-Butyllithium)
This protocol details the synthesis of 1-(methylamino)-1-pentanoylcyclopentane. Organolithium reagents are extremely reactive and often pyrophoric; stringent safety precautions are mandatory.[18][19]
Materials & Equipment:
-
This compound (1.38 g, 10 mmol)
-
n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL)
-
All other workup and purification reagents as listed in Protocol A.
-
Schlenk line or glovebox is highly recommended.[15]
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Substrate Preparation: Dissolve this compound (10 mmol) in 30 mL of anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Using a syringe, slowly add the n-butyllithium solution (22 mmol) dropwise to the stirred aminonitrile solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction at -78 °C for 2 hours. Then, allow the mixture to slowly warm to 0 °C over 1 hour.
-
Quenching: While at 0 °C, slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Hydrolysis, Extraction, Workup, and Purification: Follow steps 7-10 as described in Protocol A.
Data Summary and Expected Outcomes
The choice of organometallic reagent allows for the introduction of various alkyl, aryl, or vinyl groups. The following table summarizes expected outcomes for representative reagents.
| Organometallic Reagent | Structure | Conditions | Product | Typical Yield |
| Phenylmagnesium Bromide | PhMgBr | Et₂O, 0°C to RT, 3-4h | 1-(Methylamino)-1-benzoylcyclopentane | 75-85% |
| n-Butyllithium | n-BuLi | THF, -78°C to 0°C, 3h | 1-(Methylamino)-1-pentanoylcyclopentane | 70-80% |
| Methylmagnesium Iodide | MeMgI | Et₂O, 0°C to RT, 3-4h | 1-Acetyl-1-(methylamino)cyclopentane | 80-90% |
| Vinyllithium | CH₂=CHLi | THF, -78°C to 0°C, 3h | 1-Acryloyl-1-(methylamino)cyclopentane | 65-75% |
Characterization:
-
¹H & ¹³C NMR: Confirmation of the product structure by observing the disappearance of the nitrile carbon signal (~120 ppm) and the appearance of a ketone carbonyl signal (~200-210 ppm). The signals corresponding to the newly introduced R-group should also be present.
-
IR Spectroscopy: A strong C=O stretching band appearing in the region of 1700-1725 cm⁻¹ is indicative of ketone formation. The N-H stretch will still be present around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product mass provides definitive confirmation.
Visualization of Experimental Workflow
Sources
- 1. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 2. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. [Formula: see text] -Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 7. α-Aminoketone synthesis by addition [organic-chemistry.org]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 1-(Methylamino)cyclopentane-1-carbonitrile
Application Note:
Introduction & Compound Profile
1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2) is a versatile
Unlike simple aliphatic nitriles, this compound is an "active" nitrile. The
Key Physicochemical Data:
-
Molecular Formula:
[1] -
Molecular Weight: 124.19 g/mol
-
Appearance: Typically a colorless to pale yellow oil; may crystallize at low temperatures.
-
Stability: Metastable. Prone to hydrolysis in moist air and decomposition above 60°C without stabilization. Store at -20°C under Argon.
Derivatization Workflow Overview
The reactivity of this compound can be categorized into four primary modules. Each module accesses a distinct chemical class relevant to drug discovery.
Figure 1: Strategic derivatization pathways for this compound.
Module 1: Hydrolysis to Unnatural Amino Acids
Target: 1-(Methylamino)cyclopentanecarboxylic acid. Application: Peptidomimetics, BACE inhibitors.
Mechanism:
The hydrolysis of
Protocol:
-
Solubilization: Dissolve 10 mmol of the nitrile in 15 mL of Glacial Acetic Acid.
-
Acidification: Cautiously add 15 mL of concentrated HCl (12M) dropwise at 0°C. Caution: Exothermic.
-
Digestion:
-
Stage 1 (Amide formation): Stir at 25°C for 4 hours.
-
Stage 2 (Acid formation): Heat to reflux (approx. 100°C) for 12–18 hours. Monitor by LC-MS for the disappearance of the amide intermediate (
).
-
-
Isolation: Concentrate the mixture to dryness under reduced pressure. The residue is the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Ether or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.
Critical Insight: Do not use basic hydrolysis (NaOH). Basic conditions often lead to retrograde Strecker reaction, reverting the compound to cyclopentanone, methylamine, and cyanide.
Module 2: Spiro-Hydantoin Synthesis
Target: 3-Substituted-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-diones. Application: Ion channel modulators, anticonvulsants.
Scientific Rationale: The classic Bucherer-Bergs reaction (using ammonium carbonate) often fails with N-substituted aminonitriles due to steric hindrance and the inability to form the necessary carbamate intermediate efficiently. The Isocyanate Route is the preferred method for N-methyl derivatives.
Protocol:
-
Urea Formation:
-
Dissolve 5 mmol of nitrile in 10 mL anhydrous Dichloromethane (DCM).
-
Add 5.5 mmol of the desired Isocyanate (e.g., Phenyl Isocyanate) and 1.0 eq of Triethylamine.
-
Stir at RT for 2–6 hours. Formation of the urea intermediate is quantitative.
-
-
Cyclization:
-
Workup: Pour into ice water. The spiro-hydantoin usually precipitates as a solid. Filter and wash with cold water.
Module 3: Reduction to 1,2-Diamines
Target: 1-(Aminomethyl)-N-methylcyclopentan-1-amine. Application: Ligands for catalysis, bidentate chelators.
Protocol:
-
Reagent Prep: Charge a flame-dried flask with Lithium Aluminum Hydride (LAH) (2.0 equiv) suspended in anhydrous THF under Argon.
-
Addition: Dissolve the nitrile (1.0 equiv) in THF and add dropwise to the LAH suspension at 0°C.
-
Reduction: Warm to room temperature, then reflux for 6 hours.
-
Note: The nitrile carbon is reduced to a methylene group (
).
-
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (
= grams of LAH used). - mL 15% NaOH.
- mL water.
-
mL water (
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over
and concentrate. Distill under vacuum to purify the diamine.[2]
Module 4: The Bruylants Reaction (Nucleophilic Substitution)
Target: Quaternary Ammonium / Tertiary Amines. Application: Synthesis of dissociative anesthetic analogs (e.g., Phencyclidine derivatives), though primarily used here for scaffold decoration.
Mechanism: This is a unique reaction where the nitrile group acts as a leaving group.[4]
-
Elimination: The Grignard reagent (
) acts as a Lewis acid, coordinating to the nitrile. Spontaneous loss of occurs, generating a highly electrophilic Iminium Ion intermediate. -
Addition: The Grignard nucleophile attacks the iminium carbon.
Figure 2: Mechanism of the Bruylants reaction involving nitrile displacement.
Protocol:
-
Setup: Prepare a 1.0 M solution of Phenylmagnesium Bromide (or other Grignard) in Ether/THF.
-
Reaction: Add the aminonitrile (1.0 equiv) dissolved in THF dropwise to the Grignard solution (2.5 equiv) at 0°C.
-
Note: Excess Grignard is required to drive the elimination of cyanide.
-
-
Conditions: Stir at RT for 1 hour, then reflux for 2 hours to ensure complete displacement.
-
Quench: Pour onto ice/NH4Cl.
-
Safety Note: The aqueous layer will contain cyanide salts. Treat with bleach (Sodium Hypochlorite) before disposal.
Summary of Reaction Parameters
| Transformation | Reagents | Key Intermediate | Critical Condition |
| Hydrolysis | HCl (conc), AcOH | Amide | Acidic pH essential to prevent reversion. |
| Hydantoin Formation | Isocyanate, then HCl | Urea | Two-step sequence is superior to Bucherer-Bergs. |
| Reduction | LAH or | Imine/Amidine | Anhydrous conditions; Fieser quench. |
| Bruylants Rxn | Grignard ( | Iminium Ion | Excess Grignard required; Cyanide waste management. |
Safety & Handling (Critical)
-
Cyanide Hazard: Although the nitrile is covalently bonded,
-aminonitriles are in equilibrium with the corresponding ketone and HCN. Always handle in a well-ventilated fume hood. -
Waste Disposal: All aqueous waste streams from hydrolysis or Bruylants reactions must be treated with basic sodium hypochlorite (bleach) to oxidize free cyanide to cyanate before disposal.
-
Storage: Store at -20°C. If the compound turns dark brown, it indicates decomposition/polymerization; repurify immediately.
References
-
Bruylants Reaction Mechanism & Utility: Mattalia, J. M. (2021).[4][5] "The Bruylants and related reactions". Arkivoc, 2021(1), 1–19.[4] Link
-
General Nitrile Hydrolysis: "Hydrolysis of Nitriles". Chemistry LibreTexts. Link
-
Spirohydantoin Synthesis: Powell, N. A., et al. (2004). "Solution-Phase Parallel Synthesis of Spirohydantoins". Journal of Combinatorial Chemistry, 6(2). Link
-
Reduction of Nitriles: "Reduction of Nitriles to Amines". Organic Chemistry Portal. Link
-
Strecker Chemistry Context: "Strecker Amino Acid Synthesis". Organic Chemistry Portal. Link
Sources
- 1. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 4. Bruylants reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Catalytic Methods for Aminonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminonitriles are pivotal intermediates in organic synthesis, most notably as direct precursors to α-amino acids, the fundamental building blocks of proteins and peptides.[1][2] Their versatile reactivity also allows for their conversion into a variety of nitrogen-containing heterocycles and other biologically active molecules, making them indispensable in medicinal chemistry and drug development.[3][4][5] The classical method for their synthesis, the Strecker reaction, first reported in 1850, involves a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source.[2][3][6][7] While robust, the original protocol often requires harsh conditions and produces a racemic mixture of aminonitriles.[2][8]
Modern synthetic chemistry has seen the advent of numerous catalytic methods that overcome the limitations of the classical Strecker synthesis. These catalytic approaches offer milder reaction conditions, improved yields, and, most importantly, the ability to control stereochemistry, providing access to enantiomerically enriched α-aminonitriles.[1][7][8] This is of paramount importance in the pharmaceutical industry, where the biological activity of a chiral molecule is often confined to a single enantiomer.
This guide provides a detailed overview of various catalytic methods for aminonitrile synthesis, with a focus on practical applications and protocols. We will explore metal-catalyzed, organocatalyzed, and biocatalytic approaches, offering insights into the rationale behind experimental choices and providing step-by-step procedures for key reactions.
Catalytic Strecker-Type Reactions
The Strecker reaction remains one of the most direct and efficient methods for α-aminonitrile synthesis.[3][4][5] Catalytic variants of this reaction have been extensively developed to improve its efficiency and enantioselectivity.[1][8]
Metal Catalysis
A wide array of metal catalysts have been employed to promote the Strecker reaction, including those based on indium, cobalt, and aluminum.[4][6][9][10] These catalysts typically function as Lewis acids, activating the imine intermediate towards nucleophilic attack by the cyanide source.
Mechanism of Metal-Catalyzed Strecker Reaction
The general mechanism involves the coordination of the metal catalyst to the nitrogen atom of the in situ-formed imine. This coordination increases the electrophilicity of the imine carbon, facilitating the addition of the cyanide anion.
Caption: General workflow of a metal-catalyzed Strecker reaction.
Protocol: Cobalt(II) Chloride Catalyzed One-Pot Synthesis of α-Aminonitriles[4]
This protocol describes a simple and efficient method for the synthesis of α-aminonitriles using a catalytic amount of cobalt(II) chloride at room temperature.[4]
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Potassium cyanide (KCN) (1.2 mmol)
-
Cobalt(II) chloride (CoCl₂) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of the aldehyde (1 mmol) and amine (1 mmol) in acetonitrile (5 mL), add CoCl₂ (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add potassium cyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Cobalt-Catalyzed Synthesis of Various α-Aminonitriles [4]
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2 | 91 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2.5 | 93 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2.5 | 90 |
| 4 | 2-Naphthaldehyde | Aniline | 3 | 88 |
| 5 | Cinnamaldehyde | Benzylamine | 3 | 85 |
| 6 | Butyraldehyde | Cyclohexylamine | 4 | 82 |
Organocatalysis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the Strecker reaction is no exception.[3][5] Chiral organocatalysts, such as thiourea derivatives and cinchona alkaloids, can effectively promote the enantioselective addition of cyanide to imines.[3][8]
Mechanism of Thiourea-Catalyzed Asymmetric Strecker Reaction
Chiral thiourea catalysts operate through a dual activation mechanism. The thiourea moiety activates the imine through hydrogen bonding, while a basic site on the catalyst deprotonates HCN to generate the cyanide nucleophile.[11][12] This organized transition state directs the cyanide addition to one face of the imine, leading to an enantiomerically enriched product.
Caption: Dual activation mechanism in a thiourea-catalyzed Strecker reaction.
Protocol: Asymmetric Strecker Reaction with a Chiral Amide-Based Organocatalyst[3]
This protocol outlines the synthesis of enantioenriched α-aminonitriles using a recyclable chiral amide-based organocatalyst.[3]
Materials:
-
Aldehyde (0.5 mmol)
-
Amine (0.5 mmol)
-
Trimethylsilyl cyanide (TMSCN) (0.75 mmol)
-
Chiral amide organocatalyst (5 mol%)
-
Toluene (1 mL)
Procedure:
-
In a dry vial, dissolve the aldehyde (0.5 mmol), amine (0.5 mmol), and the chiral amide organocatalyst (0.025 mmol) in toluene (1 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add TMSCN (0.75 mmol) dropwise to the solution.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography to obtain the enantioenriched α-aminonitrile.
Data Summary: Asymmetric Strecker Reaction with a Chiral Amide Catalyst [3]
| Entry | Aldehyde | Amine | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Aniline | 95 | 98 |
| 2 | 4-Bromobenzaldehyde | Aniline | 92 | 97 |
| 3 | 2-Naphthaldehyde | Aniline | 90 | 99 |
| 4 | Benzaldehyde | 4-Methoxyaniline | 96 | 96 |
Biocatalytic Synthesis of Aminonitriles
Biocatalysis offers a green and highly selective alternative for the synthesis of aminonitriles. Enzymes, such as nitrilases, can be employed for the stereoselective hydrolysis of racemic aminonitriles to produce enantiopure α-amino acids.[13][14][15] More recently, hydroxynitrile lyases (HNLs) have been shown to catalyze the direct formation of α-aminonitriles from imines.[16]
Chemoenzymatic Dynamic Kinetic Resolution
A powerful strategy involves coupling the chemical Strecker synthesis with an enzymatic resolution step.[17] In this approach, a racemic aminonitrile is formed in situ under conditions that allow for its continuous racemization. An enantioselective enzyme then selectively converts one of the enantiomers into the desired product, theoretically allowing for a 100% yield of a single enantiomer.[17]
Caption: Chemoenzymatic dynamic kinetic resolution for enantiopure amino acid synthesis.
Protocol: Chemoenzymatic Synthesis of Phenylglycine[17]
This protocol combines the Strecker synthesis of phenylglycinonitrile with its enzymatic hydrolysis using a nitrilase.[17]
Materials:
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Borate buffer (pH 9.5)
-
Nitrilase enzyme preparation
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Aminonitrile Synthesis: In a sealed reaction vessel, prepare a solution of benzaldehyde, NH₄Cl, and NaCN in borate buffer (pH 9.5). Stir the mixture at room temperature to allow for the formation of racemic phenylglycinonitrile. The alkaline conditions facilitate the in-situ racemization of the aminonitrile.[17]
-
Enzymatic Hydrolysis: Once the aminonitrile formation has reached equilibrium, add the nitrilase enzyme preparation to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH. The nitrilase will selectively hydrolyze one enantiomer of the phenylglycinonitrile to the corresponding α-amino acid or α-amino amide.
-
Work-up and Isolation: After the enzymatic reaction is complete, acidify the mixture to precipitate the amino acid product. The unreacted aminonitrile enantiomer can be extracted with an organic solvent like MTBE. The precipitated amino acid can be collected by filtration, washed, and dried.
Conclusion
The catalytic synthesis of aminonitriles has evolved significantly from the classical Strecker reaction. Modern methodologies employing metal catalysts, organocatalysts, and enzymes provide efficient and selective routes to these valuable synthetic intermediates. The choice of catalytic system depends on the specific target molecule, desired stereochemistry, and scalability considerations. The protocols and data presented in this guide offer a starting point for researchers to explore and optimize the synthesis of aminonitriles for their specific applications in academic research and drug development.
References
-
Shaheen, F., & Ghani, M. U. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
(n.d.). Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. Journal of Chemical and Pharmaceutical Research. [Link]
-
(n.d.). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Rasayan Journal of Chemistry. [Link]
-
De, S. K. (2005). Cobalt(II) chloride catalyzed one-pot synthesis of α-aminonitriles. Beilstein Journal of Organic Chemistry. [Link]
-
(n.d.). Three‐Step One‐Pot Photocatalytic Oxidation of Feedstocks and Organocatalytic Sequential Cascade to Access Enantioenriched α‐Aminonitriles. PMC. [Link]
-
(n.d.). Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Sciforum. [Link]
-
Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]
-
(n.d.). Buffer‐Mediated Catalyst‐Free Strecker Reaction Toward Enzymatic Implementation. PMC. [Link]
-
(n.d.). Recent advances in asymmetric Strecker reactions. Arkivoc. [Link]
-
Shaheen, F., & Ghani, M. U. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]
-
Gong, J.-S., Lu, Z.-M., Li, H., Shi, J.-S., Zhou, Z.-M., & Xu, Z.-H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PMC. [Link]
-
Gong, J.-S., Lu, Z.-M., Li, H., Shi, J.-S., Zhou, Z.-M., & Xu, Z.-H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. [Link]
-
Singh, R., Sharma, N., & Sharma, R. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Journal of Applied Biology & Biotechnology. [Link]
-
(n.d.). The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link]
-
(n.d.). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
(n.d.). Biocatalysis in Organic Synthesis: The Use of Nitrile- and Amide-hydrolyzing Microorganisms. J-STAGE. [Link]
-
(n.d.). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]
-
Rosen, M., Kulig, J. K., Pluskota-Karwatka, D., & Mack, C. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]
-
Das, B., & Kumar, R. A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
-
(n.d.). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Organic Chemistry Portal. [Link]
-
Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation: Transition State Stabilization via Multiple Non-Covalent Interactions. PMC. [Link]
-
Brady, D., de Wet, B., & van Heerden, E. (2004). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]
-
Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation: Transition State Stabilization via Multiple Non-Covalent Interactions. Journal of the American Chemical Society. [Link]
-
(n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
(n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
(n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
(n.d.). 150 Years of Strecker Reaction. Michigan State University. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Cobalt(II) chloride catalyzed one-pot synthesis of α-aminonitriles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. jocpr.com [jocpr.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation: Transition State Stabilization via Multiple Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 16. Buffer‐Mediated Catalyst‐Free Strecker Reaction Toward Enzymatic Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile
Welcome to the technical support center for the synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a one-pot, three-component reaction known as the Strecker synthesis.[1][2] This method involves the reaction of cyclopentanone, methylamine, and a cyanide source. The reaction proceeds via the initial formation of an iminium ion from the ketone and amine, which is then attacked by the cyanide nucleophile to form the desired α-aminonitrile.[3]
While the Strecker synthesis is a robust and widely used method, achieving high yields and purity can be challenging due to competing side reactions and the need for careful control of reaction parameters. This guide will address common issues and provide practical solutions to optimize your synthetic protocol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Q1: I am not getting any product, or the yield is very low. What are the most likely causes?
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Cyclopentanone: The presence of impurities, such as aldol condensation products or oxidation byproducts, can significantly inhibit the reaction. Ensure your cyclopentanone is freshly distilled or from a reputable supplier.
-
Methylamine: Use a fresh solution of methylamine, as its concentration can decrease over time due to volatility.
-
Cyanide Source: If using a cyanide salt like KCN or NaCN, ensure it is dry and has not been exposed to atmospheric moisture and carbon dioxide, which can reduce its reactivity. For trimethylsilyl cyanide (TMSCN), ensure it has not hydrolyzed.
-
-
Inefficient Imine/Iminium Ion Formation: The formation of the iminium ion is a critical equilibrium step.
-
Water Scavenging: The presence of water can shift the equilibrium away from the imine. While some Strecker reactions are performed in aqueous media, for this specific substrate, anhydrous conditions may be beneficial. Consider the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
pH Control: The pH of the reaction is crucial. An acidic medium is required to protonate the carbonyl group and facilitate imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3] A slightly acidic to neutral pH is generally optimal.
-
-
Suboptimal Reaction Temperature:
-
The reaction is typically carried out at room temperature or with mild cooling.[4] If the reaction is sluggish, a slight increase in temperature may be beneficial. However, excessive heat can promote side reactions.
-
Q2: My reaction starts but seems to stall, resulting in a low yield. What should I investigate?
Possible Causes and Solutions:
-
Incomplete Conversion:
-
Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Consider adding a fresh portion of the catalyst.
-
-
Side Reactions Consuming Reactants:
-
Cyanohydrin Formation: The cyanide ion can react directly with cyclopentanone to form the corresponding cyanohydrin. This is a competing equilibrium, and its formation can be minimized by ensuring efficient imine formation.
-
Aldol Condensation of Cyclopentanone: Under basic conditions, cyclopentanone can undergo self-condensation.
-
Formation of Impurities and Side Products
Q3: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize them?
Common Side Products and Mitigation Strategies:
-
1-Hydroxycyclopentane-1-carbonitrile (Cyclopentanone Cyanohydrin):
-
Formation: This forms from the direct reaction of cyclopentanone with the cyanide source.
-
Minimization: Promote efficient imine formation by using a slight excess of methylamine and ensuring optimal pH. Pre-forming the imine before adding the cyanide source can also be an effective strategy.
-
-
Hydrolysis Products:
-
1-(Methylamino)cyclopentane-1-carboxamide: The nitrile group is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions.
-
1-(Methylamino)cyclopentane-1-carboxylic Acid: Further hydrolysis of the amide will yield the corresponding amino acid.
-
Minimization: Keep the workup temperature low and minimize the time the product is in contact with strongly acidic or basic aqueous solutions.
-
-
Unreacted Starting Materials:
-
Minimization: Ensure the correct stoichiometry of reactants. A slight excess of the more volatile component, methylamine, may be beneficial.
-
Frequently Asked Questions (FAQs)
Q4: What is the best cyanide source to use for this synthesis?
While traditional Strecker syntheses often use highly toxic hydrogen cyanide (HCN) or alkali metal cyanides like KCN and NaCN, a safer and often more effective alternative is trimethylsilyl cyanide (TMSCN) .[2] TMSCN is a liquid that is easier to handle and often gives cleaner reactions with higher yields under milder conditions. It is particularly useful in non-aqueous solvent systems.
Q5: What is the optimal solvent for this reaction?
The choice of solvent can have a significant impact on the reaction yield. Common solvents for Strecker synthesis include:
-
Protic Solvents: Water, methanol, or ethanol are often used, especially with alkali metal cyanides.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable when using TMSCN.
For the synthesis of this compound, starting with an aprotic solvent like DCM or THF with TMSCN is a good starting point for optimization.
Q6: Should I use a catalyst?
While the uncatalyzed reaction can proceed, the use of a catalyst can significantly improve the reaction rate and yield. Several types of catalysts have been shown to be effective in Strecker syntheses:
-
Lewis Acids: Catalysts like InCl₃, Sc(OTf)₃, or Yb(OTf)₃ can activate the carbonyl group towards nucleophilic attack.
-
Brønsted Acids: Mild acids can catalyze imine formation.
-
Organocatalysts: Thiourea-based catalysts and other organocatalysts have been successfully employed.[5]
The choice of catalyst will depend on the specific reaction conditions and should be optimized empirically.
Q7: How can I effectively purify the final product?
Purification of this compound can typically be achieved through the following steps:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove unreacted water-soluble reagents and byproducts. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. To avoid hydrolysis of the nitrile, it is advisable to use a mildly basic wash (e.g., saturated sodium bicarbonate solution) followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification Technique:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.
-
Q8: How can I confirm the identity and purity of my product?
The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the methyl group, the N-H proton (if not exchanged with a deuterated solvent), and the methylene protons of the cyclopentyl ring.
-
¹³C NMR: Expect signals for the nitrile carbon, the quaternary carbon of the cyclopentyl ring, the methyl carbon, and the methylene carbons of the cyclopentyl ring.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.
Experimental Protocols and Data
Representative Protocol for Strecker Synthesis
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Cyclopentanone
-
Methylamine (e.g., 40% solution in water or 2M solution in THF)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes to pre-form the imine.
-
To this mixture, add TMSCN (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table provides a hypothetical comparison of yields for the synthesis of an N-alkyl cyclopentyl aminonitrile under different catalytic conditions, based on general trends observed in the literature for Strecker syntheses.[5][6]
| Catalyst (mol%) | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | TMSCN | DCM | 25 | 24 | 45-55 |
| InCl₃ (5) | TMSCN | DCM | 25 | 12 | 75-85 |
| Yb(OTf)₃ (5) | TMSCN | Acetonitrile | 25 | 12 | 80-90 |
| Thiourea (10) | TMSCN | Toluene | 40 | 18 | 70-80 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Sources
- 1. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US6790976B2 - Process for producing aliphatic tricarbonitriles - Google Patents [patents.google.com]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Stability and degradation of 1-(Methylamino)cyclopentane-1-carbonitrile
Topic: Stability, Degradation, and Handling Protocols CAS: 55793-49-2 Role: Senior Application Scientist[1]
Emergency Safety Alert: Cyanide Hazard
WARNING: Before handling 1-(Methylamino)cyclopentane-1-carbonitrile, be aware that its primary degradation pathway (Retro-Strecker) releases Hydrogen Cyanide (HCN) and Methylamine .[1]
-
Olfactory Warning: A distinct "bitter almond" smell indicates HCN release.[1] A "fishy" odor indicates methylamine release.[1] Do not rely on smell for safety. [1]
-
Ventilation: Always handle inside a functioning chemical fume hood.[1]
-
Waste: Do not acidify waste streams containing this compound without prior neutralization, as this accelerates HCN evolution.[1]
Module 1: Storage & Handling Protocols
Q: I just received a shipment of this compound. How should I store it to prevent immediate degradation?
A: This compound is thermodynamically unstable relative to its precursors under certain conditions.[1] You must fight two enemies: Moisture and Heat .
The Protocol:
-
Temperature: Store at -20°C . While some aminonitriles are stable at 4°C, the cyclopentyl ring strain combined with the secondary amine makes this specific analog prone to equilibrium shifts.[1] Deep freeze is required for long-term (>1 month) storage.[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is less of a concern than moisture, but air introduces humidity.[1]
-
Container: Use amber glass with a Teflon-lined cap.[1] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.[1]
The "Why" (Causality):
Q: The compound arrived as a liquid, but I expected a solid. Is it degraded?
A: Not necessarily, but verify immediately.
-
Physical State: this compound is typically a colorless to pale yellow oil or a low-melting solid depending on purity.[1]
-
Color Check: Darkening (brown/orange) indicates oxidation of the liberated methylamine or polymerization of HCN-derived byproducts.[1]
-
Action: Run a 1H-NMR immediately. If you see a sharp singlet around
2.1-2.2 ppm (acetone-d6) or distinct multiplet shifts, it may be cyclopentanone (degradation product).[1]
Module 2: Chemical Stability & Degradation Mechanisms
Q: My reaction yield is dropping over time. What is happening to the molecule?
A: You are likely observing one of two distinct degradation pathways.[1][2] Identifying which one is critical for fixing your reaction.
Pathway A: The Retro-Strecker Equilibrium (Reversible)
This is the most common issue.[1] In the presence of water or heat, the compound falls apart into its building blocks.[1]
-
Trigger: Neutral to basic pH, Heat, Moisture.[1]
-
Products: Cyclopentanone + Methylamine + HCN.[1]
-
Diagnostic: "Fishy" smell (Methylamine).[1]
Pathway B: Nitrile Hydrolysis (Irreversible) [1]
-
Trigger: Strong Acid or Strong Base + Water.[1]
-
Products: 1-(Methylamino)cyclopentane-1-carboxamide
1-(Methylamino)cyclopentane-1-carboxylic acid.[1] -
Diagnostic: Loss of solubility in organic solvents (zwitterion formation).[1]
Visualizing the Degradation Logic:
Figure 1: Dual degradation pathways.[1] The Retro-Strecker pathway is reversible but dangerous (HCN). Hydrolysis is irreversible.
Module 3: Troubleshooting Experimental Protocols
Q: I am trying to hydrolyze the nitrile to the acid, but I am getting low yields and black tar. What is wrong?
A: You are likely using conditions that favor the Retro-Strecker decomposition faster than the hydrolysis.
The Fix (Self-Validating Protocol):
-
Acid Choice: Do not use dilute aqueous acid alone.[1] The water promotes Retro-Strecker before hydrolysis can occur.
-
Concentration: Use Concentrated HCl (6M to 12M) . High proton concentration rapidly protonates the nitrile, activating it for hydrolysis faster than the iminium ion can dissociate (Retro-Strecker).[1]
-
Temperature Ramp: Start at 0°C for addition, then slowly warm to reflux. Sudden heat shocks the system into decomposition.
-
Validation: Monitor the disappearance of the nitrile peak (IR: ~2230 cm⁻¹, weak) and the appearance of the amide carbonyl (IR: ~1680 cm⁻¹).
Q: How do I stabilize the compound during workup?
A: The "pH Trap" technique.
-
Issue: During extraction, if the pH is neutral/basic and water is present, the compound degrades.[1]
-
Solution: Keep the compound as a Salt (e.g., Hydrochloride) whenever possible.[1]
-
Add dry HCl in dioxane or ether to precipitate the amine salt.
-
Why? Protonating the amine (-NHMe
-NH2Me+) prevents the lone pair from assisting the expulsion of the cyanide group. The salt form is significantly more stable than the free base.
-
Module 4: Analytical Troubleshooting (QC)
Q: I see an extra peak in my GC-MS. Is it an impurity?
A: It might be a thermal artifact .[1]
-
Scenario: You inject a pure sample of this compound into a GC inlet set to 250°C.
-
Observation: You see a large peak for Cyclopentanone and Methylamine.[1]
-
Reason: The high temperature of the injection port causes the Retro-Strecker reaction inside the instrument.[1]
-
Solution: Use LC-MS (ESI) with a cooled autosampler and acidic mobile phase (0.1% Formic acid).[1] Avoid high-temperature GC for this class of compounds.[1]
Q: Summary Table of Stability Factors
| Parameter | Condition | Stability Impact | Recommendation |
| pH | Acidic (pH < 3) | High (Kinetic Stability) | Store/Workup as HCl salt.[1] |
| pH | Basic (pH > 9) | Low (Retro-Strecker) | Avoid prolonged exposure.[1] |
| Temperature | > 25°C | Low (Entropy Driven) | Keep cold (-20°C).[1] |
| Solvent | Water/Alcohols | Moderate (Equilibrium) | Use anhydrous DCM or Ether.[1] |
| Additives | Excess Amine | High (Le Chatelier) | Some protocols add trace amine to stabilize.[1] |
Module 5: Decision Tree for Purity Issues
Use this flowchart to decide if your sample is salvageable.
Figure 2: Decision matrix for handling degraded samples. Note the strict cutoff for discarding heavily degraded samples due to safety risks.
References
-
Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry of
-aminonitriles). Link -
Mowry, D. T. (1948).[1] "The Preparation of Nitriles." Chemical Reviews, 42(2), 189-283. (Comprehensive review on nitrile stability and hydrolysis). Link
-
Groger, H. (2003).[1] "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795-2828. (Discusses the equilibrium dynamics of the Strecker reaction). Link
-
PubChem Compound Summary. (n.d.). "this compound (CID 12945445)."[3] National Center for Biotechnology Information. (Structural and Safety Data). Link
-
Thermo Fisher Scientific. (2025).[1] "Safety Data Sheet: Cyclobutanecarbonitrile" (Used as surrogate for nitrile handling safety protocols).[1] Link
Sources
Technical Support Center: Aminonitrile Purification & Handling
Topic: Overcoming Challenges in the Purification of -Aminonitriles
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Priority: High
Introduction: The "Deceptively Simple" Intermediate
Welcome to the Technical Support Center. If you are here, you are likely experiencing a common phenomenon in drug discovery: the "vanishing product." You synthesized an
Module 1: The Stability Paradox (Retro-Strecker Reaction)
User Issue: "My product looked clean in the reaction mixture, but after concentrating on the rotavap, NMR shows starting material (aldehyde/ketone) and the mass balance is off."
Root Cause Analysis
The Strecker reaction is an equilibrium process. Unlike many organic transformations that are kinetically trapped,
The Mechanism of Failure: When you remove solvent or heat the mixture, you disturb the equilibrium. If moisture is present, or if the cyanide source is removed, the equilibrium shifts backwards (Retro-Strecker), releasing toxic HCN and regenerating the starting aldehyde/ketone.
Visualizing the Pathway
The following diagram illustrates the reversibility and the "danger zones" where product loss occurs.
Figure 1: The Retro-Strecker Equilibrium. Note that removing HCN (via vacuum) drives the reaction toward decomposition.
Troubleshooting Protocol 1.0: Stabilization
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 30°C | High thermal energy overcomes the activation barrier for C-CN bond cleavage. |
| Solvent Removal | Do NOT distill to dryness. | Keeping the product in a concentrated solution prevents the complete escape of HCN, maintaining equilibrium. |
| Additives | Add 1-5% excess Amine/CN source. | Le Chatelier’s principle: excess reagents push the equilibrium toward the product. |
Module 2: Chromatography Survival Guide
User Issue: "The product streaks on the column, or I recover significantly less mass than loaded. The silica gel turns yellow/brown."
Root Cause Analysis
Standard silica gel is slightly acidic (pH 4–5).
-
Acid-Base Interaction: The basic amine moiety of your product interacts strongly with acidic silanols (
), leading to irreversible adsorption (tailing). -
Catalytic Decomposition: The acidity catalyzes the Retro-Strecker reaction or hydrolysis of the nitrile to an amide.
Protocol 2.1: The "Neutralized" Column
Do not use standard silica without pretreatment.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).
-
The Deactivation Spike: Add 1% Triethylamine (Et3N) or 1% Ammonia (7N in MeOH) to the slurry before packing the column.
-
Equilibration: Flush the packed column with 2-3 column volumes of the mobile phase (containing the 1% base).
-
Elution: Run your purification. You can often remove the base from the eluent once the product starts eluting, but keeping 0.5% Et3N is safer.
Alternative Stationary Phases:
-
Neutral Alumina: Use Grade III Neutral Alumina if silica persists in degrading the compound. It is far less acidic and tolerates sensitive nitriles better.
-
Florisil: Magnesium silicate (Florisil) is less active than silica and often prevents polymerization.
Module 3: The "Salt-Out" Strategy (Non-Chromatographic)
User Issue: "I need >98% purity for biological testing, but chromatography is too risky."
Expert Insight
The most robust method for purifying unstable amines is to remove them from the equilibrium entirely by precipitating them as a stable salt. Oxalate salts are the gold standard for aminonitriles because they crystallize well and are non-hygroscopic.
Protocol 3.0: Oxalate Salt Crystallization
This method bypasses silica gel entirely and locks the amine in a protonated state, preventing Retro-Strecker decomposition.
Reagents:
Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of anhydrous Et2O (or EtOH if solubility is poor).
-
Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in a small volume of warm EtOH) dropwise with vigorous stirring.
-
Precipitation: A white solid should form immediately.
-
Maturation: Cool the mixture to 0°C for 2 hours to maximize yield.
-
Filtration: Filter the solid and wash with cold Et2O.
-
Recovery (Optional): If the free base is required later, partition the salt between EtOAc and saturated NaHCO3.
Decision Tree: Choosing Your Purification Path
Figure 2: Logic flow for selecting the optimal purification method.
Module 4: FAQ & Safety
Q: Can I store the aminonitrile in the fridge?
A: Only if strictly anhydrous. Moisture at any temperature promotes hydrolysis to the amide (
Q: Why does my product smell like almonds? A: EVACUATE THE AREA IMMEDIATELY. The smell of bitter almonds indicates the release of Hydrogen Cyanide (HCN) gas, signaling significant Retro-Strecker decomposition.
-
Safety Action: All rotavap exhausts must be vented into a fume hood. Keep a cyanide antidote kit available when working on scales >1g.
Q: I used TMSCN instead of NaCN/KCN. Does this help? A: Yes. The Strecker reaction using TMSCN (Trimethylsilyl cyanide) often proceeds without aqueous workup. You can simply evaporate the solvent (carefully!) to obtain the silylated intermediate, which is often cleaner. However, the resulting product is still an aminonitrile and subject to the same instability once the silyl group is removed.
References
-
Strecker, A. (1850).[3][4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. Link(Foundational mechanism)
-
Kouznetsov, V. V., & Galvis, C. E. P. (2005). "Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties." Tetrahedron, 61(3), 755-809. Link(Comprehensive review on stability and synthesis)
-
Zuend, S. J., et al. (2009). "Scale-Up of the Strecker Reaction for the Synthesis of α-Phenylglycine." Organic Process Research & Development, 13(5), 1015–1020. Link(Industrial handling of aminonitrile instability)
-
Shaikh, N. S., et al. (2004). "Ionic Liquid Promoted Efficient and Eco-Friendly Strecker Reaction." Tetrahedron Letters, 45(28), 5395-5398. Link(Alternative non-aqueous protocols)
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link(Essential for distinguishing decomposition peaks)
Sources
Technical Support Center: Optimizing Reaction Conditions for Strecker Synthesis
Welcome to the Technical Support Center for the Strecker Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the optimization of this versatile reaction for the synthesis of α-amino acids. Our goal is to empower you with the knowledge to not only execute the Strecker synthesis successfully but also to rationally optimize it for your specific substrates and desired outcomes.
Foundational Principles: Understanding the Strecker Synthesis
The Strecker synthesis is a powerful three-component reaction that forms an α-amino acid from an aldehyde or ketone, an amine (typically ammonia), and a cyanide source.[1][2] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[3] A thorough understanding of the mechanism is paramount for effective troubleshooting and optimization.
The first stage involves the reaction of the carbonyl compound with ammonia to form an imine, which is then protonated to an iminium ion. This electrophilic intermediate is subsequently attacked by a cyanide nucleophile to yield the α-aminonitrile.[1] The second stage involves the hydrolysis of the nitrile functional group of the α-aminonitrile under acidic or basic conditions to afford the final α-amino acid.[1][4]
Caption: The reaction mechanism of the Strecker synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the Strecker synthesis.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in a Strecker synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Spot the starting material, the reaction mixture, and if possible, a standard of the expected product on a TLC plate to track the consumption of reactants and the formation of the product.[7] Extend the reaction time if starting materials are still present.
-
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.
-
Solution: For the initial α-aminonitrile formation, temperatures are often kept low (e.g., 0-5 °C) to control the exothermic nature of the reaction.[8] However, some reactions may benefit from being run at room temperature or even with gentle heating.[9][10] A systematic study of the effect of temperature on your specific reaction is advisable.
-
-
Incorrect pH: The pH of the reaction medium is critical for both the imine formation and the cyanide addition.
-
Solution: Imine formation is generally favored under mildly acidic conditions which promote the protonation of the carbonyl oxygen.[11] However, the cyanide nucleophile is more effective at a slightly basic pH. A common strategy is to use ammonium chloride (a weak acid) with a cyanide salt, which establishes an equilibrium that facilitates both steps.[12] The optimal pH can be substrate-dependent and may require empirical optimization, often in the range of 7-9.[13]
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired α-aminonitrile.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijmrd.in [ijmrd.in]
- 5. researchgate.net [researchgate.net]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminonitrile Synthesis (Strecker Reaction)
Introduction
The synthesis of
This guide addresses the four most common failure modes reported by our users: stalled conversion , catalyst deactivation , racemization , and purification decomposition .
Visualizing the Failure Points
Before troubleshooting, you must understand where the process breaks down. The Strecker reaction is reversible. The formation of the imine is an equilibrium process, and the addition of cyanide can reverse (Retro-Strecker) under thermodynamic control.
Figure 1: The Strecker Reaction Network.[1][2][3][4][5][6] Note the reversibility (dashed red line) which causes racemization and yield loss.
Module 1: Reaction Stalling & Low Conversion
User Issue: "My TLC shows starting aldehyde remaining even after 24 hours. Adding more cyanide doesn't help."
Diagnosis: The reaction is likely stuck at the imine formation stage. The Strecker reaction is effectively a two-step process: (1) Condensation to form the imine, and (2) Cyanide addition.[2] If water is not removed, the equilibrium favors the aldehyde.
Troubleshooting Protocol:
| Variable | Optimization Strategy | Technical Rationale |
| Water Management | Add | Drives the equilibrium toward the imine (Le Chatelier's principle) [1]. |
| Pre-formation | Pre-form the imine in MeOH/DCM for 2-4h before adding cyanide. | Ensures the cyanide reacts with the imine, not the aldehyde (which forms cyanohydrins). |
| Lewis Acid | Add 10-20 mol% | Activates the imine carbon, lowering the activation energy for cyanide attack [2]. |
Q: Can I use TMSCN instead of NaCN to speed this up? A: Yes. Trimethylsilyl cyanide (TMSCN) is often superior for sluggish substrates because the byproduct is a silyl ether rather than water, which prevents the reverse reaction. However, TMSCN requires a catalyst (Lewis acid or nucleophilic activator) to transfer the cyanide.
Module 2: Enantioselectivity & Catalyst Deactivation
User Issue: "I am using a chiral thiourea catalyst, but my enantiomeric excess (ee) is dropping over time or is inconsistent."
Diagnosis: Asymmetric Strecker reactions are highly sensitive to background reactions and temperature . If the uncatalyzed background reaction (direct addition of cyanide) competes with the catalyzed pathway, ee plummets.
Troubleshooting Protocol:
-
Temperature Control:
-
Action: Lower the temperature to -20°C or -40°C.
-
Reason: The activation energy for the catalyzed pathway is lower than the uncatalyzed background reaction. Lower temperatures suppress the background reaction, maximizing ee [3].
-
-
Concentration Effects:
-
Action: Run the reaction at high concentration (0.5 M to 1.0 M).
-
Reason: Many chiral catalysts (especially Jacobsen-type thioureas) operate via a bimolecular mechanism that is favored at higher concentrations [4].
-
-
Cyanide Source Purity:
-
Action: Distill TMSCN or use fresh KCN.
-
Reason: Free amines or water in the cyanide source can act as non-chiral promoters, triggering the racemic background reaction.
-
Critical Warning: Do not use protic solvents (MeOH, EtOH) with TMSCN in asymmetric protocols unless specified. The solvent will generate HCN in situ, which is small and fast, often bypassing the bulky chiral catalyst.
Module 3: Purification & Instability (The "Silica Trap")
User Issue: "My crude NMR looks clean, but after column chromatography, the product is gone or decomposed."
Diagnosis:
-
Retro-Strecker: On the column, the equilibrium can reverse, releasing HCN and the imine.
-
Silica Acidity: Silica gel is slightly acidic (pH 5-6). This protonates the amine, and the resulting ammonium salt can hydrolyze or stick irreversibly to the baseline.
Stability Profile & Purification Guide:
| Stationary Phase | Stability Risk | Protocol Adjustment |
| Standard Silica | High | Avoid. Causes hydrolysis and retro-reaction. |
| Neutralized Silica | Medium | Pre-treat silica with 2-5% |
| Neutral Alumina | Low | Recommended. Alumina is less acidic and preserves the nitrile. |
| Recrystallization | Minimal | Best option if solid. Use EtOH/Hexane or IPA. |
Q: How do I verify if my product survived the column?
A: Look for the characteristic nitrile stretch in IR (~2240
Module 4: Safety & HCN Management
User Issue: "I am using TMSCN to avoid HCN gas, but I smell almonds/bitter scent."
Diagnosis: TMSCN is a latent source of HCN. Upon contact with any proton source (methanol, water, atmospheric moisture), TMSCN hydrolyzes to release HCN gas.
Safety Protocol:
-
Closed System: Always vent the reaction vessel through a bleach (sodium hypochlorite) scrubber.
-
Quenching: Never dump crude reaction mixtures into the acid waste.
-
Step 1: Cool the mixture to 0°C.
-
Step 2: Add saturated
slowly. -
Step 3: Add bleach to oxidize residual cyanide to cyanate (
), which is non-volatile and less toxic.
-
-
Detection: Keep a portable HCN detector active inside the fume hood.
References
-
Equilibrium Management: Groger, H. (2003). "The Strecker Reaction."[1][2][4][5][6][7][8][9][10][11] Chemical Reviews, 103(8), 2795–2828.
-
Lewis Acid Catalysis: Kobayashi, S., & Ishitani, H. (1999). "Catalytic Enantioselective Addition to Imines." Chemical Reviews, 99(5), 1069–1094.
-
Asymmetric Protocols: Vachal, P., & Jacobsen, E. N. (2000).[1] "Enantioselective Catalytic Addition of HCN to Ketoimines." Organic Letters, 2(6), 867-870.[1]
-
Green Chemistry Variants: Mojtahedi, M. M., et al. (2011). "A truly green synthesis of
-aminonitriles via Strecker reaction." Chemistry Central Journal, 5, 60. -
Purification & Stability: BenchChem Technical Support. (2025).[3][7][12] "Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile - Troubleshooting."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. ugc.futurelearn.com [ugc.futurelearn.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
Removal of impurities from 1-(Methylamino)cyclopentane-1-carbonitrile
Here is the technical support guide for the purification of 1-(Methylamino)cyclopentane-1-carbonitrile , structured as a dynamic troubleshooting center.
Topic: this compound (CAS: 17293-25-7)
Classification:
⚠️ Critical Stability Warning
Read Before Proceeding:
This compound is an
-
Thermal Hazard: Heating above 60°C (even under vacuum) can trigger decomposition into Cyclopentanone, Methylamine, and Hydrogen Cyanide (HCN) .
-
Hydrolysis Risk: Exposure to moisture/heat converts the nitrile to the amide (1-methylaminocyclopentanecarboxamide), which is difficult to separate.
Module 1: Impurity Diagnostics
"Know Your Enemy" Before selecting a purification protocol, identify the impurity profile based on the reaction mechanism.
The Strecker Equilibrium & Impurity Map
The following diagram illustrates the origin of common impurities during the synthesis and workup.
Figure 1: Reaction pathways showing the reversible nature of the Strecker synthesis and the origin of key impurities.
Impurity Identification Table
| Impurity Type | Physical Sign | Origin | Removal Strategy |
| Cyclopentanone | Strong ketone odor | Unreacted starting material or Retro-Strecker decomposition. | Acid-Base Extraction (Wash organic layer). |
| Imine | Oily residue | Incomplete HCN addition. | Convert to product (add more HCN source) or Acid wash. |
| Cyanohydrin | Viscous oil | Side reaction (Direct cyanide addition to ketone). | Decomposes in basic wash; remove via extraction. |
| Amide | White/Off-white solid | Hydrolysis of nitrile (High temp/High pH). | Difficult. Requires recrystallization of the salt. |
| HCN Polymers | Red/Brown color | Free cyanide polymerization (Azulmic acid). | Activated Carbon filtration or Distillation (Risk). |
Module 2: Purification Protocols
Select the workflow based on your purity requirements.
Protocol A: The "Cold" Acid-Base Extraction (Recommended)
Best for: Removing neutral impurities (Ketone, Cyanohydrin) without thermal stress.
The Logic: The product is a basic amine. Impurities like Cyclopentanone and Cyanohydrin are neutral or weakly acidic. We can trap the product in cold aqueous acid while washing away impurities with organics.
-
Dissolution: Dissolve crude reaction mixture in Diethyl Ether or MTBE (Do not use DCM if avoiding emulsions is critical).
-
First Wash (Neutrals): Wash the organic phase with water (2x) to remove bulk salts/cyanide.
-
Extraction (Critical Step):
-
Prepare 2M HCl (aq) and cool to 0°C (Ice bath).
-
Extract the organic layer with the cold HCl (3x).
-
Chemistry Check: The product is now in the Aqueous Acid layer as the hydrochloride salt. The Ketone and Cyanohydrin remain in the Organic layer.
-
-
Organic Wash: Wash the combined acidic aqueous layers with fresh ether (1x) to remove entrained neutrals. Discard this organic wash.
-
Basification:
-
Keep the aqueous layer on ice.
-
Slowly add 25% NaOH or NH₄OH until pH > 10. Do not let temperature rise above 15°C.
-
-
Final Isolation: Extract the cloudy aqueous mixture with Ether (3x). Dry over Na₂SO₄ (anhydrous), filter, and concentrate under reduced pressure at <30°C.
Protocol B: Hydrochloride Salt Formation (High Purity)
Best for: Long-term storage and >98% purity. The salt prevents Retro-Strecker decomposition.
-
Dilution: Dissolve the crude oil (or Protocol A product) in dry Diethyl Ether (10 volumes).
-
Precipitation:
-
Option 1 (Gas): Bubble dry HCl gas through the solution at 0°C.
-
Option 2 (Solution): Add 2M HCl in Dioxane or Ether dropwise with vigorous stirring.
-
-
Filtration: A white precipitate will form immediately.
-
Washing: Filter the solid under nitrogen. Wash with cold ether to remove colored impurities.
-
Drying: Dry in a vacuum desiccator over P₂O₅. Avoid oven drying.
Module 3: Troubleshooting & FAQs
Q1: My product turned from colorless to dark red/brown overnight. What happened?
Diagnosis: This is "Azulmic acid" formation—polymerization of trace free cyanide or HCN, often catalyzed by the basic amine product itself. Fix:
-
Dissolve the oil in Ether.[1]
-
Treat with Activated Carbon (10 wt%) for 30 minutes.
-
Filter through a Celite pad.
-
Proceed immediately to Protocol B (Salt Formation) . The HCl salt is stable and will not discolor.
Q2: During distillation, the vacuum held but the product smells strongly of Cyclopentanone.
Diagnosis: You triggered the Retro-Strecker reaction. The heat of distillation caused the aminonitrile to revert to the ketone and HCN. Corrective Action:
-
Stop distillation immediately (Safety hazard: HCN generation).
-
Switch to Protocol A (Extraction) .
-
If distillation is absolute necessary, use a Wiped Film Evaporator (short residence time) and ensure the flask is strictly neutral (trace base catalyzes decomposition).
Q3: I have low yield after Acid-Base extraction. Where is my product?
Diagnosis: Two possibilities:
-
Hydrolysis: If the acid extraction was too warm or prolonged, the nitrile hydrolyzed to the amide. Check LCMS for M+18 peak.
-
pH Error: The aminonitrile is a weaker base than a typical secondary amine due to the electron-withdrawing nitrile group. If you didn't basify to pH > 10, the amine remained protonated in the water layer. Fix: Re-check the aqueous waste layer. Add more NaOH to pH 12 and re-extract with DCM.
Q4: Can I use chromatography?
Answer: Silica gel chromatography is risky. The slightly acidic nature of silica can hydrolyze the nitrile or degrade the product. Workaround: If you must use a column, pretreat the silica with 1% Triethylamine in Hexane to neutralize acidity. Use a rapid gradient of Hexane/Ethyl Acetate.
References
-
Strecker Synthesis of
-Aminonitriles: -
Synthesis of Cyclopentane-based Intermediates (Ketamine Analogs)
-
Isolation of Aminonitrile Salts
- Retro-Strecker Instability: Source: "Process for the preparation and isolation of stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates." Google Patents (WO2008079380A1). URL: Relevance: Details the handling of aminonitrile intermediates and the specific acid-base workup required to avoid decomposition.
Sources
- 1. WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Synthesis of Cyclopentane Derivatives
Welcome to the technical support center for cyclopentane derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable carbocyclic structures. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the stereocontrolled synthesis of substituted cyclopentanes often considered more difficult than that of analogous cyclohexanes?
A1: The synthetic intractability of cyclopentanes compared to cyclohexanes stems from several factors.[1][2] Historically, there is a lack of broadly applicable, highly reliable reactions for forming five-membered rings, equivalent to the powerful Diels-Alder or Robinson Annulation reactions for six-membered rings.[2][3] From a thermodynamic and kinetic standpoint, the formation of a five-membered ring involves overcoming specific entropic and enthalpic barriers. According to Baldwin's rules for ring closure, while certain cyclizations like 5-exo-trig are favored, others can be disfavored, leading to competing side reactions.[3] Furthermore, the cyclopentane ring has significant conformational flexibility (envelope and twist conformations) which can make achieving high stereoselectivity challenging without specific directing groups or chiral catalysts.[4][5]
Q2: What are the primary strategic approaches for constructing a functionalized cyclopentane ring?
A2: The construction of cyclopentane rings can be broadly categorized into two main approaches: "active" methods, where the ring is created directly, and "passive" methods, where it is formed as a consequence of another ring formation (e.g., intramolecular Diels-Alder).[2] This guide focuses on active methods, which include:
-
Intramolecular Cyclizations: This involves forming a C-C bond between two positions on a linear precursor. Common examples include radical cyclizations, intramolecular aldol or Claisen condensations, and ring-closing metathesis.[2][6]
-
[3+2] Cycloadditions: These reactions involve the combination of a three-carbon component and a two-carbon component (an alkene or alkyne) to form the five-membered ring.[7] Metal-catalyzed versions have become particularly powerful.[7]
-
[2+2+1] Cycloadditions (Pauson-Khand Reaction): This powerful reaction combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, which is a versatile intermediate.[8][9]
-
Rearrangement Reactions: Reactions like the vinylcyclopropane-cyclopentene rearrangement can be effective for constructing cyclopentene rings.[5]
Q3: How do I select the best synthetic strategy for my target molecule?
A3: The optimal strategy depends on the desired substitution pattern, stereochemistry, and available starting materials. A logical workflow for this decision-making process is outlined below.
Caption: Decision workflow for selecting a cyclopentane synthesis strategy.
Troubleshooting Guide 1: The Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that produces α,β-cyclopentenones and is a cornerstone of five-membered ring synthesis.[8][9] However, its execution can be fraught with challenges.
Q4: My intermolecular PKR is giving very low yields and poor regioselectivity. What's going wrong?
A4: This is a classic pitfall of the intermolecular PKR. The reaction often suffers from poor selectivity unless one of the reactants has strong directing groups or significant steric hindrance.[8] Furthermore, the traditional stoichiometric use of dicobalt octacarbonyl (Co₂(CO)₈) can be inefficient.
Causality: The rate-limiting step is often the dissociation of a CO ligand from the cobalt complex to allow for alkene coordination.[8] In intermolecular reactions, the entropic cost of bringing three components (alkyne-cobalt complex, alkene, CO) together is high, leading to low efficiency. Poor regioselectivity arises when the alkene can coordinate to the cobalt complex in multiple orientations with similar energy barriers.
Troubleshooting Protocol:
-
Switch to an Intramolecular Strategy if Possible: The intramolecular PKR is vastly more efficient and selective.[8] If your synthetic design allows, tethering the alkene and alkyne components is the most robust solution.
-
Employ Reaction Promoters: Forcing conditions (high heat, high pressure) can be detrimental. Instead, use additives that facilitate CO dissociation.
| Promoter | Typical Loading | Mechanism of Action & Notes |
| N-Methylmorpholine N-oxide (NMO) | 1.5 - 3.0 equiv. | Oxidizes a CO ligand to CO₂, which is then expelled, opening a coordination site for the alkene.[8] |
| Trimethylamine N-oxide (TMAO) | 1.5 - 3.0 equiv. | Similar mechanism to NMO. Can be more effective in some systems. |
| Cyclohexylamine | Stoichiometric | Can enhance the efficiency of cyclization protocols, particularly with Co₂(CO)₈ or Co₄(CO)₁₂ catalysts.[10] |
-
Consider Alternative Catalysts: Modern catalytic systems offer milder conditions and improved reactivity. Rhodium(I) catalysts, in particular, are highly effective.[11][12]
-
Protocol: Rh(I)-Catalyzed PKR:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the enyne substrate in degassed toluene (to a concentration of 0.01 M).
-
Add the Rh(I) catalyst, such as [Rh(CO)₂Cl]₂ (1-5 mol%).
-
Fit the flask with a balloon of carbon monoxide (CO).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography.
-
-
Q5: I'm trying to synthesize a chiral cyclopentenone using the PKR, but the enantioselectivity is poor. How can I improve it?
A5: Achieving high enantioselectivity in the PKR requires the use of chiral ligands or auxiliaries that can effectively control the facial selectivity of the alkene insertion.[8] The creation of highly congested quaternary stereocenters can be particularly daunting.[13]
Causality: The stereochemistry is determined during the migratory insertion of the alkene into a cobalt-carbon bond within the metallacyclopentene intermediate. A chiral ligand environment creates a diastereomeric transition state, favoring one enantiomer over the other.
Troubleshooting & Optimization:
-
Ligand Screening: The choice of chiral ligand is critical. The BINAP ligand is a common starting point for Rh-catalyzed asymmetric PKRs.[8][12]
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene or alkyne can provide excellent diastereoselectivity, which can then be cleaved to yield the enantiomerically enriched product.
-
Solvent and Temperature Effects: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. Solvent choice can also influence the catalyst's chiral environment.
Troubleshooting Guide 2: Radical Cyclization Reactions
Radical cyclizations are a powerful tool for forming C-C bonds, particularly for constructing polyhydroxylated cyclopentanes from carbohydrate precursors.[14] Success hinges on controlling the kinetics of the cyclization versus competing pathways.
Q6: My radical cyclization is yielding the six-membered (6-endo) ring instead of the desired five-membered (5-exo) cyclopentane. How can I favor the 5-exo pathway?
A6: This is a classic regioselectivity problem governed by Baldwin's rules and the kinetics of radical cyclization. While the 6-endo product may be thermodynamically more stable, the 5-exo-trig cyclization is kinetically favored due to better orbital overlap in the transition state.[3] If you are observing the 6-endo product, your reaction conditions are likely allowing for equilibration or the 5-exo pathway is being disfavored for steric or electronic reasons.
Causality: The 5-exo transition state requires the radical center to approach the trigonal carbon of the alkene at a favorable angle (the Bürgi-Dunitz angle). The 6-endo closure requires a more strained geometry. However, if the concentration of the radical trapping agent (e.g., Bu₃SnH) is too low, the initial 5-exo cyclization can be reversible, allowing for the slower, irreversible formation of the thermodynamic 6-endo product.
Caption: Competing 5-exo and 6-endo radical cyclization pathways.
Troubleshooting Protocol:
-
Increase Concentration of Trapping Agent: Ensure that the concentration of the hydrogen atom donor (e.g., Bu₃SnH) is sufficient to trap the initial 5-exo kinetic product before it can rearrange.
-
Standard Conditions: Add Bu₃SnH (1.1-1.5 eq) and AIBN (0.1-0.2 eq) simultaneously via syringe pump over several hours to a dilute solution of the substrate in refluxing benzene or toluene.
-
Modified Protocol (to favor kinetic product): Prepare two separate solutions. One with the substrate and a portion of the AIBN in refluxing toluene. The second with the Bu₃SnH and the remaining AIBN. Add the second solution slowly via syringe pump to the first. This maintains a relatively high concentration of the trapping agent compared to the radical precursor.
-
-
Lower the Reaction Temperature: If possible, use a low-temperature radical initiator (e.g., V-70) to decrease the energy available for the reversible fragmentation of the 5-exo product.
-
Substrate Modification: The Thorpe-Ingold effect can be used to favor cyclization. Introducing a gem-dimethyl group on the chain can pre-organize the molecule into a conformation that favors the 5-exo closure.[2]
Troubleshooting Guide 3: Purification and Stereoisomer Separation
Q7: My reaction produced a mixture of diastereomers, and I'm struggling to separate them by standard column chromatography. What are my options?
A7: The separation of diastereomers, especially in conformationally flexible cyclopentane systems, can be extremely challenging due to small differences in polarity. When simple silica gel chromatography fails, more advanced techniques or chemical derivatization are necessary.
Causality: Diastereomers have different physical properties. However, for complex cyclopentanes, the differences in polarity and interaction with the stationary phase can be minimal, leading to poor resolution on standard silica gel.
Troubleshooting Protocol:
-
Optimize Column Chromatography:
-
Solvent System: Systematically screen different solvent systems. A move from standard hexane/ethyl acetate to systems like dichloromethane/methanol or using additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically alter selectivity.
-
Stationary Phase: Switch from standard silica to silver nitrate-impregnated silica (for compounds with double bonds), alumina (basic or neutral), or reverse-phase (C18) silica.
-
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.
-
Method Development: Start with an analytical chiral HPLC column (e.g., cellulose-based phases) to screen for separation conditions.[15] Even for diastereomers, chiral columns can sometimes provide baseline separation.
-
Scale-Up: Once analytical conditions are found, scale up to a preparative or semi-preparative HPLC system.
-
-
Chemical Derivatization:
-
Principle: Convert the mixture of diastereomers into derivatives that have more significant differences in their physical properties. This is particularly useful if a hydroxyl or carboxyl group is present.
-
Example Protocol (Derivatization of a Diastereomeric Alcohol Mixture):
-
Dissolve the diastereomeric mixture (1.0 eq) in dichloromethane.
-
Add a bulky acylating agent (e.g., pivaloyl chloride, 1.2 eq) and a base (e.g., DMAP, 0.1 eq; triethylamine, 1.5 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and attempt to separate the resulting pivaloyl esters by column chromatography. The bulky pivaloyl groups often magnify the subtle conformational differences between diastereomers, allowing for easier separation.
-
Once separated, the ester can be cleaved under standard conditions (e.g., LiAlH₄, K₂CO₃/MeOH) to regenerate the pure alcohol diastereomers.
-
-
References
-
Nonn, M., Binder, A., Volk, B., & Kiss, L. (2020). Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. SYNTHETIC COMMUNICATIONS, 50(8), 1199-1209. [Link]
-
Reddy, D. S., & Swamy, K. C. K. (2015). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. [Link]
-
ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]
-
ResearchGate. (2025). Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers | Request PDF. ResearchGate. [Link]
-
Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab. [Link]
-
Beaudry Research Group. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. [Link]
-
Wikipedia. (n.d.). Pauson–Khand reaction. Wikipedia. [Link]
-
Filo. (2025). Diels alder reaction scope and limitations. Filo. [Link]
-
University of Calgary. (2010). Chem 353 Winter '10 MT : Synthesis. University of Calgary. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Dong, G. (n.d.). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. PMC. [Link]
- Google Patents. (n.d.). US6620982B1 - Method of producing purified cyclopentane.
- Google Patents. (n.d.). US6264799B1 - Process for isolating cyclopentane and/or cyclopentene.
-
RSC Publishing. (n.d.). Radical cyclisation reactions leading to polyhydroxylated cyclopentane derivatives: synthesis of (1R,2R,3S,4R)- and (1S,2S,3R,4S)-4-hydroxyethylcyclopentane-1,2,3-triol. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ACS Publications. (2021). Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Accounts of Chemical Research. [Link]
-
Digikogu. (n.d.). Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. Digikogu. [Link]
-
Scribd. (2005). Cyclopentane Synthesis | PDF | Alkene | Chemical Reactions. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. Organic Syntheses Procedure. [Link]
-
PubMed. (2021). Synthesis of Cyclopentenes and Cyclohexenes Via Cobalt(II)-Catalyzed Oxidative Cyclization. PubMed. [Link]
-
SpringerLink. (n.d.). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. SpringerLink. [Link]
-
MDPI. (2020). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. Cyclopentane synthesis [organic-chemistry.org]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Cyclopentenone synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Radical cyclisation reactions leading to polyhydroxylated cyclopentane derivatives: synthesis of (1R,2R,3S,4R)- and (1S,2S,3R,4S)-4-hydroxyethylcyclopentane-1,2,3-triol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Formation in the Synthesis of Alpha-Aminonitriles
Welcome to the Technical Support Center for alpha-aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common byproduct formation issues encountered during synthesis. The content is structured in a question-and-answer format to directly address specific challenges and provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for α-aminonitriles and what are its key steps?
A1: The most prevalent method is the Strecker synthesis.[1] It is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde or ketone.[2] This intermediate is then typically hydrolyzed to form an α-amino acid.[3][4][5] The initial formation of the α-aminonitrile involves two key stages: the formation of an imine, followed by the addition of a cyanide ion.[3][5]
Q2: I am observing a significant amount of a byproduct that appears to be the corresponding α-hydroxy nitrile (cyanohydrin). Why is this happening and how can I prevent it?
A2: The formation of α-hydroxy nitrile, also known as a cyanohydrin, is a common side reaction. This occurs when the cyanide ion attacks the carbonyl carbon of the starting aldehyde or ketone directly, instead of the imine intermediate.[2][6] While the formation of the cyanohydrin can be rapid, the aminonitrile is generally the more thermodynamically stable product under typical Strecker conditions.[6]
To minimize cyanohydrin formation, it is often beneficial to pre-incubate the aldehyde or ketone with the amine source to favor the formation of the imine before introducing the cyanide.[6] This reduces the concentration of the free aldehyde available to react with the cyanide.[6]
Q3: My reaction is sluggish and yields are low. What are the critical parameters to optimize?
A3: Several factors can contribute to low yields. Key parameters to consider are:
-
pH: The reaction is often promoted by mildly acidic conditions which facilitate imine formation.[3][7] However, the pH must be high enough to have a sufficient concentration of the nucleophilic cyanide ion.[6]
-
Temperature: While some reactions proceed well at room temperature, others may require gentle heating to drive the reaction to completion.[1][8]
-
Solvent: The choice of solvent can influence reaction rates and equilibria. While aqueous conditions are common, non-aqueous solvents can also be employed.[9]
-
Catalyst: Various catalysts, including Lewis acids, can be used to accelerate the reaction.[10]
Q4: I am struggling with the purification of my α-aminonitrile. What are the common impurities and recommended purification techniques?
A4: Common impurities include unreacted starting materials, the cyanohydrin byproduct, and potentially side-products from the hydrolysis of the aminonitrile.[1] Purification can often be achieved through techniques such as:
-
Extraction: Liquid-liquid extraction can be used to separate the desired product from water-soluble impurities.[11]
-
Crystallization/Recrystallization: This is a powerful technique for obtaining highly pure crystalline products.[1]
-
Chromatography: Column chromatography is a versatile method for separating the product from closely related impurities.[11][12]
Troubleshooting Guides for Specific Byproducts
Issue 1: Formation of α-Amino Amide
Q: I have identified the corresponding α-amino amide as a significant byproduct in my reaction mixture. What is the cause and how can I mitigate this?
A: The presence of α-amino amides indicates partial hydrolysis of the nitrile group of your desired α-aminonitrile.[13] This can occur if there is water present in the reaction mixture, especially under acidic or basic conditions.[13]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry your solvents using appropriate drying agents.
-
Control pH: If your reaction is run under acidic or basic conditions, consider if the conditions are too harsh or if the reaction time is too long, leading to subsequent hydrolysis. Neutralizing the reaction mixture promptly upon completion can prevent further hydrolysis.
-
Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions if the α-aminonitrile is the desired final product.
Issue 2: Formation of Hydantoins
Q: My analytical data suggests the formation of a hydantoin derivative. How is this byproduct formed and what steps can I take to avoid it?
A: Hydantoin formation is a known side reaction, particularly when using ammonium carbonate and a cyanide source, in what is known as the Bucherer-Bergs reaction.[14][15] The α-aminonitrile intermediate can react with carbon dioxide (often generated in situ from ammonium carbonate) to form a carbamate, which then cyclizes to the hydantoin.[14][16]
Troubleshooting Protocol:
-
Choice of Reagents: If hydantoin formation is a persistent issue, consider using an alternative source of ammonia and cyanide that does not generate carbon dioxide, such as ammonium chloride and potassium cyanide.[2][4]
-
Reaction Conditions: The Bucherer-Bergs reaction is typically carried out at elevated temperatures.[15] If you are not intentionally running this reaction, ensure your reaction temperature is not excessively high.
-
Atmosphere: If possible, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric carbon dioxide from participating in the reaction.
Issue 3: Reversion to Starting Materials (Reverse Strecker Reaction)
Q: I am observing the presence of my starting aldehyde/ketone and amine even after a prolonged reaction time. What could be causing this equilibrium issue?
A: The formation of α-aminonitriles is a reversible process.[17] The equilibrium can be shifted back towards the starting materials, especially if the product is unstable under the reaction conditions.[17] This is sometimes referred to as a reverse Strecker reaction.
Troubleshooting Protocol:
-
Removal of Water: The formation of the imine intermediate generates water.[18] Adding a dehydrating agent can help to drive the equilibrium towards the product side.[2]
-
Precipitation of Product: In some cases, the α-aminonitrile product may precipitate from the reaction mixture, which effectively removes it from the equilibrium and drives the reaction to completion.[6] Solvent choice can influence this.
-
Temperature and pH Optimization: Carefully screen reaction temperatures and pH to find conditions that favor the forward reaction and minimize product decomposition.
Visualization of Key Pathways
Main Reaction Pathway: Strecker Synthesis
Caption: Simplified workflow of the Strecker synthesis of α-aminonitriles.
Common Byproduct Formation Pathways
Caption: Overview of common byproduct formation pathways in α-aminonitrile synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common byproduct issues.
Data Summary: Influence of Reaction Parameters
| Parameter | Potential Impact on Byproduct Formation | Recommendation |
| pH | Extreme pH can lead to hydrolysis of the nitrile to the amide. Low pH can favor cyanohydrin formation if imine formation is slow.[6][19] | Optimize pH to balance imine formation and cyanide nucleophilicity, typically in the mildly acidic to neutral range. |
| Temperature | Higher temperatures can accelerate hydrolysis to the amino amide and may favor hydantoin formation in the presence of carbonate.[15][19] | Start with room temperature and adjust as needed. Avoid excessive heat unless required for a specific transformation. |
| Water Content | Presence of water is necessary for the hydrolysis of the aminonitrile to the amino amide.[13] | For the synthesis of the aminonitrile as the final product, use anhydrous conditions. |
| Reagent Choice | Use of ammonium carbonate can lead to hydantoin formation.[14] | Use alternative ammonia and cyanide sources like NH4Cl and KCN to avoid hydantoin byproducts. |
Analytical Methods for Impurity Profiling
A variety of analytical techniques can be employed to identify and quantify impurities in the synthesis of α-aminonitriles. High-Performance Liquid Chromatography (HPLC) is a frequently used method for separating impurities.[20][21] Other techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown byproducts.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any impurities present.[8]
-
Capillary Electrophoresis (CE): Effective for separating charged species.[21]
References
-
Strecker Synthesis - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. (2024, October 3). Pearson. Retrieved February 14, 2026, from [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved February 14, 2026, from [Link]
-
Sarges, R., Howard, H. R., & Kelbaugh, P. R. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 47(22), 4081-4085. [Link]
-
NPTEL. (n.d.). 4.3.1.4 The Strecker Synthesis. NPTEL Archive. Retrieved February 14, 2026, from [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Lakshman, M., & Barrett, R. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). Science of Synthesis. Retrieved February 14, 2026, from [Link]
-
Paventi, M., Chubb, F. L., & Edward, J. T. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 65(9), 2114-2118. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Molecules. Retrieved February 14, 2026, from [Link]
-
Mechanism of the Bücherer-Berg conversion of-aminonitriles 1 into hydantoins 5 in presence of CO2. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). Life. Retrieved February 14, 2026, from [Link]
-
Why doesn't Strecker synthesis produce AHAs instead? (2025, December 28). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]
-
Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024, November 20). ACS Earth and Space Chemistry. Retrieved February 14, 2026, from [Link]
-
Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Recent advances in asymmetric Strecker reactions. (n.d.). Arkivoc. Retrieved February 14, 2026, from [Link]
-
Strecker Synthesis: Mechanism & Applications. (2023, October 21). StudySmarter. Retrieved February 14, 2026, from [Link]
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023, May 5). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
- Resolution of aminonitriles. (n.d.). Google Patents.
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... (n.d.). Molecules. Retrieved February 14, 2026, from [Link]
-
Reactions of aminomalononitrile with electrophiles. (1975). Journal of Molecular Evolution. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). Chemistry Central Journal. Retrieved February 14, 2026, from [Link]
-
Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved February 14, 2026, from [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2025, October 16). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001, March 30). Organic Letters. [Link]
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (n.d.). CABI Digital Library. Retrieved February 14, 2026, from [Link]
-
Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022, October 1). Catalysts. Retrieved February 14, 2026, from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). Metabolites. Retrieved February 14, 2026, from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. [Link]
- Synthesis of alpha-aminonitriles. (n.d.). Google Patents.
-
HPLC Separation of Impurities of Aminosugar. (n.d.). SIELC Technologies. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. ajrconline.org [ajrconline.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. jsynthchem.com [jsynthchem.com]
- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Catalyst Selection in Aminonitrile Synthesis: A Comparative Study
For researchers, scientists, and professionals in drug development, the synthesis of α-aminonitriles is a critical step in the creation of a vast array of valuable molecules, including α-amino acids, potent pharmaceuticals, and agrochemicals. The Strecker reaction, a classic multicomponent reaction, remains a cornerstone of aminonitrile synthesis, but its efficiency and selectivity are profoundly influenced by the choice of catalyst.[1] This guide provides an in-depth comparative analysis of various catalytic systems, offering experimental data and mechanistic insights to inform your selection and accelerate your research.
The Enduring Importance of the Strecker Reaction
First discovered in 1850, the Strecker synthesis is a one-pot reaction that brings together an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile.[1][2] The resulting aminonitrile can then be hydrolyzed to produce the corresponding α-amino acid.[2] The versatility of this reaction allows for the synthesis of a wide range of substituted amino acids by simply varying the starting carbonyl compound and amine.[2]
The fundamental mechanism proceeds through the initial formation of an imine from the aldehyde/ketone and amine, which is then attacked by a cyanide ion to yield the α-aminonitrile.[2] While the uncatalyzed reaction can occur, the use of a catalyst is crucial for achieving high yields and, importantly, for controlling stereoselectivity in the synthesis of chiral aminonitriles.
Visualizing the Core Reaction: The Strecker Synthesis
Caption: Figure 1. Generalized workflow of the catalyzed Strecker reaction.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in aminonitrile synthesis, influencing reaction rates, yields, and stereochemical outcomes. Catalysts for this transformation can be broadly categorized into metal-based systems, organocatalysts, and heterogeneous catalysts.
Metal-Based Catalysts: Lewis Acidity and Coordination
A wide array of metal-based catalysts have been successfully employed in the Strecker reaction, leveraging their Lewis acidic properties to activate the imine intermediate towards nucleophilic attack by the cyanide source.
Zirconium Catalysts: Chiral zirconium complexes have emerged as powerful catalysts for the enantioselective synthesis of α-aminonitriles.[3][4][5][6] These catalysts, often prepared in situ from components like Zr(OtBu)4 and chiral BINOL derivatives, can achieve high yields and excellent enantioselectivities for a broad range of substrates, including those derived from aliphatic aldehydes.[3][4][5] A key advantage is the ability to perform a three-component reaction, starting from the aldehyde, amine, and a cyanide source like hydrogen cyanide (HCN) or tributyltin cyanide (Bu3SnCN), which avoids the need to pre-form the often unstable imine.[3][4][5]
Indium Catalysts: Indium powder has been demonstrated as a highly efficient and environmentally benign catalyst for the one-pot, three-component Strecker reaction in water.[7][8] This method is applicable to a diverse range of aldehydes (aromatic, aliphatic, and heteroaromatic) and amines, affording the corresponding α-aminonitriles in excellent yields.[7] The proposed mechanism involves indium acting as a Lewis acid to facilitate both the imine formation and its subsequent activation towards cyanide attack.[7]
Other Metal Catalysts: Various other metal catalysts, including those based on cobalt, gold, and palladium, have also been utilized. For instance, nano copper ferrite (CuFe2O4) has been reported as a reusable heterogeneous catalyst for the synthesis of α-aminonitriles in water.[9] Supported gold nanoparticles have also shown high efficiency as recyclable catalysts under solvent-free conditions.[10]
Table 1: Performance of Selected Metal-Based Catalysts in Aminonitrile Synthesis
| Catalyst Example | Substrate (Aldehyde, Amine) | Cyanide Source | Reaction Conditions | Yield (%) | ee (%) | Reference |
| Chiral Zirconium Complex | Isobutylaldehyde, 2-Amino-3-methylphenol | HCN | Dichloromethane, -45 °C, 12 h | 99 | 94 | [3] |
| Indium Powder (10 mol%) | Benzaldehyde, Aniline | TMSCN | Water, rt, 30 min | 98 | N/A | [7] |
| Nano Copper Ferrite (15 mg) | 4-Nitrobenzaldehyde, Aniline | TMSCN | Water, rt, 55 min | 95 | N/A | [9] |
| Au@pSiO2 | Benzaldehyde, Aniline | TMSCN | Solvent-free, rt, short time | >90 | N/A | [10] |
| In-based MOF (In-pbpta) | Acetophenone, Aniline | TMSCN | Solvent-free, rt, 30 min | 99 | N/A | [11] |
Note: TMSCN = Trimethylsilyl cyanide, rt = room temperature, N/A = Not Applicable (for racemic synthesis).
Organocatalysts: Hydrogen Bonding and Brønsted Acidity
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric aminonitrile synthesis.[1] These small organic molecules activate substrates through non-covalent interactions, primarily hydrogen bonding.
Thiourea Derivatives: Chiral thiourea-based organocatalysts, pioneered by Jacobsen and others, are highly effective for the enantioselective Strecker reaction.[12][13] The mechanism involves the thiourea moiety acting as a dual hydrogen bond donor, simultaneously activating both the imine and the cyanide source (often HCN generated in situ from TMSCN and an alcohol).[14][15] This dual activation brings the reactants into close proximity within a chiral environment, leading to high enantioselectivity.
Squaramide Catalysts: Squaramide-based catalysts represent a more recent and highly efficient class of hydrogen-bond-donating organocatalysts. Their rigid, planar structure and enhanced acidity allow for strong bidentate hydrogen bonding to the imine substrate, leading to excellent stereocontrol. Cinchona alkaloid-derived squaramides have been particularly successful, affording high yields and enantioselectivities (up to 98% ee) in the Strecker reaction of various imines.[1]
Brønsted Acids and Ionic Liquids: Simple organic acids, such as succinic acid, have been shown to be effective catalysts for the synthesis of racemic α-aminonitriles under solvent-free conditions, achieving yields of over 90%.[1] Protic ionic liquids, like N-methyl imidazolium acetate, can also act as both the reaction medium and promoter for the Strecker reaction, offering a green and recyclable catalytic system.[16]
Table 2: Performance of Selected Organocatalysts in Aminonitrile Synthesis
| Catalyst Example | Substrate (Aldehyde/Imine, Amine) | Cyanide Source | Reaction Conditions | Yield (%) | ee (%) | Reference |
| Jacobsen's Thiourea Catalyst (1 mol%) | N-Benzhydryl pivaldimine | HCN | Toluene, -78 °C | 99 | 93 | [17] |
| Dihydroquinine-derived Thiourea | Dibenzo[b,f][3][6]oxazepine | TMSCN/TFE | Dichloroethane, 4 °C | up to 99 | up to 98 | [14] |
| Cinchona-based Squaramide | Thiazole-containing imine | TMSCN | Not specified | Good to excellent | up to 98 | [1] |
| N-methyl Imidazolium Acetate (50 mol%) | Benzaldehyde, Aniline | TMSCN | Solvent-free, rt, 5 min | 87 | N/A | [16] |
Note: TFE = 2,2,2-trifluoroethanol.
Heterogeneous Catalysts: Recyclability and Sustainability
A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and reducing product contamination. This is a crucial consideration for large-scale and industrial applications.
Supported Metal Catalysts: As mentioned earlier, metal nanoparticles supported on materials like porous silica (Au@pSiO2) or mesoporous supports (Co(II) complexes) have demonstrated high catalytic activity and reusability.[10]
Modified Silicas and Alumimas: Silica-based ionic liquids and alumina sulfuric acid have been used as recyclable solid acid catalysts for the Strecker reaction.[18][19] These catalysts are often inexpensive, easy to prepare, and can be reused multiple times without a significant loss of activity.
Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable Lewis acidity, are emerging as promising heterogeneous catalysts. An indium-based MOF has been shown to be a highly efficient and recyclable catalyst for the solvent-free Strecker reaction of ketones.[11]
Table 3: Reusability of Selected Heterogeneous Catalysts
| Catalyst | Number of Cycles | Final Yield/Activity | Reference |
| Quinine thiourea on SBA-15 | 5 | 85-90% yield, 91% ee | [1] |
| Nano Copper Ferrite (CuFe2O4) | 4 | Not specified, but recyclable | [20] |
| In-based MOF (In-pbpta) | 7 | No significant loss of activity | [11] |
| Pd-bis(oxazoline) on MPSG | Multiple | No significant loss of stability | [21] |
Mechanistic Insights: The "Why" Behind Catalyst Performance
Understanding the mechanism by which a catalyst operates is fundamental to rational catalyst design and optimization.
Thiourea Catalysis: A Dual Activation Model
Caption: Figure 2. Simplified mechanism of thiourea-catalyzed Strecker reaction.
In the thiourea-catalyzed Strecker reaction, the two N-H protons of the thiourea moiety form hydrogen bonds with the imine nitrogen and the nitrogen of the cyanide source (HCN). This dual activation brings the nucleophile and electrophile into a specific orientation within the chiral pocket of the catalyst, facilitating enantioselective cyanide addition.[14][15]
Squaramide Catalysis: Pre-organized for High Selectivity
Caption: Figure 3. Mechanism of squaramide-catalyzed enantioselective cyanation.
The rigid and planar structure of the squaramide core pre-organizes the two N-H groups for effective bidentate hydrogen bonding with the imine. This strong and well-defined interaction leads to a highly ordered transition state, resulting in excellent enantioselectivity.[1]
Experimental Protocols: Putting Theory into Practice
To ensure the trustworthiness of this guide, detailed, step-by-step methodologies for key catalytic systems are provided below.
Protocol 1: Racemic Synthesis of 2-phenyl-2-(phenylamino)acetonitrile using an Ionic Liquid Catalyst
This protocol is adapted from a procedure using N-methyl imidazolium acetate as a catalyst.[16]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
N-methyl imidazolium acetate ([HMIm]OAc) (0.07 g, 50 mol%)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add benzaldehyde (0.1 mL, 1.0 mmol), aniline (0.09 mL, 1.0 mmol), trimethylsilyl cyanide (0.15 mL, 1.2 mmol), and N-methyl imidazolium acetate (0.07 g, 50 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.
-
Upon completion, cool the reaction mixture.
-
The product, 2-phenyl-2-(phenylamino)acetonitrile, will precipitate as a white solid and can be isolated by filtration.
Protocol 2: Enantioselective Synthesis of an α-Aminonitrile using a Chiral Zirconium Catalyst
This protocol is based on the work of Kobayashi and co-workers for a three-component Strecker reaction.[3]
Materials:
-
(R)-6,6'-dibromo-1,1'-bi-2-naphthol ((R)-6-Br-BINOL)
-
(R)-3,3'-dibromo-1,1'-bi-2-naphthol ((R)-3-Br-BINOL)
-
Zirconium tert-butoxide (Zr(OtBu)4)
-
N-methylimidazole (NMI)
-
Toluene (anhydrous)
-
Dichloromethane (anhydrous)
-
Isobutylaldehyde
-
2-Amino-3-methylphenol
-
Hydrogen cyanide (HCN) solution
Procedure:
-
Catalyst Preparation:
-
In a glovebox, prepare a 0.01 M solution of the chiral zirconium catalyst in dichloromethane by reacting Zr(OtBu)4 (2 equiv), (R)-6-Br-BINOL (2 equiv), (R)-3-Br-BINOL (1 equiv), and NMI (3 equiv).
-
-
Strecker Reaction:
-
To a solution of the aldehyde (e.g., isobutylaldehyde) and amine (e.g., 2-amino-3-methylphenol) in dichloromethane, add the pre-formed catalyst solution.
-
Cool the reaction mixture to -45 °C.
-
Slowly add a solution of hydrogen cyanide (HCN) to the reaction mixture.
-
Stir the reaction at -45 °C for 12 hours.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched α-aminonitrile.
-
Visualizing the Experimental Workflow
Caption: Figure 4. General experimental workflow for catalyzed aminonitrile synthesis.
Conclusion
The synthesis of aminonitriles is a field rich with catalytic options, each with its own set of advantages and disadvantages. For racemic synthesis where cost and environmental impact are primary concerns, simple organocatalysts or heterogeneous systems in green solvents like water offer excellent solutions. When high enantioselectivity is the goal, chiral zirconium complexes and organocatalysts such as thiourea and squaramide derivatives have proven to be exceptionally effective. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, scalability, and the desired level of stereocontrol. This guide provides a solid foundation for making an informed decision, empowering researchers to select the optimal catalyst for their aminonitrile synthesis endeavors.
References
-
Ishitan, H., Komiyama, S., Hasegawa, Y., & Kobayashi, S. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 762–766. [Link]
-
Kobayashi, S., Ishitani, H., & Ueno, M. (2000). Novel binuclear chiral zirconium catalysts used in enantioselective strecker reactions. Chirality, 12(5-6), 540-543. [Link]
-
ACS Publications. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. [Link]
-
Figshare. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. [Link]
-
PubMed. (2007). Catalytic asymmetric three-component acyl-Strecker reaction. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]
-
Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60. [Link]
-
ResearchGate. (n.d.). Effect of catalyst type and amount of catalyst on the synthesis of α-aminonitrile derivatives a. [Link]
-
ResearchGate. (2025). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
-
Yaghoobi, M., Zareyee, D., & Khalilzadeh, M. A. (2022). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Polymer-Plastics Technology and Materials, 61(10), 1004-1011. [Link]
-
Katritzky, A. R., & Meth-Cohn, O. (Eds.). (2014). Recent advances in asymmetric Strecker reactions. Arkivoc. [Link]
-
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6619. [Link]
-
Karami, B., Eskandari, K., & Ghasemi, Z. (2014). Catalytic Synthesis of α-Aminonitriles Using Nano Copper Ferrite under Green Conditions. Organic Chemistry International, 2014, 1-8. [Link]
-
Zuend, S. J., Coughlin, R. W., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968-970. [Link]
-
SciSpace. (n.d.). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines. [Link]
-
Köcher, S., & Kirschning, A. (2014). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry, 10, 1033-1040. [Link]
-
Hajipour, A. R., Ghayeb, Y., & Sheikhan, N. (2010). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes and Ketones under Solvent-Free Conditions. Journal of the Iranian Chemical Society, 7(2), 447-454. [Link]
-
PubMed. (2004). A new chiral catalyst for the enantioselective Strecker synthesis of alpha-amino acids. [Link]
-
MSU Chemistry. (n.d.). 150 Years of Strecker Reaction. [Link]
-
Bentham Science. (2024). Enantioselective Zirconium-catalyzed Transformations. [Link]
-
ACS Publications. (2004). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters. [Link]
-
PubMed. (2013). Highly enantioselective zirconium-catalyzed cyclization of aminoalkenes. [Link]
-
Computational Organic Chemistry. (2009). Enantioselective Strecker Reaction. [Link]
-
University of North Texas. (2021). Indium−Organic Framework with soc Topology as a Versatile Catalyst for Highly Efficient One-Pot Strecker Synthesis of α‑aminonitriles. [Link]
-
ResearchGate. (n.d.). Comparison of the result of condensation reaction of benzaldehyde and aniline with TMSCN in the presence of different catalysts based on silica. [Link]
-
ResearchGate. (n.d.). Three component Strecker reaction using aniline (1 mmol), benzaldehyde.... [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
JOCPR. (n.d.). Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. [Link]
-
Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the thiourea-catalyzed Strecker reaction. [Link]
-
Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel binuclear chiral zirconium catalysts used in enantioselective strecker reactions [pubmed.ncbi.nlm.nih.gov]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. Jacobsen Thioureas [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. idc-online.com [idc-online.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Confirmation of 1-(Methylamino)cyclopentane-1-carbonitrile: A Multi-Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor and a prerequisite for further development. Mischaracterization can lead to wasted resources, misinterpreted biological data, and potential safety concerns. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to definitively confirm the structure of 1-(Methylamino)cyclopentane-1-carbonitrile, a compound of interest in medicinal chemistry and organic synthesis.
As Senior Application Scientists, we move beyond rote procedural descriptions to explain the why behind the how. This guide is structured to provide not just data, but a logical, self-validating workflow for structural elucidation, comparing the primary spectroscopic methods with viable alternatives and grounding all claims in established scientific principles.
The Analytical Imperative: Why Multi-Modal Analysis is Non-Negotiable
The structure of this compound (C7H12N2), while seemingly simple, presents potential for isomeric ambiguity. Alternative structures, such as regioisomers or constitutional isomers, could possess similar physical properties, making a single analytical technique insufficient for conclusive identification. A multi-spectroscopic approach, leveraging the complementary information provided by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is therefore essential. This integrated methodology provides a holistic and definitive characterization of the molecule's atomic connectivity and composition.
Primary Spectroscopic Confirmation: A Symphony of Data
The core of our structural confirmation rests on the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Below, we detail the experimental protocols and the expected spectral signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the chemical environment of each atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
Parameters: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Utilize the same spectrometer as for ¹H NMR.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required.[1] A spectral width of 0-220 ppm is standard.
-
Expected ¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Cyclopentane (H2, H5) | 1.8 - 2.0 | Multiplet | 4H | Protons on carbons adjacent to the quaternary center. |
| Cyclopentane (H3, H4) | 1.6 - 1.8 | Multiplet | 4H | Protons on carbons beta to the quaternary center. |
| N-Methyl (CH₃) | 2.3 - 2.5 | Singlet | 3H | Methyl group attached to the nitrogen atom. |
| N-H | Variable (e.g., 1.5 - 2.5) | Broad Singlet | 1H | Amine proton; chemical shift is concentration and solvent dependent.[2] |
Expected ¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Nitrile (C≡N) | 120 - 125 | Characteristic chemical shift for a nitrile carbon.[1] |
| Quaternary Carbon (C1) | 55 - 65 | A quaternary carbon bonded to a nitrogen and a nitrile group. |
| Cyclopentane (C2, C5) | 35 - 45 | Carbons in the cyclopentane ring adjacent to the quaternary center. |
| Cyclopentane (C3, C4) | 20 - 30 | Carbons in the cyclopentane ring beta to the quaternary center. |
| N-Methyl (CH₃) | 30 - 40 | Methyl carbon attached to a nitrogen atom. |
Visualizing the Structure-Spectrum Correlation
Caption: Key NMR correlations for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: IR Analysis
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared for solid samples.
-
Acquisition: A spectrum is typically acquired over the range of 4000-400 cm⁻¹. Background subtraction is performed to remove atmospheric and instrumental interferences.
Expected IR Spectral Data
The IR spectrum will provide clear evidence for the key functional groups in this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3500 | Weak to Medium | Characteristic of a secondary amine.[3] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the cyclopentane and methyl groups. |
| C≡N Stretch | 2220 - 2260 | Medium, Sharp | Diagnostic for the nitrile functional group.[4] |
| C-N Stretch | 1020 - 1250 | Medium | Stretching vibration of the carbon-nitrogen single bond.[3] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion peak [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
Expected Mass Spectrometry Data
| Ion | Expected m/z | Significance |
| [M+H]⁺ | 125.1073 | Protonated molecular ion, confirming the molecular weight of 124.1000 g/mol . |
| [M]⁺• | 124.0995 | Molecular ion (if using EI). |
| Fragment Ions | Various | Provide structural information through characteristic fragmentation pathways. |
Key Fragmentation Pathways
The fragmentation of cyclic amines in mass spectrometry is well-documented.[5][6] For this compound, the following fragmentation pathways are anticipated:
-
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) or a cyclopentyl cyanide radical.
-
Ring Opening: Fragmentation of the cyclopentane ring can also occur, leading to a series of characteristic losses of alkene fragments.
Visualizing the Analytical Workflow
Caption: The logical workflow for the structural confirmation of a synthesized compound.
Comparison with Alternative Analytical Techniques
While the combination of NMR, IR, and MS provides a robust confirmation of the structure, other techniques can offer complementary or, in some cases, definitive information.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Provides the absolute structure, including stereochemistry.[7] | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Elemental Analysis | Percentage composition of C, H, and N. | Confirms the empirical and molecular formula. | Does not provide information on atomic connectivity; requires a highly pure sample. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and retention time. | Excellent for determining the purity of the sample. | Provides no direct structural information. |
Conclusion: A Triad of Evidence for Unambiguous Confirmation
References
-
GCMS Section 6.15 - Whitman People. (n.d.). Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Aminocyclopentanecarbonitrile. Retrieved February 15, 2026, from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry: Fragmentation - Michigan State University. (n.d.). Retrieved February 15, 2026, from [Link]
-
Infrared (IR) spectroscopy - King Saud University. (n.d.). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, January 23). Fragmentation (mass spectrometry). Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved February 15, 2026, from [Link]
-
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. [Link]
-
NIST. (n.d.). 1-Butylimidazole. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2025, August 27). 1-Aminocyclopentane Carbonitrile. Retrieved February 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-Aminocyclopentane-1-carbonitrile. Retrieved February 15, 2026, from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 15, 2026, from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 15, 2026, from [Link]
-
UCLA Chemistry. (n.d.). IR: amines. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-t-Butylimidazole. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 1-Butylimidazole. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Butylimidazole. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). Retrieved February 15, 2026, from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, February 10). X-ray crystallography. Retrieved February 15, 2026, from [Link]
-
LON-CAPA. (n.d.). Nuclear Magnetic Resonance. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved February 15, 2026, from [Link]
- Wlodawer, A. (2000). X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 133, 1–17.
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 15, 2026, from [Link]
-
Angene. (n.d.). 1-Aminocyclopentane-1-carbonitrile. Retrieved February 15, 2026, from [Link]
-
University of Washington. (n.d.). X-Ray Crystallography. Retrieved February 15, 2026, from [Link]
-
dos Santos, J. M., & de Almeida, M. A. (2015). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta crystallographica. Section A, Foundations and advances, 71(Pt 1), 60–71. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Benchmarking Aminonitrile Synthesis Protocols: From Classic Reactions to Modern Catalysis
Introduction: The Enduring Importance of Aminonitriles
α-Aminonitriles are a cornerstone of modern organic synthesis. These bifunctional molecules, possessing both an amino group and a nitrile on the same carbon atom, serve as versatile precursors to a wide array of valuable compounds.[1][2] Most notably, they are key intermediates in the synthesis of α-amino acids, the fundamental building blocks of peptides and proteins, and are integral to the development of pharmaceuticals, agrochemicals, and other biologically active molecules.[3][4][5][6] The classical Strecker synthesis, first reported in 1850, remains one of the most direct and economical methods for their preparation and is still a subject of active investigation.[2][3][4][5][6]
However, the landscape of aminonitrile synthesis has evolved significantly. The drive for greater efficiency, stereochemical control, and improved safety and environmental profiles has led to the development of numerous new protocols. For researchers and drug development professionals, selecting the optimal synthesis strategy from this diverse toolkit is a critical decision that can impact yield, purity, cost, and scalability.
This guide provides an in-depth comparison of prominent aminonitrile synthesis protocols. We will move beyond a simple listing of methods to provide a critical evaluation based on key performance indicators, supported by experimental data. We will explore the mechanistic underpinnings of each protocol, offer detailed experimental procedures, and present a clear, data-driven comparison to empower you to make informed decisions in your synthetic endeavors.
Defining Efficiency: Key Performance Indicators for Protocol Benchmarking
To objectively compare aminonitrile synthesis protocols, we must first establish a set of robust Key Performance Indicators (KPIs). While percentage yield has traditionally been the primary metric, a holistic assessment of a reaction's efficiency and practicality requires a broader perspective. The following KPIs will be used throughout this guide to benchmark the different protocols:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Reaction Time: The duration required to achieve a satisfactory conversion to the product.
-
Reaction Conditions: This includes temperature, pressure, and the need for an inert atmosphere. Milder conditions are generally preferred for energy efficiency and functional group tolerance.
-
Catalyst Loading (mol%): For catalytic reactions, lower catalyst loading is desirable to reduce cost and minimize potential contamination of the product.
-
Substrate Scope: The range of aldehydes/ketones and amines that can be effectively used in the reaction.
-
Stereoselectivity (enantiomeric excess, ee%): For the synthesis of chiral aminonitriles, the degree of selectivity for one enantiomer over the other is a critical parameter.
-
Cyanide Source: The reagent used to deliver the cyanide nucleophile. Modern protocols often favor safer and easier-to-handle alternatives to traditional sources like HCN and alkali metal cyanides.[1]
-
Process Mass Intensity (PMI): A green chemistry metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a certain mass of the final product. A lower PMI indicates a more sustainable process.
-
Safety & Handling: The inherent hazards associated with the reagents and reaction conditions, and the complexity of the required safety procedures.
Classical Protocols: The Foundation of Aminonitrile Synthesis
The Strecker Synthesis
The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source.[7][8] It is a highly atom-economical reaction and remains one of the most straightforward methods for producing racemic α-aminonitriles.[3][4]
Mechanism: The reaction proceeds through the initial formation of an imine from the aldehyde/ketone and the amine. The imine is then attacked by the cyanide nucleophile to form the α-aminonitrile.[8]
Caption: The two-stage mechanism of the Strecker synthesis.
Advantages:
-
Simple and straightforward procedure.
-
High atom economy.
-
Applicable to a wide range of substrates.[3]
Limitations:
-
Typically produces racemic mixtures, requiring subsequent resolution for chiral applications.[7]
-
The use of highly toxic cyanide sources such as KCN or HCN requires stringent safety precautions.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to produce hydantoins.[9][10][11][12] While the final product is a hydantoin, the reaction proceeds through an aminonitrile intermediate, making it a relevant, albeit indirect, method for aminonitrile synthesis.[9][10][11]
Mechanism: The reaction is believed to initiate with the formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate is then trapped by carbon dioxide (also from ammonium carbonate) to form a carbamic acid, which cyclizes to the hydantoin.[9][11]
Caption: Workflow of the Bucherer-Bergs reaction leading to hydantoins via an aminonitrile intermediate.
Advantages:
-
Often produces crystalline, easily isolable hydantoin products.[10]
-
Can be a robust method for certain substrates, particularly ketones.
Limitations:
-
The reaction conditions (elevated temperatures) can be harsh.
-
The primary product is the hydantoin, requiring an additional hydrolysis step to access the corresponding amino acid or aminonitrile, which can affect the overall yield.
-
Like the Strecker synthesis, it typically produces racemic products.
Modern Catalytic Protocols: The Quest for Chirality and Efficiency
The major drawback of classical methods is the lack of stereocontrol. Modern research has focused on developing catalytic, and particularly asymmetric, versions of the Strecker reaction. These methods employ a chiral catalyst to influence the facial attack of the cyanide nucleophile on the imine, leading to the preferential formation of one enantiomer.
Organocatalytic Strecker Reactions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis.[13] Chiral small molecules, such as thioureas, squaramides, and cinchona alkaloid derivatives, have been successfully employed to catalyze the enantioselective Strecker reaction.[13]
Mechanism: The mechanism often involves a dual activation model. The catalyst's acidic moiety (e.g., the N-H protons of a thiourea) activates the imine through hydrogen bonding, making it more electrophilic. Simultaneously, a basic site on the catalyst can deprotonate HCN (or a precursor like TMSCN) to generate the cyanide nucleophile in close proximity to the activated imine.
Advantages:
-
Can achieve high yields and excellent enantioselectivities (often >90% ee).[13]
-
Avoids the use of potentially toxic and expensive transition metals.
-
Catalysts can often be recycled.
Limitations:
-
Catalyst loading can sometimes be higher than with metal-based catalysts.
-
The optimal catalyst is often substrate-dependent.
Metal-Catalyzed Strecker Reactions
Chiral metal complexes, often based on elements like titanium, aluminum, or gadolinium, are also highly effective catalysts for the asymmetric Strecker reaction.[14] These Lewis acidic metals can coordinate to the imine nitrogen, activating it for nucleophilic attack.
Mechanism: The chiral ligands attached to the metal center create a chiral environment around the imine, sterically blocking one face from the incoming cyanide nucleophile. This directs the addition to the other face, resulting in an enantiomerically enriched product.
Advantages:
-
Can achieve very high yields and enantioselectivities.[14]
-
Often require low catalyst loadings.
-
A wide variety of metal-ligand combinations have been developed, offering a broad toolkit for different substrates.
Limitations:
-
The cost and toxicity of some metals can be a concern.
-
Strictly anhydrous and inert conditions are often required.
Head-to-Head Comparison: Performance Data
The following tables provide a comparative overview of the different protocols based on data extracted from the literature. It is important to note that direct comparisons can be challenging as reaction conditions and substrates often vary between studies. However, these tables serve to highlight the general performance characteristics of each method.
Table 1: Comparison of Racemic Aminonitrile Synthesis Protocols
| Protocol | Typical Substrate | Cyanide Source | Reaction Conditions | Time | Yield (%) | Reference |
| Classical Strecker | Benzaldehyde, Aniline | TMSCN | Water, In (10 mol%), RT | 30 min | 98 | [3][4] |
| Strecker (Ionic Liquid) | 4-Cl-Benzaldehyde, Aniline | TMSCN | [BMIM][PINO], EtOH, RT | 24 min | 96 | [1] |
| Bucherer-Bergs | Benzophenone | KCN, (NH4)2CO3 | Propylene Glycol, 110 °C | 90 h | 91-96 | [10] |
Table 2: Comparison of Asymmetric Aminonitrile Synthesis Protocols
| Protocol Type | Catalyst (mol%) | Substrate | Cyanide Source | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Organocatalysis | Chiral Amide (recyclable) | Various Aldimines | KCN | RT | 2-4 | up to 99 | up to 99 | [13] |
| Organocatalysis | Hydroquinine | Aldehydes, Sec-amines | NaF | RT | - | Excellent | High | [13] |
| Metal-Catalysis | Chiral Al-complex | N-allylbenzalimine | HCN | -70 | 36 | 95 | 92 | [15] |
| Metal-Catalysis | Chiral Gd-complex | Ketoimines | TMSCN/HCN | - | - | - | Excellent | [5] |
Detailed Experimental Protocols
To provide a practical context, here are detailed, step-by-step procedures for two representative aminonitrile synthesis methods.
Protocol 1: A Green, One-Pot, Three-Component Strecker Reaction in Water
This protocol is adapted from a literature procedure demonstrating a more environmentally benign approach to the classical Strecker synthesis.[3]
Materials:
-
Benzaldehyde (1 mmol, 106 mg, 0.102 mL)
-
Aniline (1 mmol, 93 mg, 0.091 mL)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 119 mg, 0.160 mL)
-
Indium powder (10 mol%, 0.1 mmol, 11.5 mg)
-
Deionized water (1 mL)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL round-bottom flask, add indium powder (11.5 mg).
-
Add deionized water (1 mL), followed by aniline (1 mmol) and benzaldehyde (1 mmol).
-
Add trimethylsilyl cyanide (1.2 mmol) to the mixture.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture.
-
Filter the solution to remove the indium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with brine (2 x 5 mL) and water (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product, 2-phenyl-2-(phenylamino)acetonitrile, can be further purified by recrystallization if necessary. Expected Yield: ~98%.
Protocol 2: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin
This protocol is a classic example of the Bucherer-Bergs reaction, yielding a crystalline hydantoin product.[10]
Materials:
-
Benzophenone (10 mmol, 1.82 g)
-
Potassium cyanide (KCN) (20 mmol, 1.30 g) (EXTREME CAUTION - HIGHLY TOXIC)
-
Ammonium carbonate ((NH4)2CO3) (40 mmol, 3.84 g)
-
60% aqueous ethanol (50 mL)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Work in a certified chemical fume hood at all times. Ensure appropriate personal protective equipment is worn, including double gloves.
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add benzophenone (10 mmol), potassium cyanide (20 mmol), and ammonium carbonate (40 mmol).
-
Add 50 mL of 60% aqueous ethanol to the flask.
-
Heat the reaction mixture to 58-62 °C with stirring.
-
Maintain this temperature for 10 hours. For higher yields with this specific substrate, the reaction time can be prolonged to 90 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 by the slow, dropwise addition of concentrated HCl in the fume hood. This will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
The crude 5,5-diphenylhydantoin can be purified by recrystallization from a suitable solvent like ethanol. Expected Yield: 67% (after 90h).
Safety First: Handling Cyanide Reagents
Cyanide compounds are acutely toxic and require meticulous handling in a controlled laboratory environment.[16][17] All manipulations involving cyanide salts or hydrogen cyanide must be performed in a certified chemical fume hood.[16][17][18]
Key Safety Precautions:
-
Never work alone when using cyanides.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (double-gloving is recommended).[16][19]
-
Avoid contact with acids. Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[16][18] Keep all acidic solutions separate from the cyanide work area.
-
Store cyanide salts in a cool, dry, and secure location, away from incompatible materials.[16][18]
-
Have a specific emergency response plan in place, and ensure all lab personnel are aware of it.
Cyanide Quenching and Waste Disposal:
-
Cyanide-containing waste must be collected in dedicated, clearly labeled, and sealed containers.[18][20]
-
Never mix cyanide waste with acidic waste. [18]
-
A common method for quenching residual cyanide in glassware or on surfaces is to use an alkaline bleach solution (pH ≥ 10).[19] This oxidizes the toxic cyanide (CN⁻) to the much less toxic cyanate (CNO⁻). Caution: If the pH of the bleach solution is below 10, toxic cyanogen chloride (CNCl) gas can be generated.[19]
-
Alternatively, rinsing glassware with a dilute sodium hydroxide solution (0.1 to 1 M) can be used to collect residual cyanide for proper disposal.[19]
-
All cyanide-contaminated materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste according to institutional guidelines.[18][19]
Conclusion and Future Outlook
The synthesis of aminonitriles continues to be a field of active research and development. While the classical Strecker and Bucherer-Bergs reactions provide a solid foundation, modern catalytic methods, particularly asymmetric variants, have revolutionized the field by enabling the direct synthesis of enantiomerically enriched products with high efficiency.
For racemic syntheses, the choice between the Strecker and Bucherer-Bergs reactions will depend on the specific substrate and desired final product. The Strecker synthesis is generally more direct for obtaining the aminonitrile itself. For chiral synthesis, the growing arsenal of organocatalysts and metal-based catalysts offers a wide range of options to achieve high enantioselectivity. The selection of a specific catalytic system will depend on factors such as substrate scope, catalyst cost and availability, and operational complexity.
The future of aminonitrile synthesis will likely focus on the development of even more sustainable and efficient protocols. This includes the use of catalysts based on earth-abundant metals, further reductions in catalyst loading, the use of greener solvents, and the development of continuous flow processes. As our understanding of catalysis deepens, we can expect the development of even more powerful and selective methods for the synthesis of these fundamentally important molecules. This guide provides a framework for evaluating current and future protocols, enabling researchers to select the most appropriate method to achieve their synthetic goals efficiently, safely, and sustainably.
References
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. [Link]
-
Putz, T., & Czakó, B. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). SOP-Cyanide-Salt. [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
-
Akhtar, T., & Hameed, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6609. [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved February 18, 2026, from [Link]
-
University of St Andrews. (n.d.). CHEM12 Cyanide Compounds. Retrieved February 18, 2026, from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved February 18, 2026, from [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PubMed. [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
-
The Synthesis of 5-Substituted Hydantoins. (2008). St Andrews Research Repository. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Patil, R., et al. (2022). Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg. Der Pharma Chemica, 14(6), 31-37. [Link]
-
Division of Research Safety - Illinois. (2014). Cyanides. [Link]
-
Velazquez, J. M. (2015). A truly green synthesis of α-aminonitriles via Strecker reaction. Longdom Publishing. [Link]
-
Strecker synthesis of α-aminonitriles using Au nanoparticles¬ capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. (2022). Taylor & Francis. [Link]
-
Wang, J., Liu, X., & Feng, X. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248. [Link]
-
Corey, E. J., & Grogan, M. J. (1999). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters, 1(1), 157-160. [Link]
-
Bourne, G. T., et al. (2000). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry, 53(8), 695-699. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Bucherer-Bergs and Strecker Multicomponent Reactions. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved February 18, 2026, from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneseo.edu [geneseo.edu]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 20. gla.ac.uk [gla.ac.uk]
A-Comparative-Guide-to-the-Cross-Reactivity-of-1-(Methylamino)cyclopentane-1-carbonitrile-in-Toxicological-Screening
Abstract
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to clinical and forensic toxicology.[1][2][3] 1-(Methylamino)cyclopentane-1-carbonitrile is a compound of interest due to its structural characteristics, which suggest a potential for cross-reactivity with existing immunoassay-based drug screening panels, particularly those targeting phencyclidine (PCP) and amphetamines. This guide provides a comparative framework for understanding and evaluating this potential cross-reactivity. While direct experimental data for this specific compound is not yet widely published, this document synthesizes established analytical principles and data from structurally related analogs to provide researchers, scientists, and drug development professionals with a robust methodology for its investigation. We present detailed protocols for both initial immunoassay screening and subsequent confirmatory analysis by mass spectrometry, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Analytical Challenge of Novel Psychoactive Substances
The rapid and clandestine synthesis of novel psychoactive substances (NPS) is a significant challenge for modern toxicology.[1][2][3] These emerging designer drugs are often structural analogs of well-known illicit substances, created to circumvent existing drug laws.[4][5] this compound, a compound characterized by a cyclopentylamine moiety, falls into this category of analytically challenging substances.
Its structure (Figure 1) suggests a potential interaction with antibodies developed for other drugs of abuse that share similar structural motifs, such as phencyclidine (PCP) and its analogs.[6][7] This interaction, known as cross-reactivity, can lead to presumptive false-positive results in initial drug screens, complicating clinical diagnosis and forensic investigation.[8][9]
Therefore, understanding the cross-reactivity profile of this compound is not merely an academic exercise; it is a critical necessity for ensuring the accuracy and reliability of toxicological testing. This guide outlines the principles, methodologies, and comparative data necessary to rigorously assess its behavior in common analytical workflows.
Figure 1: Chemical Structures for Comparative Analysis
-
A: this compound
-
B: Phencyclidine (PCP)
-
C: Methamphetamine
The Principle of Immunoassay Cross-Reactivity
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and convenience.[10] These tests utilize antibodies designed to bind to a specific target drug (the antigen).[11] However, the specificity of this binding is not absolute. Compounds with a three-dimensional shape similar to the target drug can also bind to the antibody, triggering a positive result.[11] This phenomenon is the basis of cross-reactivity.[6][7][11]
The degree of cross-reactivity depends on how closely the analog's structure mimics the specific part of the target drug that the antibody recognizes (the epitope). For this compound, the cyclopentyl ring and the attached amino group present a structural similarity to the cyclohexane ring system found in PCP and its analogs, creating a high potential for cross-reactivity with PCP immunoassays.[12]
Caption: Mechanism of immunoassay cross-reactivity.
Comparative Analysis: Structural Alternatives and Expected Reactivity
To predict the cross-reactivity of this compound, we must compare it to compounds frequently evaluated in designer drug screening. The primary alternatives for comparison are PCP analogs and other cyclic amines.
| Compound | Structural Class | Key Features for Cross-Reactivity | Expected Cross-Reactivity with PCP Immunoassay |
| Phencyclidine (PCP) | Arylcyclohexylamine | Phenyl group, cyclohexane ring, piperidine ring | 100% (Calibrator) |
| 3-MeO-PCP | PCP Analog | Methoxy-substituted phenyl group, cyclohexane ring | High[2][3] |
| Methoxetamine (MXE) | Arylcyclohexylamine | Methoxy-substituted phenyl group, ethylamino group | Variable, often lower than PCP[2][3] |
| This compound | Cyclopentylamine Derivative | Cyclopentane ring, methylamino group | Hypothesized: Moderate to High |
| Methamphetamine | Amphetamine | Phenylpropylamine core | Low to None[6][7] |
This table presents hypothesized reactivity based on structural similarity. Experimental validation is required.
The cyclopentane ring of the target compound is structurally analogous to the cyclohexane ring of PCP. This similarity is the primary driver for the hypothesized cross-reactivity. While it lacks the phenyl group of PCP, many immunoassays for PCP are sensitive to modifications in that region, and some PCP analogs with altered aromatic rings still show significant cross-reactivity.[12]
Experimental Protocols: A Self-Validating Workflow
A trustworthy investigation into cross-reactivity requires a two-stage process: a sensitive initial screen followed by a highly specific confirmation. This workflow minimizes the risk of false positives and provides a definitive analytical result.
Caption: A validated workflow for toxicological screening.
Method 1: Immunoassay Screening for Cross-Reactivity
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format.
Objective: To determine the concentration of this compound that produces a signal equivalent to the cutoff concentration of a target analyte (e.g., PCP).
Materials:
-
Commercial PCP ELISA kit
-
Certified reference standards of PCP and this compound
-
Drug-free urine matrix
-
Microplate reader (450 nm)
-
Precision pipettes and disposable tips
Procedure:
-
Prepare Standards: Create a serial dilution of PCP in drug-free urine to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 ng/mL). The 25 ng/mL standard often serves as the cutoff calibrator.
-
Prepare Test Compound: Create a wide range of concentrations of this compound in drug-free urine (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).
-
Assay Protocol: Follow the specific instructions of the commercial ELISA kit. Typically, this involves: a. Pipetting standards, controls, and test compound dilutions into respective wells of the antibody-coated microplate. b. Adding the enzyme-conjugate (drug labeled with an enzyme). c. Incubating to allow competitive binding between the drug in the sample and the enzyme-labeled drug for the fixed number of antibody sites. d. Washing the plate to remove unbound reagents. e. Adding a substrate that reacts with the bound enzyme to produce color. f. Stopping the reaction and reading the absorbance at 450 nm.
-
Data Analysis: a. Plot the absorbance vs. concentration for the PCP standards to generate a calibration curve. b. Determine the absorbance of the PCP cutoff calibrator (e.g., 25 ng/mL). c. Identify the concentration of this compound that produces an absorbance value equal to or lower than the PCP cutoff calibrator. d. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of PCP at Cutoff / Concentration of Test Compound at Cutoff) x 100%
Method 2: Confirmatory Analysis by LC-MS/MS
Presumptive positive results from immunoassays must be confirmed using a more specific technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][13] This method offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the specific compound.[13][14]
Objective: To definitively identify and quantify this compound in a biological sample.
Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE): a. Add an internal standard (e.g., a deuterated analog) to the urine sample. b. Condition a mixed-mode SPE cartridge. c. Load the sample onto the cartridge. d. Wash the cartridge to remove interferences. e. Elute the analyte using an appropriate solvent. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography: Inject the prepared sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation. b. Tandem Mass Spectrometry: Analyze the column effluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two specific multiple reaction monitoring (MRM) transitions for the parent compound and its internal standard to ensure positive identification.
-
Data Validation: A positive identification requires the retention time of the analyte to match that of a certified reference standard and the ratio of the two MRM transitions to be within an acceptable tolerance.
Conclusion and Recommendations
The structural features of this compound strongly suggest a potential for cross-reactivity with commercial immunoassays for PCP. This guide provides a comprehensive framework for laboratories to experimentally verify and quantify this interaction.
Key Recommendations for Researchers:
-
Assume Cross-Reactivity: Until proven otherwise, treat this compound as a potential cross-reactant in PCP and possibly amphetamine immunoassays.
-
Validate In-House: Laboratories should perform their own cross-reactivity studies using the protocols outlined here, as reactivity can vary between different manufacturers' kits.[6][7]
-
Confirm All Positives: It is imperative that all presumptive positive screening results are subjected to confirmatory analysis by a mass spectrometric method, such as GC-MS or LC-MS/MS.[9][10] This is the gold standard for distinguishing true positives from those caused by cross-reacting substances.[10]
By adhering to this rigorous, two-tiered analytical approach, the scientific community can ensure the accurate detection of this and other novel psychoactive substances, maintaining the integrity of clinical and forensic toxicological results.
References
- Emerging Novel Psychoactive Substances (2020–2025)
- LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirm
- Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026, February 14). Spectroscopy Online.
- What is LC-MS/MS Workplace Drug Testing? (2024, May 18). MHE Labs.
- Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. (2019, June 1). PubMed.
- Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. (2026, February 9).
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014, December 9). Journal of Analytical Toxicology, Oxford Academic.
- Simultaneous Screening of 177 Drugs of Abuse in Urine Using Ultra-performance Liquid Chromatography with Tandem Mass Spectrometry in Drug-intoxicated P
- Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. (2025, August 6).
- Novel GC–MS Software Programs for Analyzing Seized Drug Samples. (2021, May 6). Spectroscopy Online.
- New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. (2023, March 15). Oxford Academic.
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2015, March 15). Journal of Analytical Toxicology, Oxford Academic.
- Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
- Designer Drug Testing and Assessment.
- Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs.
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
- What medications can cause a false positive result for Phencyclidine (PCP) on a drug screen? (2025, September 30). Dr.Oracle.
- CROSS REACTIVITY SUMMARY. Alere Toxicology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. chromsystems.com [chromsystems.com]
- 11. content.veeabb.com [content.veeabb.com]
- 12. cfsre.org [cfsre.org]
- 13. mhe.ltd [mhe.ltd]
- 14. academic.oup.com [academic.oup.com]
Enantioselective Synthesis and Analysis of Aminonitriles: A Comparative Technical Guide
Executive Summary
-Aminonitriles are pivotal chiral building blocks in drug development, serving as direct precursors toThis guide compares the two dominant "products" (methodologies) in the field: Organocatalytic H-Bond Donors (Jacobsen Type) versus Chiral Metal-Ligand Complexes (Shibasaki Type) . While metal catalysts historically offered higher reactivity, modern organocatalysts have bridged the gap, offering a robust, non-toxic alternative for pharmaceutical scale-up.[2]
Part 1: Comparative Analysis (Head-to-Head)
The following data aggregates performance metrics across standard aromatic and aliphatic imine substrates.
Performance Matrix: Organocatalysis vs. Metal-Catalysis[1][2][3]
| Feature | Method A: Organocatalytic (Thiourea) | Method B: Metal-Complex (Gd-Ligand) |
| Primary Catalyst | Chiral Thiourea (Jacobsen Type) | Gadolinium Isopropoxide / Chiral Ligand |
| Activation Mode | Dual H-Bonding (Non-covalent) | Dual Lewis Acid/Base Activation |
| Enantioselectivity (ee) | 85% – 99% (Substrate dependent) | 90% – 99% (Consistently high) |
| Ketoimine Tolerance | Moderate (Requires optimization) | Excellent (Superior for difficult substrates) |
| Reaction Temp | -78°C to -40°C | -40°C to RT |
| Toxicity/Greenness | High (Metal-free, sustainable) | Low (Heavy metal waste disposal required) |
| Moisture Sensitivity | Low (Can run without glovebox) | High (Strict anhydrous conditions) |
| Cost Efficiency | High (Catalyst recoverable) | Moderate (Ligand + Metal cost) |
Expert Insight
-
Choose Method A (Thiourea) for large-scale pharmaceutical intermediates where metal scavenging is a regulatory burden. It is the "workhorse" method for aldimines.
-
Choose Method B (Gd-Complex) when targeting quaternary stereocenters derived from ketimines. The dual-activation mechanism of the metal center provides the necessary Lewis acidity to activate these sterically hindered electrophiles.
Part 2: Mechanistic Deep Dive
Method A: Thiourea-Catalyzed Mechanism
The success of the Jacobsen thiourea catalyst lies in its ability to act as a "double-hydrogen-bond donor." It binds to the imine nitrogen, lowering the LUMO energy and directing the cyanide attack to a specific face.
Figure 1: Mechanism of Thiourea-catalyzed Strecker reaction showing dual H-bond activation.
Part 3: Experimental Protocols
Protocol A: Organocatalytic Synthesis (Jacobsen Thiourea)
Best for: Aldimines, robust scale-up.
Reagents:
-
Substrate:
-Allyl or -Benzyl aldimine (1.0 equiv) -
Catalyst: (1S,2S)-Thiourea derivative (5 mol%)
-
Reagent: TMSCN (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the imine (1.0 mmol) and thiourea catalyst (0.05 mmol) in Toluene (5 mL).
-
Cooling: Cool the mixture to -78°C (critical for max ee) using a dry ice/acetone bath. Stir for 15 minutes to allow catalyst-substrate complexation.
-
Addition: Add TMSCN (1.5 mmol) dropwise via syringe.
-
Reaction: Stir at -78°C for 24–48 hours. Monitor by TLC (stain with Phosphomolybdic Acid).
-
Workup: Quench with cold saturated NaHCO
. Extract with EtOAc (3x). Dry organic layer over Na SO . -
Purification: Concentrate and purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Aminonitriles can be acid-sensitive; use 1% Et
N in eluent if degradation is observed.
Protocol B: Metal-Catalyzed Synthesis (Shibasaki Gd-Complex)
Best for: Ketimines, difficult substrates.
Reagents:
-
Substrate:
-Phosphinoyl ketimine[3] -
Catalyst Precursor: Gd(OiPr)
and Chiral Ligand (e.g., D-glucose derived) (1:2 ratio)[3] -
Reagent: TMSCN (1.5 equiv) + 1.0 equiv phenol (proton source)
Step-by-Step Workflow:
-
Catalyst Assembly: In a glovebox or under strict Schlenk conditions, mix Gd(OiPr)
and the chiral ligand in THF at 45°C for 1 hour to form the active precatalyst. Remove solvent in vacuo. -
Reaction Setup: Redissolve catalyst in Propionitrile (EtCN) and cool to -40°C .
-
Substrate Addition: Add the ketimine substrate.
-
Activation: Add TMSCN and Phenol (additive to accelerate proton transfer).
-
Reaction: Stir for 10–20 hours.
-
Workup: Quench with water. The Gd catalyst often precipitates or can be removed by filtration through a Celite pad.
Part 4: Analytical Validation (Self-Validating System)
Trust in enantioselective synthesis relies entirely on rigorous analysis. Optical rotation is insufficient; Chiral HPLC is mandatory.
Analytical Workflow
Figure 2: Analytical workflow for determining enantiomeric excess.
Standard HPLC Conditions
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (The industry standards for amines).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 99:1).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) or 210 nm (aliphatic).
-
Validation: You must inject the racemic standard (prepared using non-chiral catalysis or mixing enantiomers) before the chiral sample to establish retention times.
References
-
Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society.[3][4]
-
Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003).[3][5] Catalytic Enantioselective Strecker Reaction of Ketoimines.[1][6][3] Journal of the American Chemical Society.[3][4]
-
Groger, H. (2001). Catalytic Enantioselective Strecker Reactions: A Review. Chemical Reviews.
-
Phenomenex. (2025).[4] Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic enantioselective Strecker reaction of ketoimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. arkat-usa.org [arkat-usa.org]
A Comparative Analysis of the Biological Effects of Cyclopentane Derivatives
A Senior Application Scientist's Guide to Prostanoids and Their Synthetic Analogs in Research and Drug Development
This guide provides an in-depth comparative analysis of the biological effects of cyclopentane derivatives, a class of molecules with profound physiological and pathological significance. With a core focus on prostanoids—prostaglandins, prostacyclins, and thromboxanes—and their synthetic analogs, this document is designed for researchers, scientists, and drug development professionals. We will explore their synthesis, mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy and safety.
The Central Role of the Cyclopentane Ring: An Introduction to Prostanoids
Prostanoids are a group of bioactive lipids derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid.[1][2] The defining structural feature of these molecules is a five-membered cyclopentane ring, which is formed during their enzymatic synthesis.[3] This core structure is fundamental to their diverse and potent biological activities, which include regulating inflammation, blood pressure, platelet aggregation, and pain perception.[1][4]
The synthesis of prostanoids is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5] These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[2][6] From PGH2, a variety of tissue-specific synthases produce the different prostanoids, including prostaglandins (PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[2][7]
The biological effects of prostanoids are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface.[1][8] There are distinct receptors for each major class of prostanoid (DP, EP, FP, IP, and TP receptors), and the activation of these receptors triggers intracellular signaling cascades that ultimately lead to a physiological response.[8][9]
The Prostaglandin Family: Diverse Functions and Therapeutic Targets
Prostaglandins are involved in a wide array of physiological processes, making them and their synthetic analogs valuable therapeutic agents.
Prostaglandin F2α (PGF2α) Analogs in Glaucoma Management
Synthetic PGF2α analogs, such as latanoprost, travoprost, and bimatoprost, are widely used as first-line treatments for glaucoma and ocular hypertension.[10][11] Their primary mechanism of action is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[12][13][14] Latanoprost, for instance, is a prodrug that is hydrolyzed to its active form in the cornea and then acts on the prostaglandin F2α receptor.[13]
Common Side Effects: While effective, these analogs are associated with several local side effects, including conjunctival hyperemia (red eyes), increased iris pigmentation, and changes in eyelash length and thickness.[10][15] Systemic side effects are generally rare.[10][15] A recent study analyzing adverse events over two decades found that latanoprost was associated with an increased reporting of cardiac events like angina pectoris.[16]
Cyclopentenone Prostaglandins (cyPGs): Endogenous Anti-inflammatory Mediators
Cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are characterized by an α,β-unsaturated carbonyl group in their cyclopentenone ring.[17][18] This structural feature allows them to exert potent anti-inflammatory effects through mechanisms distinct from classical prostanoid receptors.[19]
Mechanism of Action: cyPGs can directly inhibit the IκB kinase (IKK) complex, a key activator of the pro-inflammatory transcription factor NF-κB.[20][21] They can also activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[17][22] These actions lead to the suppression of inflammatory gene expression and the promotion of inflammation resolution.[17][20] Their diverse biological activities also include anti-proliferative, pro-apoptotic, and antiviral effects.[22][23]
Prostacyclins and Thromboxanes: A Delicate Balance in Vascular Homeostasis
Prostacyclin (PGI2) and thromboxane A2 (TXA2) represent a critical homeostatic balance in the cardiovascular system, with opposing effects on blood vessel tone and platelet aggregation.[24]
Prostacyclin (PGI2) and its Analogs: Vasodilators and Anti-platelet Agents
Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, primarily produced by the endothelial cells lining blood vessels.[24][25] It exerts its effects by binding to the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic AMP (cAMP) levels.[25] This signaling cascade results in the relaxation of vascular smooth muscle and the inhibition of platelet activation.[25]
Therapeutic Applications: Synthetic prostacyclin analogs, such as iloprost, treprostinil, and beraprost, are used to treat conditions characterized by vasoconstriction and thrombosis, such as pulmonary arterial hypertension (PAH) and peripheral arterial disease.[25][26][27]
-
Iloprost: A synthetic analog of PGI2, iloprost is used for its vasodilatory and antiplatelet properties in treating PAH and other conditions with constricted blood vessels.[25][28] It can be administered via inhalation or intravenously.[25][28] Iloprost not only activates the prostacyclin receptor but also binds to and activates all four prostaglandin E2 receptors, contributing to its complex pharmacological profile.[28]
-
Beraprost: An orally active prostacyclin analog, beraprost has shown efficacy in treating peripheral arterial disease by improving walking distance in patients with intermittent claudication.[29][30] It also demonstrates vasodilatory and antiplatelet effects.[30] However, its beneficial effects in PAH may diminish over time.[31] A modified-release formulation is in development.[32]
Thromboxane A2 (TXA2): A Potent Vasoconstrictor and Platelet Agonist
In contrast to prostacyclin, thromboxane A2 is a powerful vasoconstrictor and a potent stimulator of platelet aggregation.[24][33] It is primarily synthesized by platelets and plays a crucial role in thrombosis.[24] TXA2 and its precursor, PGH2, act on the thromboxane A2/prostaglandin H2 (TP) receptor.[34][35]
Therapeutic Strategies Targeting TXA2:
-
Thromboxane Synthase Inhibitors: These drugs block the synthesis of TXA2. However, this can lead to an accumulation of PGH2, which can still activate the TP receptor.[34]
-
Thromboxane A2/Prostaglandin H2 Receptor Antagonists: These agents, such as daltroban and ridogrel, directly block the TP receptor, preventing the actions of both TXA2 and PGH2.[34][36] This approach avoids the potential for PGH2 to substitute for TXA2.[34] Some of these antagonists exhibit noncompetitive antagonism due to a slow dissociation rate from the receptor, which enhances their potency and duration of action.[34]
-
Dual Thromboxane Synthase Inhibitors and Receptor Antagonists: Compounds like ridogrel combine both mechanisms of action, offering a high inhibitory potential.[34]
Experimental Protocols for Evaluating Biological Effects
The following are representative protocols for assessing the biological activity of cyclopentane derivatives.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target prostanoid receptor (e.g., from transfected cell lines).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Cell-Based Functional Assay: cAMP Measurement
This assay measures the ability of a compound to activate or inhibit adenylyl cyclase, a key enzyme in many prostanoid receptor signaling pathways.[25]
Protocol:
-
Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the IP receptor).
-
Stimulation: Treat the cells with the test compound for a specified time. Include a positive control (e.g., a known agonist) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect).
Visualizing Key Signaling Pathways
The Cyclooxygenase (COX) Pathway
The following diagram illustrates the synthesis of prostanoids from arachidonic acid via the COX pathway.
Caption: Prostacyclin receptor signaling pathway leading to vasodilation and platelet inhibition.
Comparative Data Summary
The following table summarizes key biological and therapeutic information for selected cyclopentane derivatives.
| Compound Class | Example(s) | Primary Receptor(s) | Key Biological Effects | Therapeutic Application(s) | Common Side Effect(s) |
| PGF2α Analogs | Latanoprost, Travoprost | FP | Increased aqueous humor outflow | Glaucoma, Ocular Hypertension [11][14] | Conjunctival hyperemia, Iris pigmentation changes [10][15] |
| Prostacyclin Analogs | Iloprost, Beraprost, Treprostinil | IP, EP | Vasodilation, Inhibition of platelet aggregation [25][30] | Pulmonary Arterial Hypertension, Peripheral Arterial Disease [25][27][30] | Headache, Flushing, Jaw pain |
| Thromboxane Receptor Antagonists | Daltroban, Ridogrel | TP | Inhibition of vasoconstriction and platelet aggregation [34] | Investigational for cardiovascular diseases | N/A (Varies by specific agent) |
| Cyclopentenone Prostaglandins | 15d-PGJ2 | PPAR-γ, IKK | Anti-inflammatory, Anti-proliferative [17][20] | Investigational for inflammatory diseases and cancer | N/A (Preclinical) |
Conclusion
The cyclopentane ring is a privileged scaffold in medicinal chemistry, giving rise to a diverse family of potent signaling molecules. The prostanoids and their synthetic analogs have had a profound impact on medicine, providing effective treatments for a range of conditions from glaucoma to pulmonary hypertension. Understanding the subtle structural differences between these derivatives, their specific receptor interactions, and their downstream signaling pathways is crucial for the rational design of new therapeutics with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a framework for the continued exploration and characterization of this important class of molecules.
References
- What is the mechanism of Iloprost? - Patsnap Synapse. (2024, July 17).
- Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle. (n.d.).
- Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. (2000, January 6).
- The side effects of the prostaglandin analogues - PubMed. (2007, January 15).
- A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC. (n.d.).
- Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - Frontiers. (2021, July 15).
- Triene prostaglandins: prostacyclin and thromboxane biosynthesis and unique biological properties - PubMed. (n.d.).
- Iloprost - Wikipedia. (n.d.).
- Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC - NIH. (n.d.).
- What are TBXA2R antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
- Role of COX-1 and -2 in prostanoid generation and modulation of angiotensin II responses. (n.d.).
- Ventavis (iloprost inhaled) dosing, indications, interactions, adverse effects, and more. (n.d.).
- Full article: The side effects of the prostaglandin analogues - Taylor & Francis. (2006, December 20).
- Thromboxane A2 receptor antagonists inhibit endothelium-dependent contractions. (n.d.).
- Hypersensitivity, Cardiac Events Most Common Systemic AEs From Prostaglandin Analogs. (2025, January 17).
- Glaucoma Eye Drops - American Academy of Ophthalmology. (2025, December 1).
- ILOPROST – Application in Therapy and Current Clinical Research. (n.d.).
- The new clinical trials on pharmacological treatment in pulmonary arterial hypertension. (n.d.).
- Anti-in¯ammatory cyclopentenone prostaglandins are direct inhibitors of IkB kinase - CNR-IRIS. (n.d.).
- A possible role of thromboxane A2 (TXA2) and prostacyclin (PGI2) in circulation. (n.d.).
- What is Latanoprost used for? - Patsnap Synapse. (2024, June 14).
- Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC. (n.d.).
- The prostaglandin pathway-Synthesis of prostanoids by cyclo-oxygenase... - ResearchGate. (n.d.).
- Cyclopentenone Prostaglandin 15d-PGJ2 Inhibits the NLRP1 and NLRP3 Inflammasomes | The Journal of Immunology | Oxford Academic. (2015, March 15).
- Managing adverse effects of glaucoma medications | OPTH. (2014, May 12).
- Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? | Bentham Science Publishers. (2003, June 1).
- Prostanoids and prostanoid receptors in signal transduction. - STEMCELL Technologies. (n.d.).
- Interrelationships between prostacyclin and thromboxane A2 - PubMed. (n.d.).
- Prostanoid receptors: subtypes and signaling - PubMed - NIH. (n.d.).
- Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. (2001, May 15).
- Prostanoid Receptors: Subtypes and Signaling1 - Annual Reviews. (2001, April 1).
- PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... - ResearchGate. (n.d.).
- Xalatan: Uses, Side Effects & Dosage - Healio. (2025, October 10).
- Pharmacology of thromboxane A2 receptor antagonists - PubMed - NIH. (n.d.).
- Latanoprost Ophthalmic: MedlinePlus Drug Information. (2025, November 15).
- Thromboxane A2/Prostaglandin H2 Receptor Antagonists - Ovid. (n.d.).
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC. (n.d.).
- Latanoprost - StatPearls - NCBI Bookshelf - NIH. (2024, February 28).
- Oral Beraprost Sodium, a Prostaglandin I 2 Analogue, for Intermittent Claudication. (2000, July 25).
- Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed. (n.d.).
- Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC. (n.d.).
- Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. (2021, July 15).
- Cyclooxygenase - Wikipedia. (n.d.).
- Beraprost modified release in addition to treprostinil for pulmonary arterial hypertension. (2022, January 11).
- Beraprost therapy for pulmonary arterial hypertension - PubMed. (2003, June 18).
- PROSTAGLANDINS, PROSTACYCLIN, AND THROMBOXANES - Annual Reviews. (n.d.).
- Increased prostacyclin and thromboxane A2 biosynthesis in atherosclerosis. - PNAS. (n.d.).
- Latanoprost in the treatment of glaucoma | OPTH - Dove Medical Press. (2014, September 26).
- ChemInform Abstract: Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets - ResearchGate. (2025, August 7).
Sources
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glaucoma Eye Drops - American Academy of Ophthalmology [aao.org]
- 13. What is Latanoprost used for? [synapse.patsnap.com]
- 14. Latanoprost Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 15. The side effects of the prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reviewofoptometry.com [reviewofoptometry.com]
- 17. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.cnr.it [iris.cnr.it]
- 22. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Interrelationships between prostacyclin and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 26. clinicaltrials.eu [clinicaltrials.eu]
- 27. publications.ersnet.org [publications.ersnet.org]
- 28. Iloprost - Wikipedia [en.wikipedia.org]
- 29. ahajournals.org [ahajournals.org]
- 30. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Beraprost therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. io.nihr.ac.uk [io.nihr.ac.uk]
- 33. researchgate.net [researchgate.net]
- 34. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. What are TBXA2R antagonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
1-(Methylamino)cyclopentane-1-carbonitrile: Safe Handling & Disposal Protocol
Part 1: Executive Safety Directives
⚠️ CRITICAL HAZARD ALERT: Cyanide Generation Potential
1-(Methylamino)cyclopentane-1-carbonitrile (CAS: 55793-49-2) is an
-
NEVER mix this compound or its waste streams with acids (pH < 7).
-
NEVER dispose of down laboratory drains.[1]
-
ALWAYS segregate from oxidizers and acids.
The "Why" Behind the Protocol
As an aminonitrile, this molecule is a Strecker synthesis intermediate.[2][3][4] Its stability is pH-dependent. In acidic environments, the equilibrium shifts backward, releasing the amine and the ketone (cyclopentanone), and liberating HCN . Therefore, the cornerstone of this disposal protocol is pH Maintenance (Alkaline/Neutral) and Segregation .
Part 2: Chemical Profile & Waste Classification
Before disposal, verify the material identity to ensure the correct waste code assignment.
| Property | Data | Significance for Disposal |
| Chemical Name | This compound | Primary Identifier |
| CAS Number | 55793-49-2 | Required for Waste Manifest |
| Formula | Nitrogen content affects incineration parameters | |
| Molecular Weight | 124.18 g/mol | - |
| Physical State | Liquid (typically) | Requires liquid waste containment |
| Flash Point | Est. < 60°C (Flammable) | D001 (Ignitable) Waste Code likely applies |
| Reactivity | Hydrolyzes in acid | Potential D003 (Reactive Sulfides/Cyanides) |
Regulatory Waste Codes (RCRA - USA)
Proper coding ensures the receiving facility treats the waste correctly (usually fuel blending or incineration).
-
D001 (Ignitable): Due to the cyclopentane ring and organic amine nature, treat as flammable liquid.
-
D003 (Reactive): While not always strictly applied to stable organic nitriles, labeling as "Potentially Reactive - Cyanide Generating" is a Best Practice for safety.
-
Waste Stream: High BTU Organic Liquid (Preferred).
Part 3: Pre-Disposal Stabilization & Segregation
Objective: Stabilize the chemical to prevent accidental HCN evolution during storage and transport.
pH Verification & Adjustment
-
Protocol: Test the pH of the waste solution using a non-bleeding pH strip.
-
Action: If pH < 9, adjust carefully with 1M NaOH or saturated Sodium Bicarbonate (
) until pH is between 9–11. -
Reasoning: Alkaline conditions stabilize the nitrile group and prevent hydrolysis to HCN.
Segregation (The "Red Line" Rule)
Store the waste container in a secondary containment tray inside a fume hood until pickup.
-
Incompatible: Strong Acids (HCl,
), Strong Oxidizers ( , Nitric Acid). -
Compatible: Basic organic solvents (e.g., Triethylamine mixtures), Alcohols (Ethanol, Methanol), Non-halogenated organic solvents.
Part 4: Disposal Workflows
Scenario A: Pure Chemical (Surplus/Expired)
Do not attempt to treat large quantities of pure material in the lab.
-
Packaging: Keep in the original manufacturer bottle if intact.
-
Overpacking: Place the bottle into a clear, sealable plastic bag (Ziploc type) to contain potential leaks.
-
Labeling: Apply a hazardous waste label with the following specific text:
-
Transfer: Move to the Satellite Accumulation Area (SAA) and request immediate EHS pickup.
Scenario B: Reaction Mixtures (Solutions)
Most common scenario in drug development.
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream (e.g., DCM, Ethyl Acetate, Methanol).
-
Basify: Add 1-2% volume of Triethylamine or dilute NaOH to the waste container to ensure the solution remains basic.
-
Container: Use a High-Density Polyethylene (HDPE) or Glass carboy (if solvent compatible).
-
Venting: Use a vented cap (e.g., Nalgene Eco-Funnel) to prevent pressure buildup if minor decomposition occurs.
Scenario C: Spill Cleanup (Emergency Disposal)
Immediate action required.
-
PPE: Double nitrile gloves, lab coat, safety goggles. Use a full-face respirator if the spill is >100mL outside a hood.
-
Neutralization: Cover the spill with a Dry Lime/Sand mix or a commercial Spill-X-C (caustic neutralizer). Do not use standard clay kitty litter if it is acidic.
-
Collection: Scoop the absorbed material into a wide-mouth jar.
-
Decontamination: Wipe the area with 10% Bleach solution (oxidizes trace cyanides), followed by water. Collect wipes as solid hazardous waste.
Part 5: Decision Logic Visualization
The following diagram outlines the decision-making process for disposing of this compound, ensuring safety at every branch.
Figure 1: Operational decision matrix for the safe segregation and packaging of aminonitrile waste.
Part 6: References
-
PubChem. 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile (Related Compound Structure & Properties). National Library of Medicine. Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures (Organic Nitriles). Laboratory Safety Guide.[10] Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste (Organic Chemicals). Available at: [Link]
-
EPA (Environmental Protection Agency). Hazardous Waste Codes (D001, D003). 40 CFR Part 261.[11] Available at: [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. molcore.com [molcore.com]
- 6. 1-(甲基氨基)环戊烷-1-腈 | 55793-49-2 [chemicalbook.com]
- 7. 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | C9H16N2 | CID 51342199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(Methylamino)Cyclopropane-1-Carbonitrile | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. my.alfred.edu [my.alfred.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
